molecular formula C4H9NO2S B1682093 S-Methyl-L-cysteine CAS No. 1187-84-4

S-Methyl-L-cysteine

カタログ番号: B1682093
CAS番号: 1187-84-4
分子量: 135.19 g/mol
InChIキー: IDIDJDIHTAOVLG-VKHMYHEASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

S-methylcysteine is a cysteine derivative that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has a role as a human urinary metabolite and a plant metabolite. It is a tautomer of a S-methylcysteine zwitterion.
S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
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Canonical SMILES

CSCC(C(=O)O)N
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Isomeric SMILES

CSC[C@@H](C(=O)O)N
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Molecular Formula

C4H9NO2S
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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CAS No.

1187-84-4, 19651-44-6, 7728-98-5
Record name (-)-S-Methyl-L-cysteine
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Foundational & Exploratory

The Biological Synthesis of S-Methyl-L-cysteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC) is a non-proteinogenic amino acid found in a variety of organisms, from bacteria and fungi to plants and animals. As a derivative of L-cysteine, it plays a role in sulfur metabolism and has been implicated in various physiological processes. In drug development, understanding the biosynthesis of SMC is crucial, as it can be a target for antimicrobial agents or a factor in the metabolism of certain pharmaceuticals. This technical guide provides a comprehensive overview of the core biological synthesis pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Core Biosynthetic Pathways

The biological synthesis of this compound is primarily achieved through two distinct enzymatic pathways: the direct methylation of L-cysteine and the condensation of O-acetylserine with methanethiol (B179389). Additionally, a specialized pathway related to DNA repair can also result in the formation of S-methylated cysteine residues within a specific protein.

Direct Methylation of L-cysteine

The most direct route to SMC synthesis involves the transfer of a methyl group from a donor molecule to the sulfur atom of L-cysteine. This reaction is catalyzed by the enzyme Cysteine S-methyltransferase (CMT) .

  • Substrates: L-cysteine and S-adenosylmethionine (SAM)

  • Enzyme: Cysteine S-methyltransferase (EC 2.1.1.-)

  • Product: this compound and S-adenosylhomocysteine (SAH)

This pathway is believed to be active in various plants and bacteria. The primary methyl donor is S-adenosylmethionine (SAM), a ubiquitous molecule involved in numerous transmethylation reactions in all living organisms.[1][2] The availability of SAM is dependent on the methionine cycle, where methionine is converted to SAM by the enzyme methionine adenosyltransferase.[3]

Direct_Methylation_Pathway L_cysteine L-cysteine CMT Cysteine S-methyltransferase (CMT) L_cysteine->CMT SAM S-adenosylmethionine (SAM) SAM->CMT SMC This compound CMT->SMC CH₃ SAH S-adenosylhomocysteine (SAH) CMT->SAH

Diagram 1: Direct methylation of L-cysteine to this compound.
Methanethiol-Dependent Synthesis

An alternative pathway, prominent in the protozoan parasite Entamoeba histolytica and also suggested to occur in plants and fungi, utilizes methanethiol as the sulfur-methyl donor.[4][5][6] This pathway is catalyzed by the enzyme O-acetylserine (thiol)-lyase (OASTL) , also known as cysteine synthase.

  • Substrates: O-acetylserine (OAS) and Methanethiol (CH₃SH)

  • Enzyme: O-acetylserine (thiol)-lyase (EC 2.5.1.47)

  • Product: this compound and Acetate

In this pathway, O-acetylserine, an activated form of serine, serves as the carbon backbone. Methanethiol, a volatile sulfur compound, provides the methylthio- group. Methanethiol is typically generated from the degradation of L-methionine by enzymes such as methionine γ-lyase.[7][8][9]

Methanethiol_Dependent_Pathway cluster_methionine Methionine Degradation cluster_serine Serine Activation Methionine L-methionine MGL Methionine γ-lyase Methionine->MGL Methanethiol Methanethiol (CH₃SH) MGL->Methanethiol OASTL O-acetylserine (thiol)-lyase (OASTL) Methanethiol->OASTL Serine L-serine SAT Serine acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS OAS->OASTL SMC This compound OASTL->SMC SCH₃ Acetate Acetate OASTL->Acetate

Diagram 2: Methanethiol-dependent synthesis of this compound.
DNA Repair-Associated Formation

In many organisms, this compound is not synthesized as a free metabolite but rather as a post-translational modification within the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) .[10] This enzyme plays a critical role in DNA repair by removing mutagenic methyl groups from the O⁶ position of guanine.

  • Substrates: O⁶-methylguanine in DNA and a cysteine residue within MGMT

  • Enzyme: O⁶-methylguanine-DNA methyltransferase (EC 2.1.1.63)

  • Product: Guanine in DNA and an this compound residue within MGMT

The reaction is a "suicide" mechanism, as the transfer of the methyl group to the cysteine residue in the enzyme's active site irreversibly inactivates the protein.[10] This pathway is crucial for maintaining genomic integrity but does not contribute to the cellular pool of free this compound.

DNA_Repair_Pathway DNA_damaged DNA with O⁶-methylguanine Reaction Methyl Group Transfer DNA_damaged->Reaction MGMT_active Active MGMT (with L-cysteine) MGMT_active->Reaction DNA_repaired Repaired DNA (with guanine) Reaction->DNA_repaired MGMT_inactive Inactive MGMT (with this compound) Reaction->MGMT_inactive

Diagram 3: Formation of this compound as part of the DNA repair mechanism by MGMT.

Quantitative Data

The efficiency and contribution of each pathway are dependent on enzyme kinetics and the intracellular concentrations of precursor molecules. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKmVmax / kcatReference
O-acetylserine (thiol)-lyase (isoform A, B, C)Arabidopsis thalianaSulfide3-6 µM550-900 µmol min-1 mg-1[11]
O-acetylserine (thiol)-lyase (isoform A, B, C)Arabidopsis thalianaO-acetylserine310-690 µM550-900 µmol min-1 mg-1[11]
Methyltransferase (general)-S-adenosylmethionineTypically low µM rangeVaries[12]

Table 2: Intracellular Precursor Concentrations

MetaboliteOrganism/Cell TypeConcentrationReference
S-adenosylmethionine (SAM)Human Erythrocytes~3.5 µM[7]
S-adenosylmethionine (SAM)Rat LiverUp to 300 nmol/g tissue[8]
S-adenosylmethionine (SAM)Human Plasma50-150 nM[9]
O-acetylserine (OAS)Arabidopsis thalianaIncreases under sulfate (B86663) deprivation[11]

Experimental Protocols

Protocol 1: Assay for Cysteine S-methyltransferase (CMT) Activity

This protocol is adapted from general methyltransferase assays and utilizes a radiolabeled methyl donor for sensitive detection.[13]

Objective: To quantify the activity of Cysteine S-methyltransferase in a protein extract or purified enzyme preparation.

Materials:

  • Enzyme preparation (cell lysate, tissue homogenate, or purified CMT)

  • L-cysteine solution (100 mM in 20 mM Tris-HCl, pH 7.5)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) (Specific activity: 40-60 mCi/mmol)

  • Reaction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (10% trichloroacetic acid, TCA)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add:

    • 25 µL of 2x Reaction buffer

    • 5 µL of 100 mM L-cysteine

    • 10 µL of enzyme preparation

    • 10 µL of deionized water

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 5 µL of [¹⁴C]SAM (final concentration ~10 µM).

  • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding 500 µL of ice-cold 10% TCA.

  • Incubate on ice for 15 minutes to precipitate proteins.

  • Collect the precipitate by vacuum filtration onto a glass fiber filter.

  • Wash the filter three times with 5 mL of 5% TCA and once with 5 mL of ethanol.

  • Dry the filter and place it in a scintillation vial with 5 mL of scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • A control reaction without L-cysteine should be performed to account for non-specific methylation.

Data Analysis: Calculate the specific activity as nmol of methyl groups transferred per minute per mg of protein.

Protocol 2: Assay for O-acetylserine (thiol)-lyase (OASTL) Activity with Methanethiol

This protocol is adapted from standard OASTL assays, with methanethiol as the substrate and DTNB for colorimetric detection of the product.[14]

Objective: To measure the activity of OASTL in the synthesis of this compound.

Materials:

  • Enzyme preparation

  • O-acetylserine (OAS) solution (100 mM, freshly prepared)

  • Methanethiol solution (or a methanethiol-generating system, e.g., methionine and methionine γ-lyase)

  • Reaction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, 1 mM EDTA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in reaction buffer)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette. For a 1 mL reaction, add:

    • 800 µL of Reaction buffer

    • 50 µL of 100 mM OAS

    • 50 µL of enzyme preparation

  • Equilibrate the mixture to the optimal temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding 100 µL of methanethiol solution.

  • Monitor the decrease in absorbance at 412 nm due to the reaction of the thiol group of methanethiol with DTNB.

  • Alternatively, the formation of SMC can be quantified by HPLC after stopping the reaction.

Data Analysis: Calculate the specific activity based on the rate of substrate consumption or product formation. A standard curve with known concentrations of methanethiol or SMC should be used for quantification.

Protocol 3: Metabolic Labeling to Trace this compound Synthesis

This protocol uses stable isotope-labeled precursors to trace the biosynthetic origin of SMC in cell cultures.[15]

Objective: To determine the contribution of methionine to the synthesis of SMC.

Materials:

  • Cell culture of interest

  • Culture medium deficient in methionine

  • [¹³C-methyl]-L-methionine

  • Extraction buffer (e.g., 80% methanol)

  • LC-MS system

Procedure:

  • Grow cells to the desired density in standard culture medium.

  • Wash the cells with methionine-free medium.

  • Resuspend the cells in methionine-free medium supplemented with a known concentration of [¹³C-methyl]-L-methionine.

  • Incubate the cells for a specific time period (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Extract intracellular metabolites by adding ice-cold 80% methanol (B129727) and incubating on ice for 20 minutes.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Analyze the supernatant by LC-MS to detect and quantify unlabeled and ¹³C-labeled SMC.

Data Analysis: The ratio of ¹³C-labeled SMC to unlabeled SMC will indicate the extent to which methionine contributes to the SMC pool via pathways involving methanethiol.

Regulation of this compound Biosynthesis

The synthesis of SMC is regulated by the availability of its precursors and the activity of the biosynthetic enzymes.

  • Precursor Availability:

    • SAM: The intracellular concentration of SAM is tightly regulated through the methionine cycle and is influenced by the availability of methionine and ATP.[3][16]

    • O-acetylserine (OAS): The synthesis of OAS is catalyzed by serine acetyltransferase (SAT), which is subject to feedback inhibition by L-cysteine.[17] Therefore, high levels of cysteine can limit the production of OAS and, consequently, the synthesis of SMC through the methanethiol-dependent pathway.

  • Enzyme Regulation:

    • Transcriptional Regulation: The genes encoding the enzymes involved in SMC biosynthesis, such as CMT and OASTL, may be subject to transcriptional regulation in response to cellular needs for sulfur-containing compounds.[18][19]

    • Allosteric Regulation: OASTL activity can be allosterically regulated through its interaction with SAT to form the cysteine synthase complex.[20] The binding of OAS can lead to the dissociation of this complex.

Conclusion

The biological synthesis of this compound is a multifaceted process involving at least two primary enzymatic pathways that are conserved across different domains of life. The direct methylation of cysteine and the condensation of O-acetylserine with methanethiol represent key routes for the de novo synthesis of this important sulfur-containing amino acid. A thorough understanding of these pathways, their regulation, and the enzymes involved is fundamental for researchers in basic science and is of particular importance for professionals in drug development who may target these pathways for therapeutic intervention or need to consider their role in drug metabolism. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the fascinating biochemistry of this compound.

References

The Occurrence and Distribution of S-Methyl-L-cysteine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC), and its corresponding sulfoxide (B87167), this compound sulfoxide (SMCSO or methiin), are naturally occurring non-proteinogenic amino acids found in a variety of plants. These sulfur-containing compounds contribute significantly to the flavor and aroma profiles of many edible plants and have garnered increasing interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound in plants, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound and its sulfoxide are most prominently found in plants belonging to the Brassicaceae and Alliaceae families. While also present in some members of the Fabaceae (Leguminosae) family, the highest concentrations are typically observed in commonly consumed vegetables.

Key Plant Families:

  • Alliaceae: This family, which includes onions, garlic, leeks, and chives, is a well-known source of various S-alk(en)yl-L-cysteine sulfoxides. SMCSO is a ubiquitous sulfur compound in the genus Allium.

  • Brassicaceae: Also known as the cruciferous vegetables, this family includes broccoli, cabbage, cauliflower, Brussels sprouts, and rapeseed. In many of these plants, the concentration of SMCSO can be significantly higher than that of the more extensively studied glucosinolates.

The distribution of this compound and its sulfoxide can vary significantly between different plant species and even within the tissues of a single plant. Higher concentrations are often found in reproductive and young tissues, suggesting a potential role in plant defense.

Quantitative Data on this compound Sulfoxide (SMCSO) in Plants

The following tables summarize the quantitative data on SMCSO content in various plant species and their respective parts, compiled from multiple studies.

Table 1: SMCSO Content in Brassicaceae Species

Plant SpeciesPlant PartSMCSO Concentration (dry weight)Reference
Brassica oleracea var. gemmifera (Brussels sprouts)Buds1% - 4%[1]
Brassica oleracea var. botrytis (Cauliflower)FloretsHigh[1]
Brassica napus (Rapeseed)NectarHigher than pollen[1]
Brassica napus (Rapeseed)PollenLower than nectar[1]
14 Brassicaceae Species (average)InflorescencesHigher than vegetative tissues[1][2]
14 Brassicaceae Species (average)Young LeavesHigher than old leaves[1][2]
14 Brassicaceae Species (average)Primary RootsHigher than secondary roots[1][2]

Table 2: Allicin Content (derived from S-alk(en)yl-L-cysteine sulfoxides) in Allium Species

Plant SpeciesPlant PartAllicin Concentration (% of dry weight)Reference
Allium sativum (Garlic)Bulb1.185%[3]
Allium umbilicatumBulb0.367%[3]
Allium fistulosum (Welsh onion)Bulb0.34%[3]
Allium sativum (Garlic)Leaves0.13%[3]
Allium stamineumRoots0.195%[3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of two key sulfur-containing amino acids: cysteine and methionine. While the precise enzymatic pathway for the S-methylation of cysteine is not fully elucidated in all plant species, the general pathway can be inferred from known metabolic routes.

Cysteine serves as the primary precursor, providing the carbon skeleton and the sulfur atom. The methyl group is donated by S-adenosyl-L-methionine (SAM), a universal methyl donor in biological systems. This reaction is catalyzed by a methyltransferase enzyme.

This compound Biosynthesis Cysteine L-Cysteine Enzyme S-Methyltransferase Cysteine->Enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme SAH S-Adenosyl-L-homocysteine (SAH) SMC This compound Enzyme->SAH Enzyme->SMC

Biosynthetic pathway of this compound.

Experimental Protocols

The accurate quantification of this compound and its derivatives in plant matrices is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for S-alk(en)yl-L-cysteine Sulfoxides

This protocol is a generalized procedure based on methods used for the analysis of S-alk(en)yl-L-cysteine sulfoxides in Allium species.

1. Sample Preparation: a. Homogenize fresh plant material (e.g., bulbs, leaves) in a methanol/water solution. b. Centrifuge the homogenate to pellet solid debris. c. Collect the supernatant containing the extracted compounds.

2. Derivatization: a. React the extract with a derivatizing agent such as dansyl chloride or o-phthaldialdehyde (OPA) to enable UV or fluorescence detection.

3. HPLC Analysis: a. Column: Reversed-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% sulfuric acid) and an organic solvent (e.g., acetonitrile). c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector at 200 nm or a fluorescence detector, depending on the derivatizing agent used.

4. Quantification: a. Prepare a calibration curve using a certified standard of this compound. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and SMCSO

This protocol provides a highly sensitive and specific method for the simultaneous analysis of this compound and SMCSO.

1. Sample Preparation and Extraction: a. Lyophilize and grind plant tissue to a fine powder. b. Extract the powder with a solvent mixture, typically methanol/water, often at an elevated temperature (e.g., 70°C) to inactivate degradative enzymes. c. Centrifuge the mixture and collect the supernatant. d. The extract may be further purified using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Analysis: a. Chromatography System: A high-performance liquid chromatography system. b. Column: A suitable column for polar compounds, such as a BEH Amide column or a C18 column. c. Mobile Phase: A gradient elution using water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. d. Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source. e. Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for this compound and SMCSO should be used.

3. Data Analysis and Quantification: a. Use isotope-labeled internal standards for this compound and SMCSO to correct for matrix effects and variations in instrument response. b. Generate a calibration curve using a series of standard solutions with known concentrations. c. Calculate the concentration of the analytes in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., leaves, roots) Grinding Lyophilization & Grinding Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 or HILIC column) Supernatant->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM mode) ESI->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways

While this compound itself has not been identified as a direct signaling molecule in plants, its precursor, cysteine, and its derivatives play crucial roles in various signaling pathways, particularly in response to biotic and abiotic stress.

Cysteine homeostasis is tightly regulated, and its accumulation can be interpreted by the plant as a signal of a biotic threat, leading to the activation of defense pathways. Furthermore, cysteine is a precursor to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in processes such as stomatal closure, and it is also essential for the synthesis of glutathione, a key antioxidant and signaling molecule.

Cysteine_Signaling_Pathway Stress Biotic/Abiotic Stress Cysteine L-Cysteine Stress->Cysteine GSH Glutathione (GSH) Cysteine->GSH H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Defense Plant Defense Responses Cysteine->Defense Accumulation as signal Antioxidant Antioxidant Defense GSH->Antioxidant Stomatal_Closure Stomatal Closure H2S->Stomatal_Closure

Role of cysteine in plant signaling pathways.

Conclusion

This compound and its sulfoxide are significant natural products in several economically important plant families. Their distribution within the plant suggests a role in defense, and their presence in the human diet has prompted investigations into their potential health benefits. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for ongoing research into their biosynthesis, physiological roles, and pharmacological potential. Further research is warranted to fully elucidate the specific enzymes involved in this compound biosynthesis in different plant species and to explore its potential direct roles in plant signaling and metabolism.

References

The Role of S-Methyl-L-cysteine in Cellular Antioxidant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-cysteine (SMLC), a naturally occurring sulfur-containing amino acid found in vegetables such as garlic and onion, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which SMLC contributes to cellular antioxidant defense. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of SMLC as a therapeutic agent in conditions associated with oxidative stress and highlights its relevance for drug development professionals in the fields of metabolic disorders, neurodegenerative diseases, and beyond.

Core Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, encompassing both direct and indirect antioxidant activities.

  • Direct Scavenging of Reactive Oxygen Species (ROS): The sulfur-containing moiety within the SMLC molecule enables it to directly neutralize reactive oxygen species, thereby mitigating their damaging effects on cellular components.[2]

  • Upregulation of Endogenous Antioxidant Systems: SMLC enhances the cell's intrinsic antioxidant capacity by increasing the levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant, and boosting the activity of key antioxidant enzymes such as glutathione peroxidase (GPx) and catalase (CAT).[1][3][4]

  • Modulation of the Methionine-Centered Redox Cycle: SMLC serves as a substrate for Methionine Sulfoxide Reductase A (MSRA), a crucial enzyme in the methionine-centered redox cycle.[5][6] By activating the methionine oxidase activity of MsrA, SMLC facilitates the scavenging of free radicals and contributes to the repair of oxidized proteins, thus protecting against mitochondrial dysfunction.[4][5][7]

  • Anti-inflammatory Activity: SMLC has been shown to attenuate inflammation by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is closely linked to oxidative stress.[1][3][4]

Signaling Pathways

The antioxidant effects of this compound are mediated through the modulation of specific signaling pathways, most notably the Nrf2 pathway.

Nrf2 Signaling Pathway

While direct evidence for SMLC is still emerging, it is widely accepted that sulfur-containing compounds, such as the related S-Allylcysteine, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]] Nrf2 is a master regulator of the cellular antioxidant response.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Upon exposure to electrophilic compounds like SMLC, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][11] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, thereby inducing their expression.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMLC This compound Keap1_Nrf2 Keap1-Nrf2 Complex SMLC->Keap1_Nrf2 modifies Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., GPx, Catalase) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.
Methionine Sulfoxide Reductase A (MSRA) Pathway

SMLC plays a crucial role in the MSRA-mediated antioxidant system. This pathway is vital for repairing proteins that have been damaged by oxidative stress, specifically through the oxidation of methionine residues to methionine sulfoxide.

MSRA_Pathway cluster_mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met oxidation Protein_MetO Protein-Methionine Sulfoxide (Oxidized) Protein_MetO->Protein_Met repaired SMLC This compound MSRA MSRA SMLC->MSRA activates MSRA->Protein_MetO reduces

Caption: SMLC's role in the MSRA-mediated repair of oxidized proteins.

Quantitative Data from Preclinical Studies

A key study by Thomas et al. (2015) investigated the effects of SMLC in a rat model of metabolic syndrome induced by a high-fructose diet. The results demonstrate the potent antioxidant and metabolic regulatory effects of SMLC.[1][3]

Table 1: Effects of this compound on Biochemical Parameters in High-Fructose Diet-Fed Rats

ParameterControlHigh Fructose (B13574) Diet (HFD)HFD + SMLC (100 mg/kg)HFD + Metformin
Plasma Glucose (mg/dL) 85.4 ± 4.2128.6 ± 6.492.1 ± 4.688.5 ± 4.4
Plasma Insulin (µU/mL) 10.2 ± 0.825.8 ± 1.512.5 ± 1.111.8 ± 0.9
HOMA-IR 2.1 ± 0.28.1 ± 0.62.8 ± 0.32.5 ± 0.2
Plasma MDA (nmol/mL) 1.8 ± 0.14.2 ± 0.32.1 ± 0.22.0 ± 0.1
Erythrocyte GSH (mg/g Hb) 25.4 ± 1.814.8 ± 1.223.6 ± 1.724.1 ± 1.9
Erythrocyte GPx (U/g Hb) 12.6 ± 0.97.2 ± 0.511.8 ± 0.812.1 ± 0.9
Erythrocyte Catalase (U/g Hb) 78.4 ± 5.552.1 ± 4.175.2 ± 5.876.8 ± 6.0
Plasma TNF-α (pg/mL) 45.2 ± 3.698.5 ± 7.952.8 ± 4.250.1 ± 4.0

Data are presented as mean ± SD. For detailed statistical analysis, refer to the original publication.[1][3]

Experimental Protocols

This section provides an overview of the methodologies employed in the aforementioned preclinical study to assess the antioxidant effects of SMLC.

Animal Model and Experimental Design
  • Model: Male Wistar rats were utilized.[1][12]

  • Groups: The animals were divided into five groups (n=6 each):

    • Control

    • Control + S-Methyl-cysteine (SMC)

    • High Fructose Diet (HFD)

    • HFD + SMC

    • HFD + Metformin[1][12]

  • Diet and Treatment: The HFD groups received a diet containing 60% fructose for 8 weeks. SMLC was administered orally at a dose of 100 mg/kg body weight/day for 60 days.[1][12]

Experimental_Workflow cluster_groups start Start: Male Wistar Rats acclimatization Acclimatization Period start->acclimatization grouping Randomization into 5 Groups (n=6 each) acclimatization->grouping g1 Group 1: Control grouping->g1 g2 Group 2: Control + SMLC grouping->g2 g3 Group 3: HFD grouping->g3 g4 Group 4: HFD + SMLC grouping->g4 g5 Group 5: HFD + Metformin grouping->g5 treatment Treatment Period (60 days) - Diet (Control or HFD) - Oral Gavage (SMLC, Metformin, or Vehicle) g1->treatment g2->treatment g3->treatment g4->treatment g5->treatment collection Sample Collection (Blood, Tissues) treatment->collection analysis Biochemical Analysis (Glucose, Insulin, MDA, GSH, GPx, Catalase, TNF-α) collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: In vivo experimental workflow for assessing SMLC's antioxidant effects.
Biochemical Assays

  • Plasma Malondialdehyde (MDA) Estimation (TBARS Method):

    • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

    • Procedure:

      • Mix plasma sample with a solution of TBA and trichloroacetic acid (TCA).

      • Incubate at 95°C for 60 minutes.

      • Cool the mixture and centrifuge.

      • Measure the absorbance of the supernatant at 532 nm.

      • Quantify using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[1]

  • Erythrocyte Reduced Glutathione (GSH) Determination (Ellman's Method):

    • Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

    • Procedure:

      • Lyse erythrocytes and precipitate proteins with a metaphosphoric acid solution.

      • Centrifuge to obtain a protein-free supernatant.

      • Add the supernatant to a phosphate (B84403) buffer containing DTNB.

      • Measure the absorbance at 412 nm.

      • Calculate GSH concentration using a standard curve.[1]

  • Erythrocyte Catalase (CAT) Activity Assay (Aebi's Method):

    • Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • Procedure:

      • Add erythrocyte lysate to a phosphate buffer containing a known concentration of H₂O₂.

      • Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

      • One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[1]

  • Plasma TNF-α Measurement:

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit according to the manufacturer's instructions.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of cellular antioxidant defense. Its ability to directly scavenge ROS, enhance endogenous antioxidant systems, and modulate key signaling pathways like Nrf2 and MSRA, provides a strong rationale for its further investigation in the context of diseases characterized by oxidative stress. The quantitative data from preclinical studies are promising and warrant further exploration in clinical settings. For drug development professionals, SMLC represents an intriguing lead compound that could be developed as a standalone therapy or as an adjuvant to existing treatments for a range of oxidative stress-related pathologies. Future research should focus on elucidating the precise molecular interactions of SMLC with Keap1, exploring its pharmacokinetic and pharmacodynamic properties in humans, and conducting well-designed clinical trials to validate its therapeutic efficacy.

References

The Pharmacokinetics and Bioavailability of S-Methyl-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC), a naturally occurring sulfur-containing amino acid found in various dietary sources such as garlic and cruciferous vegetables, has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is paramount for the development of SMC as a therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by high oral bioavailability and extensive metabolism. Studies in preclinical models, particularly rats and dogs, have demonstrated efficient absorption from the gastrointestinal tract.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (5 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (µg/mL) 4.5 ± 0.515.2 ± 1.1
Tmax (h) 0.5-
AUC (µg·h/mL) 12.3 ± 1.213.9 ± 0.9
t1/2 (h) 2.1 ± 0.21.9 ± 0.1
Bioavailability (%) 88-
Clearance (L/h/kg) -0.14 ± 0.01

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterOral Administration (5 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (µg/mL) 5.1 ± 0.618.9 ± 2.3
Tmax (h) 1.0-
AUC (µg·h/mL) 28.5 ± 3.128.5 ± 2.5
t1/2 (h) >5>5
Bioavailability (%) 100-
Clearance (L/h/kg) -0.07 ± 0.01

Data compiled from studies in rats and dogs, which showed high bioavailability (88-100%)[1]. The elimination half-life in dogs was noted to be long (>5 h)[1].

Absorption

This compound is well-absorbed following oral administration in both rats and dogs, with bioavailability reaching up to 100%[1]. This suggests efficient transport across the intestinal epithelium. The transport of SMC is likely mediated by amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a strong candidate due to its substrate specificity for large neutral amino acids[2][3].

Distribution

Following absorption, this compound is distributed throughout the body. Specific details on tissue distribution and protein binding are not extensively documented in the available literature.

Metabolism

This compound undergoes extensive metabolism in the body. The primary metabolic pathways identified in both humans and animal models are S-oxidation, N-acetylation, and deamination[4]. The metabolism of radiolabelled this compound in human volunteers showed extensive degradation, leading to the formation of inorganic sulphate and carbon dioxide[4]. While SMC itself shows little to no inhibitory effect on major cytochrome P450 enzymes, its N-acetylated metabolites may exhibit weak inhibitory potential at high concentrations[5].

Excretion

The primary route of excretion for this compound and its metabolites is through the urine[1][4]. In a human study with radiolabelled SMC, approximately 55.9% of the administered radioactivity was excreted in the urine over three days[4]. Faecal excretion is a minor route, accounting for about 1.4% of the dose[4]. The low renal clearance values observed in animal studies suggest extensive renal reabsorption, which contributes to its long elimination half-life, particularly in dogs[1]. This reabsorption is likely mediated by amino acid transporters in the renal tubules.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (A Representative Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in a rat model.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration, with free access to water.

  • Oral (p.o.) Administration: this compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage at a specific dose (e.g., 5 mg/kg)[1].

  • Intravenous (i.v.) Administration: For determination of bioavailability, a separate group of animals receives this compound dissolved in sterile saline via intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 2 mg/kg)[1].

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours).

4. Bioanalytical Method: LC-MS/MS for Quantification of this compound in Plasma

This method provides a sensitive and specific means of quantifying this compound in biological matrices[6][7][8].

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, bioavailability, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats) dosing Dosing (Oral or Intravenous) acclimatization->dosing blood_collection Serial Blood Sampling dosing->blood_collection urine_feces_collection Urine & Feces Collection (Metabolic Cages) dosing->urine_feces_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) urine_feces_collection->sample_storage plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcmsms_analysis LC-MS/MS Analysis sample_prep->lcmsms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcmsms_analysis->pk_analysis data_interpretation Data Interpretation & Reporting pk_analysis->data_interpretation

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Metabolic Pathways of this compound

metabolic_pathways smc This compound soxidation S-Oxidation smc->soxidation nacetylation N-Acetylation smc->nacetylation deamination Deamination smc->deamination sulfoxide This compound Sulfoxide soxidation->sulfoxide nacetyl N-Acetyl-S-Methyl-L-cysteine nacetylation->nacetyl ketoacid 3-(Methylthio)pyruvic acid deamination->ketoacid further_metabolism Further Degradation (Inorganic Sulfate, CO2) sulfoxide->further_metabolism nacetyl->further_metabolism ketoacid->further_metabolism

Caption: Primary metabolic pathways of this compound.

Proposed Signaling Pathway for LAT1-Mediated Transport and its Regulation

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space smc_ext This compound lat1 LAT1 Transporter smc_ext->lat1 Transport smc_int This compound lat1->smc_int mTOR mTOR Signaling smc_int->mTOR Activates cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes wnt Wnt/β-catenin Signaling gene_expression Increased LAT1 Gene Expression wnt->gene_expression Activates gene_expression->lat1 Increases

Caption: Proposed involvement of LAT1 in SMC transport and its regulation.

Conclusion

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability in preclinical models. Its metabolism is extensive, occurring primarily through S-oxidation, N-acetylation, and deamination, with subsequent excretion of metabolites in the urine. The transport of this compound across biological membranes is likely facilitated by amino acid transporters such as LAT1, which are in turn regulated by key cellular signaling pathways. This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound, offering valuable insights for researchers and professionals in the field of drug development. Further studies, particularly in humans, are warranted to fully elucidate its clinical pharmacokinetic profile and therapeutic potential.

References

S-Methyl-L-cysteine: A Key Substrate in the Methionine Sulfoxide Reductase A Catalytic Antioxidant System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). This oxidation can impair protein function and contribute to cellular damage implicated in a range of pathologies, including neurodegenerative diseases and cardiovascular conditions. The enzyme Methionine Sulfoxide Reductase A (MsrA) plays a critical role in cellular defense against such oxidative damage by catalyzing the reduction of the S-epimer of methionine sulfoxide back to methionine. S-Methyl-L-cysteine (SMLC), a naturally occurring amino acid analogue found in garlic and other vegetables, has emerged as a significant substrate in the antioxidant system mediated by MsrA. This technical guide provides a comprehensive overview of this compound's role as a substrate for MsrA, detailing the available quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Data on MsrA Substrate Kinetics

While this compound (SMLC) is recognized as a substrate for MsrA, specific kinetic parameters for this compound sulfoxide are not extensively reported in the literature. The focus of many studies has been on the broader biological effects of SMLC in enhancing the MsrA-mediated antioxidant system. However, for comparative purposes, the following table summarizes known kinetic parameters for MsrA with its primary substrate, methionine sulfoxide, from various species. This data highlights the enzyme's efficiency and variability across different organisms.

SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Notes
Drosophila melanogasterFree MetO (racemic)~0.2--Vmax is considerably less than that of the mouse enzyme.
Streptococcus pneumoniaedabsyl-Met-S-SO0.860.03237.2Data from a fusion protein with MsrB.
Escherichia coliFree Met-S-SO---Possesses a 1000-fold higher catalytic efficiency for free Met-S-SO compared to E. coli MsrB for free Met-R-SO.[1]
Saccharomyces cerevisiaedabsyl-Met-S-SO---Recombinant MsrA is 11-fold more active than recombinant MsrB.
Bos taurus (Bovine)L-methionine-S-sulfoxide---The Km value of yeast MsrA is similar to that of bovine MsrA.[2]

Note: The substrate used in kinetic assays varies between studies, which affects the direct comparability of the kinetic parameters. "Free MetO" generally refers to a racemic mixture of L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide. Dabsylated substrates are often used in HPLC-based assays for ease of detection.

Experimental Protocols

General Assay for MsrA Activity using a Synthetic Substrate (Dabsyl-Met-S-SO)

This protocol describes a common method for measuring MsrA activity using a dabsylated substrate, which can be adapted to use other sulfoxide substrates like this compound sulfoxide. The formation of the reduced product is monitored by reverse-phase high-performance liquid chromatography (HPLC).[3][4]

Materials:

  • Purified recombinant MsrA enzyme

  • Dabsyl-L-Methionine-S-sulfoxide (dabsyl-Met-S-SO) or this compound sulfoxide

  • Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase/NADPH regeneration system

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., acid)

  • HPLC system with a C18 column and a suitable detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a reducing agent (e.g., DTT), and the substrate (dabsyl-Met-S-SO or this compound sulfoxide) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified MsrA enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid, which will precipitate the enzyme.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the substrate and the product using an appropriate gradient of a mobile phase (e.g., acetonitrile (B52724) in a buffered solution).

  • Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of known concentrations of the reduced product (dabsyl-methionine or this compound).

  • Kinetic Parameter Calculation: To determine kinetic parameters, perform the assay with varying substrate concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Coupled Spectrophotometric Assay for MsrA Activity

This continuous assay measures the consumption of NADPH, which is coupled to the MsrA-catalyzed reduction of its substrate via the thioredoxin system.[5]

Materials:

  • Purified recombinant MsrA enzyme

  • This compound sulfoxide (or other methyl sulfoxide substrate)

  • Recombinant thioredoxin (Trx)

  • Recombinant thioredoxin reductase (TrxR)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, Trx, TrxR, and NADPH.

  • Substrate Addition: Add the sulfoxide substrate (e.g., this compound sulfoxide) to the cuvette.

  • Enzyme Addition and Monitoring: Initiate the reaction by adding the MsrA enzyme. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Methionine Sulfoxide Reductase A

The catalytic mechanism of MsrA involves a three-step process centered around a catalytic cysteine residue.

MsrA_Catalytic_Cycle E_CysSH Reduced MsrA (E-Cys-SH) E_CysSOH Sulfenic Acid Intermediate (E-Cys-SOH) E_CysSH->E_CysSOH Nucleophilic Attack Substrate R-S(O)-CH3 (Methionine Sulfoxide) Substrate->E_CysSOH Product R-S-CH3 (Methionine) E_CysSOH->Product Product Release E_CysS_S_Cys Intramolecular Disulfide (E-Cys-S-S-Cys) E_CysSOH->E_CysS_S_Cys Condensation E_CysS_S_Cys->E_CysSH Reduction Trx_ox Thioredoxin (oxidized) E_CysS_S_Cys->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->E_CysS_S_Cys

Caption: The catalytic cycle of MsrA involves reduction of methionine sulfoxide.

Experimental Workflow for Assessing SMLC as an MsrA Substrate

This workflow outlines the key steps to characterize the interaction between this compound and MsrA.

SMLC_MsrA_Workflow start Start step1 Prepare this compound Sulfoxide (SMLC-SO) start->step1 step2 Purify Recombinant MsrA Enzyme start->step2 step3 Perform MsrA Activity Assay (HPLC or Spectrophotometric) step1->step3 step2->step3 step4 Vary SMLC-SO Concentration step3->step4 step6 Cell-Based Assays (Oxidative Stress Models) step3->step6 step5 Determine Kinetic Parameters (Km, Vmax, kcat) step4->step5 end End step5->end step7 Analyze Downstream Effects (e.g., p38 MAPK phosphorylation) step6->step7 step7->end

Caption: Workflow for characterizing SMLC as a substrate for MsrA.

This compound, MsrA, and the p38 MAPK Signaling Pathway

This compound has been shown to protect against cellular damage, in part, by modulating the p38 MAPK signaling pathway in an MsrA-dependent manner. Oxidative stress can lead to the activation of p38 MAPK, which can have both pro-survival and pro-apoptotic effects depending on the context. SMLC, by enhancing the antioxidant capacity through the MsrA system, can attenuate the detrimental activation of p38 MAPK.

SMLC_p38MAPK_Pathway OxidativeStress Oxidative Stress (e.g., Angiotensin II) p38_activation p38 MAPK Activation OxidativeStress->p38_activation activates SMLC This compound (SMLC) MsrA MsrA SMLC->MsrA enhances activity of ROS Reduced ROS MsrA->ROS reduces MsrA->p38_activation inhibits ROS->p38_activation inhibits Downstream Downstream Effects (e.g., Atrial Remodeling, Apoptosis) p38_activation->Downstream leads to

Caption: SMLC modulates the p38 MAPK pathway via MsrA.

Conclusion

This compound is a valuable substrate for the methionine sulfoxide reductase A enzyme, contributing significantly to the cellular antioxidant defense system. While detailed in vitro kinetic data for its sulfoxide form remains to be fully elucidated, the available evidence strongly supports its role in mitigating oxidative stress through the potentiation of MsrA activity. The methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SMLC and the modulation of the MsrA system in various disease models. Future research focusing on the precise kinetic characterization of SMLC-sulfoxide with MsrA will be crucial for a more complete understanding of its mechanism of action.

References

The Discovery and Significance of S-Methyl-L-cysteine in Cruciferous Vegetables: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) and its sulfoxide (B87167) derivative, this compound sulfoxide (SMCSO), are naturally occurring sulfur-containing amino acids found in a variety of plants, most notably in cruciferous vegetables of the Brassica genus. While often overshadowed by the more extensively studied glucosinolates, recent research has shed light on the significant concentrations of these compounds in commonly consumed vegetables and their potential roles in human health, including neuroprotective, anti-diabetic, and cholesterol-lowering effects. This technical guide provides an in-depth overview of the discovery, quantification, biosynthesis, and putative signaling pathways associated with this compound in cruciferous vegetables.

Quantitative Data Presentation

The concentration of this compound sulfoxide (SMCSO), the primary storage form of SMLC in plants, varies considerably among different cruciferous vegetables. The following table summarizes the quantitative data from various studies, presenting the SMCSO content in mg per 100g of dry weight (DW) to facilitate comparison.

VegetableSpeciesSMCSO Content (mg/100g DW)Reference(s)
Brussels SproutsBrassica oleracea var. gemmifera600 - 3710[1]
KaleBrassica oleracea var. acephala170 - 3300[1]
BroccoliBrassica oleracea var. italica0 - 1870[1]
CauliflowerBrassica oleracea var. botrytis130 - 2640[1]
Red CabbageBrassica oleracea var. capitata f. rubra~960[1]
White CabbageBrassica oleracea var. capitata f. alba~960[1]
Chinese CabbageBrassica rapa subsp. pekinensis160 - 540[1]

Note: SMLC is readily formed from the reduction of SMCSO. The reported values are for SMCSO, which is often found in higher concentrations in raw plant tissue.

Experimental Protocols

Extraction of this compound and its Sulfoxide from Cruciferous Vegetables

This protocol describes a general method for the extraction of SMLC and SMCSO from fresh plant material for subsequent LC-MS analysis.

Materials:

  • Fresh cruciferous vegetable tissue

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • 70% Methanol (B129727) (HPLC grade)

  • Deionized water (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Flash-freeze a known weight of fresh vegetable tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 70% methanol per gram of tissue. Vortex vigorously for 2 minutes.

  • Incubation: Incubate the mixture at 70°C for 20 minutes in a water bath, with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another volume of 70% methanol and the supernatants pooled.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This section outlines a typical LC-MS method for the quantification of SMLC and SMCSO.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column. An Xbridge C18 column has also been reported as effective.[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Linear gradient to 95% B

    • 6.1-8 min: Hold at 95% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Data Acquisition: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM)

    • This compound (SMLC): Precursor ion [M+H]⁺ m/z 136.0427; Product ions for fragmentation (e.g., m/z 90.0318, 74.0600)

    • This compound sulfoxide (SMCSO): Precursor ion [M+H]⁺ m/z 152.0376; Product ions for fragmentation (e.g., m/z 135.0114, 106.0212)

Quantification:

  • A standard curve is generated using certified reference standards of SMLC and SMCSO of known concentrations.

  • Quantification is based on the peak area of the analyte in the sample relative to the standard curve.

  • The use of a stable isotope-labeled internal standard, such as ¹³C₃,¹⁵N-S-Methyl-L-cysteine, is recommended for the highest accuracy and precision.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound in Cruciferous Vegetables

The biosynthesis of SMLC in plants begins with the synthesis of L-cysteine, which is then methylated. The pathway for cysteine biosynthesis is well-established and involves the integration of sulfur and nitrogen metabolism.

This compound Biosynthesis Serine L-Serine OAS O-Acetylserine (OAS) Serine->OAS Serine acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine L-Cysteine OAS->Cysteine O-acetylserine (thiol) lyase (OASTL/Cysteine Synthase) Sulfide Sulfide (S²⁻) Sulfide->Cysteine SMLC This compound (SMLC) Cysteine->SMLC Cysteine S-methyltransferase (putative) Methanethiol Methanethiol (CH₃SH) Methanethiol->SMLC SMCSO This compound sulfoxide (SMCSO) SMLC->SMCSO Oxidation

Biosynthesis of this compound.
Degradation of this compound Sulfoxide upon Tissue Damage

When the plant tissue is damaged (e.g., by cutting or chewing), SMCSO comes into contact with the enzyme alliinase (a cysteine sulfoxide lyase), leading to the production of volatile sulfur compounds.

SMCSO Degradation Pathway SMCSO This compound sulfoxide (SMCSO) Intermediate Methane- sulfenic Acid SMCSO->Intermediate Tissue Damage Alliinase Alliinase (Cysteine Sulfoxide Lyase) Alliinase->Intermediate Pyruvate Pyruvate Intermediate->Pyruvate Ammonia Ammonia Intermediate->Ammonia Thiosulfinate S-Methyl Methanethiosulfinate Intermediate->Thiosulfinate Condensation

Degradation of SMCSO upon tissue injury.
Putative Signaling Pathway: this compound and Insulin (B600854) Signaling

SMLC has been shown to improve insulin sensitivity and regulate the glycolytic pathway. One proposed mechanism involves its influence on the insulin signaling cascade.

Insulin Signaling Pathway cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylation SMLC This compound (SMLC) SMLC->IRS Potential Positive Modulation TNFa TNF-α SMLC->TNFa Inhibition Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake TNFa->IRS Inhibition (Serine Phosphorylation)

SMLC's potential role in insulin signaling.
Putative Signaling Pathway: this compound and Cholesterol Metabolism

SMLC may influence lipid metabolism by affecting key enzymes involved in cholesterol biosynthesis.

Cholesterol Metabolism Pathway SMLC This compound (SMLC) HMGCR HMG-CoA Reductase SMLC->HMGCR Potential Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Rate-limiting step Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate

SMLC's potential influence on cholesterol synthesis.

Conclusion

This compound and its sulfoxide are significant sulfur-containing compounds in cruciferous vegetables that are gaining recognition for their potential health benefits. This guide provides a foundational understanding for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of the key biological pathways. Further research is warranted to fully elucidate the specific enzymatic machinery for SMLC biosynthesis in Brassica species and to confirm the precise molecular mechanisms by which SMLC and its metabolites exert their effects on human health.

References

The Metabolic Journey of S-Methyl-L-cysteine in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) is a sulfur-containing amino acid found in various dietary sources, including garlic and certain vegetables. Beyond its role as a building block for proteins, SMLC and its metabolites have garnered significant interest for their potential biological activities. Understanding the metabolic fate of SMLC in mammalian systems is crucial for elucidating its mechanisms of action, evaluating its potential as a therapeutic agent, and assessing its safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SMLC, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Absorption, Distribution, and Excretion

This compound is readily absorbed from the gastrointestinal tract in mammals. Studies in rats and dogs have demonstrated high oral bioavailability, ranging from 88% to 100%, indicating efficient uptake.[1] Once absorbed, SMLC is distributed to various tissues, with the liver and kidneys playing central roles in its subsequent metabolism and elimination.[2] The primary route of excretion for SMLC and its metabolites is through the urine.[3] Notably, SMLC exhibits extensive renal reabsorption, which contributes to a long elimination half-life, particularly in dogs where it can exceed 5 hours.[1] Fecal excretion of SMLC is considered a minor route.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and the concentrations of it and its primary metabolite, this compound sulfoxide (B87167) (SMCSO), in biological fluids.

ParameterSpeciesDoseValueReference
Bioavailability Rat, Dog2-5 mg/kg88-100%[1]
Renal Clearance Rat, Dog2-5 mg/kg<0.03 L/h/kg[1]
Elimination Half-life Dog2-5 mg/kg>5 hours[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs.

AnalyteMatrixConcentration (µM)Limit of Detection (µM)Reference
This compound (SMLC) Human Plasma-0.04[4]
Human Urine2.73 ± 0.610.08[4][5]
This compound Sulfoxide (SMCSO) Human Plasma-0.02[4]
Human Urine38.03 ± 21.280.03[4][5]

Table 2: Concentrations and Limits of Detection of SMLC and SMCSO in Human Plasma and Urine.

Metabolic Pathways

The biotransformation of this compound in mammals proceeds through three primary pathways: S-oxidation, N-acetylation, and a transamination/deamination pathway that ultimately leads to the formation of pyruvate. The interplay of these pathways determines the profile of metabolites produced and their subsequent physiological effects.

Metabolic_Fate_of_SMLC cluster_oxidation S-Oxidation Pathway cluster_acetylation N-Acetylation Pathway cluster_transamination Transamination/Deamination Pathway cluster_excretion Excretion Products SMLC This compound (SMLC) SMCSO This compound Sulfoxide (SMCSO) SMLC->SMCSO FMOs (e.g., FMO1, FMO3) NAc_SMLC N-Acetyl-S-methyl-L-cysteine (NAc-SMLC) SMLC->NAc_SMLC NAT8 MP Methylmercaptopyruvate SMLC->MP Aminotransferases Urine Urine Excretion SMLC->Urine Minor Sulfate Inorganic Sulfate SMLC->Sulfate Extensive Degradation SMCSO->Urine NAc_SMLCSO N-Acetyl-S-methyl-L-cysteine Sulfoxide NAc_SMLC->NAc_SMLCSO FMOs NAc_SMLCSO->Urine Pyruvate Pyruvate MP->Pyruvate Desulfuration CO2 CO2 (from extensive degradation) Pyruvate->CO2

Metabolic pathways of this compound in mammals.
S-Oxidation

The sulfur atom of SMLC is susceptible to oxidation, primarily leading to the formation of this compound sulfoxide (SMCSO). This reaction is catalyzed by flavin-containing monooxygenases (FMOs), a family of microsomal enzymes.[6][7] In humans, FMO1 and FMO3 are thought to be the major isoforms involved in the S-oxygenation of sulfur-containing compounds.[8][9] SMCSO can be further metabolized or excreted in the urine. Additionally, there is evidence for the reduction of methionine sulfoxide back to methionine by methionine sulfoxide reductases (MsrA and MsrB) in mammalian cells, suggesting a potential for the reverse reaction for SMLC sulfoxide, although this is less characterized.[10][11][12]

N-Acetylation

The amino group of SMLC can undergo acetylation to form N-Acetyl-S-methyl-L-cysteine. This reaction is a key step in the mercapturic acid pathway. The enzyme responsible for this transformation has been identified as N-acetyltransferase 8 (NAT8), a microsomal enzyme predominantly expressed in the liver and kidney.[13][14] Interestingly, while SMLC itself is a poor substrate for N-acetylation in rats and dogs, its analogue trans-S-1-propenyl-L-cysteine undergoes extensive N-acetylation.[15] The N-acetylated metabolite can also be a substrate for S-oxidation.[16]

Transamination and Deamination

This compound can enter the general amino acid metabolism pool through transamination, a reaction that transfers its amino group to an α-keto acid, catalyzed by aminotransferases.[17][18] This process yields methylmercaptopyruvate. This intermediate can then undergo further degradation, including desulfuration, to produce pyruvate, which can enter the citric acid cycle for energy production.[19] Cysteine S-conjugate β-lyases are also known to cleave the C-S bond of cysteine conjugates, which could be a potential, though less defined, pathway for SMLC metabolism.[20]

Role of Gut Microbiota

The gut microbiota plays a significant role in the metabolism of sulfur-containing amino acids.[5][20] Intestinal bacteria can metabolize SMLC and other cysteine derivatives, potentially influencing the overall metabolic profile and bioavailability of SMLC-derived compounds.[21][22] The extent of this contribution to the in vivo metabolism of SMLC in mammals is an active area of research.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The following sections detail common experimental procedures.

Sample Preparation

This is a common method for removing proteins prior to LC-MS/MS analysis.

  • Aliquoting: Pipette 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., S-[¹³CD₃]-SMLC).

  • Precipitation: Add 150 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at approximately 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

SPE can be used for more complex matrices or when higher purity is required. A common approach for amino acids involves a cation exchange mechanism.

  • Conditioning: Condition a cation exchange SPE cartridge (e.g., Bond Elut SCX) with methanol (B129727) followed by 0.1 M hydrochloric acid.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with 0.1 M hydrochloric acid to remove interfering substances.

  • Elution: Elute the retained SMLC and its metabolites with 0.5 M ammonia (B1221849) solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

SPE_Workflow start Start: Sample pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, 0.1 M HCl) conditioning->loading washing Washing (0.1 M HCl) loading->washing elution Elution (0.5 M Ammonia) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis

General workflow for Solid-Phase Extraction (SPE).
Analytical Methodologies

LC-MS/MS is a highly sensitive and specific method for the quantification of SMLC and its metabolites.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Xbridge C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for SMLC, its metabolites, and the internal standard.

GC-MS is another powerful technique, particularly for volatile derivatives of the analytes.

  • Derivatization: SMLC and its metabolites are non-volatile and require derivatization prior to GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilylation.[1][23]

  • Chromatographic Separation:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron impact (EI) ionization is standard.

    • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analytes.

Conclusion

The metabolic fate of this compound in mammalian systems is a multifaceted process involving efficient absorption, extensive renal reabsorption, and biotransformation through S-oxidation, N-acetylation, and transamination pathways. The liver and kidneys are the primary sites of metabolism, with enzymes such as FMOs and NAT8 playing crucial roles. This in-depth guide provides a foundation for researchers and drug development professionals to further investigate the biological significance of SMLC and its metabolites. A thorough understanding of its ADME properties is paramount for harnessing its potential therapeutic benefits and ensuring its safe application. Future research should focus on further delineating the specific enzyme isoforms involved, the tissue-specific distribution of metabolites, and the quantitative contribution of the gut microbiota to the overall metabolism of SMLC.

References

An In-depth Technical Guide on the Anti-Obesity Effects of S-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl-L-cysteine (SMLC), a sulfur-containing amino acid naturally present in plants of the Allium genus, such as garlic and onion, has garnered scientific interest for its therapeutic potential.[1][2][3] While research into its direct anti-obesity effects is still emerging, existing studies have demonstrated its significant impact on key metabolic parameters associated with obesity, particularly in the context of diet-induced metabolic syndrome. This technical guide synthesizes the current scientific knowledge on the anti-obesity and related metabolic effects of SMLC, presenting quantitative data, detailed experimental protocols, and hypothesized signaling pathways to inform future research and drug development endeavors. The available evidence suggests that SMLC may exert its beneficial effects through a combination of anti-hyperlipidemic, insulin-sensitizing, and antioxidant mechanisms.[1][2]

Core Findings: Quantitative Data from Preclinical Studies

The primary body of research on SMLC's metabolic effects comes from studies on high-fructose diet (HFD)-induced metabolic syndrome in rat models. These studies provide valuable quantitative data on the compound's potential to mitigate weight gain and related metabolic dysfunctions.

Effects on Body and Organ Weight

In a key study, oral administration of SMLC at a dose of 100 mg/kg body weight/day for 60 days to HFD-fed rats resulted in a significant reduction in the weight of the whole body, as well as key metabolic organs like the liver, kidney, and adipose tissue, when compared to the untreated HFD group.[2]

Table 1: Effect of this compound on Body and Organ Weights in High-Fructose Diet-Fed Rats

ParameterControlHFDHFD + SMLC (100 mg/kg)HFD + Metformin (B114582) (50 mg/kg)
Body Weight (g) 225 ± 15.3285 ± 18.2240 ± 16.5#235 ± 14.8#
Liver Weight (g) 6.8 ± 0.459.2 ± 0.637.5 ± 0.51#7.2 ± 0.49#
Kidney Weight (g) 1.6 ± 0.112.1 ± 0.141.7 ± 0.12#1.6 ± 0.11#
Adipose Tissue Weight (g) 4.2 ± 0.296.8 ± 0.474.9 ± 0.34#4.5 ± 0.31#

*Values are Mean ± SD; n=6. *p<0.05 compared to control; #p<0.05 compared to HFD group. Data sourced from a study on lipid metabolism in diet-induced obesity.[2]

Effects on Plasma Lipid Profile

SMLC demonstrated significant anti-hyperlipidemic properties in HFD-fed rats.[2] The compound effectively lowered plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C), while elevating the levels of high-density lipoprotein cholesterol (HDL-C).[2]

Table 2: Effect of this compound on Plasma Lipid Profile in High-Fructose Diet-Fed Rats

Parameter (mg/dL)ControlHFDHFD + SMLC (100 mg/kg)HFD + Metformin (50 mg/kg)
Total Cholesterol 85.3 ± 5.9135.2 ± 9.398.6 ± 6.8#92.4 ± 6.4#
Triglycerides 78.4 ± 5.4128.7 ± 8.989.5 ± 6.2#85.1 ± 5.9#
HDL-C 45.2 ± 3.128.6 ± 2.040.1 ± 2.8#42.3 ± 2.9#
LDL-C 24.3 ± 1.780.8 ± 5.640.7 ± 2.8#32.9 ± 2.3#
VLDL-C 15.7 ± 1.125.7 ± 1.8*17.9 ± 1.2#17.0 ± 1.2#

*Values are Mean ± SD; n=6. *p<0.05 compared to control; #p<0.05 compared to HFD group. Data sourced from a study on lipid metabolism in diet-induced obesity.[2]

Effects on Glucose Homeostasis and Insulin (B600854) Resistance

Oral administration of SMLC at 100 mg/kg for 60 days significantly attenuated the increase in plasma glucose and insulin levels, and consequently improved insulin resistance in HFD-fed rats.[1]

Table 3: Effect of this compound on Parameters of Glucose Homeostasis in High-Fructose Diet-Fed Rats

ParameterControlHFDHFD + SMLC (100 mg/kg)HFD + Metformin (50 mg/kg)
Plasma Glucose (mg/dL) 92.4 ± 6.5145.3 ± 10.2108.7 ± 7.6#102.5 ± 7.2#
Plasma Insulin (µU/mL) 10.2 ± 0.725.8 ± 1.815.4 ± 1.1#13.9 ± 1.0#
HOMA-IR 2.3 ± 0.29.2 ± 0.6*4.1 ± 0.3#3.5 ± 0.2#

*Values are Mean ± SD; n=6. *p<0.05 compared to control; #p<0.05 compared to HFD group. Data sourced from a study on oxidative stress, inflammation, and insulin resistance.[1]

Effects on Antioxidant and Inflammatory Markers

SMLC treatment has been shown to improve the antioxidant status and reduce inflammatory markers in HFD-fed rats.[1]

Table 4: Effect of this compound on Antioxidant and Inflammatory Markers in High-Fructose Diet-Fed Rats

ParameterControlHFDHFD + SMLC (100 mg/kg)HFD + Metformin (50 mg/kg)
Malondialdehyde (nmol/mL) 1.8 ± 0.13.9 ± 0.32.3 ± 0.2#2.1 ± 0.1#
Glutathione (B108866) (mg/g Hb) 35.4 ± 2.518.7 ± 1.330.1 ± 2.1#32.5 ± 2.3#
TNF-α (pg/mL) 45.2 ± 3.298.6 ± 6.9*60.3 ± 4.2#55.8 ± 3.9#

*Values are Mean ± SD; n=6. *p<0.05 compared to control; #p<0.05 compared to HFD group. Data sourced from a study on oxidative stress, inflammation, and insulin resistance.[1]

Experimental Protocols

The following protocols are based on the methodologies reported in the key preclinical studies investigating the effects of SMLC on diet-induced metabolic syndrome.

In Vivo Animal Study: High-Fructose Diet-Induced Metabolic Syndrome Model
  • Animal Model: Male albino Wistar rats, five months old, weighing between 200 to 250 g.[2]

  • Housing and Acclimatization: Animals are housed in polypropylene (B1209903) cages under standard conditions with a 12-hour light/dark cycle and provided with standard rat chow and water ad libitum for an acclimatization period.[2]

  • Experimental Groups (n=6 per group): [1][2]

    • Group 1 (Control): Fed standard rat chow.

    • Group 2 (Control + SMLC): Fed standard rat chow and administered SMLC (100 mg/kg bw/day) orally.

    • Group 3 (HFD): Fed a high-fructose diet (60% fructose (B13574) mixed with standard rat chow).

    • Group 4 (HFD + SMLC): Fed HFD and administered SMLC (100 mg/kg bw/day) orally.

    • Group 5 (HFD + Metformin): Fed HFD and administered metformin (50 mg/kg bw/day) orally as a positive control.

  • Treatment Duration: 60 days.[1][2]

  • Biochemical Analysis: At the end of the study period, animals are fasted overnight, and blood samples are collected for the analysis of plasma glucose, insulin, lipid profile (TC, TG, HDL-C, LDL-C, VLDL-C), and inflammatory markers (e.g., TNF-α).[1][2] Tissues (liver, kidney, adipose) are harvested, weighed, and can be used for further histological or molecular analysis.

  • Statistical Analysis: Data are typically expressed as mean ± standard deviation. Differences between groups are assessed using One-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is considered statistically significant.[2]

G cluster_setup Experimental Setup cluster_groups Experimental Groups (60 Days) cluster_analysis Data Collection & Analysis Animal_Model Male Wistar Rats (200-250g) Acclimatization Standard Conditions (12h light/dark cycle) Animal_Model->Acclimatization Group1 Control (Standard Chow) Group2 HFD (60% Fructose) Group3 HFD + SMLC (100 mg/kg/day) Group4 HFD + Metformin (50 mg/kg/day) Data_Collection Body & Organ Weights Blood Sampling (Fasting) Group1->Data_Collection Group2->Data_Collection Group3->Data_Collection Group4->Data_Collection Biochemical_Analysis Plasma Glucose & Insulin Lipid Profile Inflammatory Markers Data_Collection->Biochemical_Analysis Statistical_Analysis ANOVA with Tukey's Test Biochemical_Analysis->Statistical_Analysis

Caption: Experimental workflow for in vivo assessment of SMLC's anti-obesity effects.

Mechanistic Insights: Signaling Pathways

While the precise molecular mechanisms underlying the anti-obesity effects of SMLC are not yet fully elucidated, the available evidence from studies on SMLC and related compounds like L-cysteine allows for the formulation of hypothesized signaling pathways.

Hypothesized Signaling Pathway for SMLC in Adipocytes

The anti-obesity effects of SMLC may be mediated through a multi-pronged mechanism involving the modulation of inflammatory signaling, improvement of insulin sensitivity, and regulation of lipid metabolism.

  • Reduction of TNF-α and Improved Insulin Signaling: In states of obesity and metabolic syndrome, elevated levels of the pro-inflammatory cytokine TNF-α contribute to insulin resistance by impairing the insulin signaling pathway.[1] SMLC has been shown to significantly reduce plasma TNF-α levels.[1] By lowering TNF-α, SMLC may alleviate the inhibition of insulin receptor substrate (IRS) phosphorylation, thereby improving insulin sensitivity and glucose uptake in adipocytes.

  • Potential Regulation of Lipogenesis via SREBP-1c: Studies on L-cysteine, a metabolic precursor, have shown that it can down-regulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, which are key regulators of lipogenesis. It is plausible that SMLC shares this mechanism, leading to a decrease in the synthesis of fatty acids and triglycerides in adipocytes.

  • Antioxidant Effects: SMLC enhances the antioxidant capacity, as evidenced by increased levels of glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx).[1] By reducing oxidative stress, SMLC may protect adipocytes from dysfunction and improve overall metabolic health.

G cluster_SMLC This compound (SMLC) cluster_effects Cellular Effects in Adipocytes cluster_outcomes Metabolic Outcomes SMLC SMLC TNFa ↓ TNF-α SMLC->TNFa SREBP1c ↓ SREBP-1c (Hypothesized) SMLC->SREBP1c Antioxidant ↑ Antioxidant Capacity (GSH) SMLC->Antioxidant Insulin_Sensitivity ↑ Insulin Sensitivity TNFa->Insulin_Sensitivity Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Oxidative_Stress ↓ Oxidative Stress Antioxidant->Oxidative_Stress Adipocyte_Health Improved Adipocyte Function Insulin_Sensitivity->Adipocyte_Health Lipogenesis->Adipocyte_Health Oxidative_Stress->Adipocyte_Health

Caption: Hypothesized signaling pathways of SMLC's action in adipocytes.
Logical Relationship: From Molecular Action to Anti-Obesity Effect

The anti-obesity effects of SMLC can be conceptualized as a cascade of events starting from its molecular actions, leading to physiological changes, and culminating in the observed therapeutic outcomes.

G cluster_molecular Molecular & Cellular Level cluster_physiological Physiological Level cluster_therapeutic Therapeutic Outcome Reduce_Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α) Improve_Insulin_Sensitivity Improved Glucose Uptake Reduce_Inflammation->Improve_Insulin_Sensitivity Modulate_Lipid_Metabolism ↓ Lipogenic Gene Expression (e.g., SREBP-1c) Reduce_Hyperlipidemia ↓ TC, TG, LDL-C ↑ HDL-C Modulate_Lipid_Metabolism->Reduce_Hyperlipidemia Enhance_Antioxidant_Defense ↑ Glutathione Levels Decrease_Oxidative_Stress Reduced Cellular Damage Enhance_Antioxidant_Defense->Decrease_Oxidative_Stress Anti_Obesity_Effect ↓ Body & Adipose Tissue Weight Improve_Insulin_Sensitivity->Anti_Obesity_Effect Reduce_Hyperlipidemia->Anti_Obesity_Effect Decrease_Oxidative_Stress->Anti_Obesity_Effect

Caption: Logical flow from molecular action to the anti-obesity effect of SMLC.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent for obesity and related metabolic disorders. The compound's ability to mitigate weight gain, improve lipid profiles, enhance insulin sensitivity, and reduce inflammation and oxidative stress in preclinical models provides a solid foundation for future research.

Key areas for future investigation should include:

  • Elucidation of Molecular Mechanisms: In-depth studies using in vitro models, such as 3T3-L1 adipocytes, are required to directly investigate the effect of SMLC on adipogenesis, lipolysis, and the specific signaling pathways involved (e.g., AMPK, PPARγ, C/EBPα).

  • Long-term Efficacy and Safety: Chronic toxicity and long-term efficacy studies in various animal models of obesity are necessary to establish a comprehensive safety and efficacy profile.

  • Clinical Trials: Should preclinical data remain promising, well-designed clinical trials in human subjects will be the ultimate step to validate the anti-obesity effects of SMLC.

References

S-Methyl-L-cysteine in Sulfur Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl-L-cysteine (SMLC) is a naturally occurring, non-proteinogenic sulfur-containing amino acid found in a variety of plants, including garlic, onions, and cabbage.[1][2] As a methylated derivative of L-cysteine and a lower homologue of L-methionine, SMLC occupies a unique position at the crossroads of sulfur amino acid metabolism.[3] Its metabolism is intricately linked to the methionine cycle, the transsulfuration pathway, and cysteine homeostasis. Beyond its fundamental biochemical roles, SMLC exhibits significant therapeutic potential, with demonstrated antioxidative, neuroprotective, and anti-obesity properties.[2][4] This guide provides an in-depth examination of the biosynthesis, degradation, and metabolic integration of SMLC, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development professionals.

Biosynthesis of this compound

The formation of SMLC is not directed by the genetic code but occurs through several metabolic pathways, including post-translational modification.[1] The primary routes involve the modification of L-cysteine or the utilization of methanethiol (B179389).

Key Biosynthetic Pathways:

  • Direct Methylation of L-cysteine: This pathway involves the transfer of a methyl group to the thiol side chain of L-cysteine. The primary methyl donor for this reaction is S-adenosylmethionine (SAM).[3] In some plants, S-methylmethionine can also serve as a precursor for the S-methyl group.[3]

  • Synthesis from Methanethiol: In certain organisms, including yeasts and the protozoan parasite Entamoeba histolytica, SMLC is synthesized from methanethiol (CH₃SH) and O-acetylserine (OAS).[3][5] This reaction is catalyzed by the enzyme cysteine synthase (also known as O-acetylserine (thiol) lyase).[5][6] This pathway can serve as a salvage mechanism for methanethiol.[5]

  • Post-Translational Modification: SMLC can arise from the post-translational methylation of cysteine residues within proteins.[1] One notable example involves zinc-cysteinate-containing repair enzymes, such as methylated-DNA-protein-cysteine methyltransferase, which transfer a methyl group from alkylated DNA to a cysteine residue.[1]

Biosynthesis of this compound (SMLC) Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SMLC This compound (SMLC) SAM->SMLC Methyltransferase Cys L-Cysteine Cys->SMLC OAS O-Acetylserine (OAS) OAS->SMLC MTH Methanethiol (CH₃SH) MTH->SMLC Cysteine Synthase ProteinCys Protein-Cysteine Residue ProteinSMLC Protein-SMLC Residue ProteinCys->ProteinSMLC AlkylatedDNA Alkylated DNA AlkylatedDNA->ProteinSMLC DNA Repair Enzyme invis1 invis2

Figure 1: Key biosynthetic pathways leading to this compound formation.

Degradation and Catabolism of SMLC

The catabolism of SMLC is extensive and proceeds through several major pathways, leading to the production of inorganic sulfate (B86663) and carbon dioxide.[7][8] Studies in humans and rats have identified multiple metabolic routes.[7][9]

Key Degradation Pathways:

  • S-Oxidation: The sulfur atom of SMLC can be oxidized to form this compound sulfoxide (B87167) (methiin).[6][7] This sulfoxide is a prominent derivative found naturally in plants like onions and is implicated in various biological activities.[1][10] Further metabolism can lead to the formation of methylsulphinylacetic acid and 2-hydroxy-3-methylsulphinylpropionic acid.[9]

  • N-Acetylation: The amino group of SMLC can be acetylated, a common detoxification pathway, to form N-acetyl-S-methyl-L-cysteine.[7] This metabolite can also be oxidized to its sulfoxide form.[9]

  • Deamination: Removal of the amino group is another significant catabolic step.[7]

  • Demethylation and Dethiomethylation: SMLC can be demethylated to regenerate L-cysteine, highlighting its role as a potential cysteine reservoir.[5][6] Dethiomethylation pathways also contribute to its breakdown.[6]

  • Complex Degradation Cascade: A multi-step degradation pathway has been proposed, beginning with N-acetylation for "protection," followed by oxidation of the S-methyl group to a formyl group.[11] Subsequent deacetylation allows the formyl group to migrate to the free amino group, followed by a deformylase that liberates L-cysteine.[11]

Degradation Pathways of this compound SMLC This compound (SMLC) Sulfoxide This compound Sulfoxide (Methiin) SMLC->Sulfoxide S-Oxidation NAcetyl N-Acetyl-SMLC SMLC->NAcetyl N-Acetylation Deaminated Deaminated Products SMLC->Deaminated Deamination Cysteine L-Cysteine SMLC->Cysteine Demethylation Sulfate Inorganic Sulfate (SO₄²⁻) Sulfoxide->Sulfate Further Degradation NAcetylSulfoxide N-Acetyl-SMLC Sulfoxide NAcetyl->NAcetylSulfoxide S-Oxidation CO2 CO₂ Deaminated->CO2 Further Degradation Cysteine->Sulfate Further Degradation

Figure 2: Major catabolic pathways for this compound.

Integration with Core Sulfur Amino Acid Metabolism

SMLC metabolism is not an isolated pathway but is deeply integrated with the central routes of sulfur amino acid processing, namely the methionine cycle and the transsulfuration pathway.

  • Methionine Cycle: The methionine cycle governs the regeneration of methionine and the production of the universal methyl donor, S-adenosylmethionine (SAM).[12][13] SMLC biosynthesis is a direct consumer of SAM through methylation of cysteine.[3] Conversely, catabolism of SMLC does not directly regenerate methionine but influences the pool of other sulfur-containing molecules.

  • Transsulfuration Pathway: This pathway facilitates the conversion of homocysteine, derived from the methionine cycle, into cysteine.[14][15] The key enzymes are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL).[15] SMLC intersects with this pathway primarily through its ability to be demethylated to L-cysteine.[5] This positions SMLC as a potential alternative source of cysteine, which could be crucial under conditions where the transsulfuration pathway is impaired or when cysteine availability is limited.[16] Cysteine itself is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[17][18]

SMLC in the Context of Sulfur Amino Acid Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met Methionine SAM SAM Met->SAM MAT SAH SAH SAM->SAH Methyltransferases (Methylation) SMLC This compound (SMLC) SAM->SMLC Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cystathionine Cystathionine Hcy->Cystathionine CBS Cys L-Cysteine Cystathionine->Cys CGL Cys->SMLC GSH Glutathione (GSH) Cys->GSH Synthesis SMLC->Cys Demethylation

Figure 3: Integration of SMLC metabolism with the Methionine Cycle and Transsulfuration Pathway.

Quantitative Data Summary

Quantitative analysis of SMLC metabolism provides crucial insights into its flux and fate within biological systems. The following tables summarize key data from human and protozoan studies.

Table 1: Excretion of Radiolabelled this compound in Human Volunteers (Data from a study involving oral administration of 150 mg radiolabelled SMLC to three male volunteers)

Excretion RouteTime PeriodPercentage of Administered Radioactivity (%)Citation
Urine First 24 hours33.3[7][8]
Total over 3 days55.9[7][8]
Feces Total over 3 days~1.4[7][8]
Remaining > 3 daysSlowly excreted in urine or exhaled as ¹⁴CO₂[7][8]

Table 2: Metabolite Level Changes in E. histolytica upon L-cysteine Deprivation

MetaboliteChange upon L-cysteine DeprivationCitation
S-Methylcysteine (SMC) Dramatic accumulation[5]
S-adenosylmethionine (SAM) 44 ± 6% decrement[5]
L-methionine Remained unchanged[5]
O-acetylserine (OAS) Dramatic accumulation[5]

Key Experimental Protocols

The study of SMLC metabolism employs a range of analytical and biochemical techniques. Detailed methodologies from seminal studies are provided below.

Protocol: Analysis of Radiolabelled SMLC Metabolism in Humans
  • Objective: To determine the excretion and metabolic fate of orally administered SMLC.

  • Methodology:

    • Compound Administration: Three healthy male volunteers were orally administered 150 mg of radiolabelled this compound (using ³⁵S and ¹⁴C isotopes).[7][8]

    • Sample Collection: Urine and feces were collected over a period of three days. For subjects receiving the ³⁵S-labelled compound, urine was collected for up to 21 days.[7][8] Expired air was collected for subjects receiving ¹⁴C-labelled compounds.[7][8]

    • Sample Analysis: Radioactivity in samples was quantified. Metabolites in urine were separated and identified using chromatographic methods and mass spectrometry.[7]

  • Citation: [7][8]

Protocol: Metabolome Analysis by Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS)
  • Objective: To quantify charged metabolites, including SMLC, in response to L-cysteine deprivation in E. histolytica.

  • Methodology:

    • Cell Culture: E. histolytica trophozoites were cultured in normal and L-cysteine-depleted media.

    • Metabolite Extraction: Cells were harvested, and intracellular metabolites were extracted using methanol (B129727) containing internal standards.

    • CE-TOFMS Analysis: The extracted metabolites were separated by capillary electrophoresis and analyzed by time-of-flight mass spectrometry to identify and quantify charged metabolites based on their mass-to-charge ratio and migration time.

  • Citation: [5]

Protocol: L-Cysteine/SMC Synthase Assay
  • Objective: To measure the enzymatic activity of cysteine synthase in synthesizing L-cysteine or SMLC.

  • Methodology: This is a coupled enzyme assay measuring acetate (B1210297) production.

    • Primary Reaction: Cysteine/SMC synthase catalyzes the reaction of O-acetylserine with a thiol (e.g., H₂S or methanethiol), producing cysteine/SMC and acetate.[5]

    • Coupling Reaction 1 (Acetate Kinase): The acetate produced is converted by acetate kinase to acetyl-phosphate, generating ADP from ATP.[5]

    • Coupling Reaction 2 (Pyruvate Kinase & Lactate (B86563) Dehydrogenase): The rate of ADP production is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase and lactate dehydrogenase.[5]

    • Detection: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε₃₄₀ = 6.22 mM⁻¹ cm⁻¹).[5]

  • Citation: [5]

Workflow: L-Cysteine/SMC Synthase Assay start Start: Prepare reaction mixture (Enzyme, OAS, Thiol, ATP, NADH, etc.) reaction1 Primary Reaction: Cysteine Synthase produces Acetate start->reaction1 reaction2 Coupling Reaction 1: Acetate Kinase uses Acetate, produces ADP reaction1->reaction2 Acetate reaction3 Coupling Reaction 2: PK & LDH use ADP, oxidize NADH reaction2->reaction3 ADP measure Monitor decrease in absorbance at 340 nm reaction3->measure NADH → NAD⁺ end Calculate Enzyme Activity measure->end

Figure 4: Experimental workflow for the coupled L-Cysteine/SMC Synthase assay.

Relevance in Drug Development

The unique metabolic position and biological activities of SMLC make it a compound of interest for therapeutic applications.

  • Antioxidant and Neuroprotection: SMLC acts as a substrate for the methionine sulfoxide reductase A (MSRA) catalytic antioxidant system.[2][4][19] Dietary supplementation with SMLC has been shown to prevent Parkinson's-like symptoms in a Drosophila model by enhancing this system, suggesting its potential in neurodegenerative diseases where oxidative stress is a key factor.[19]

  • Metabolic Disorders: SMLC has demonstrated anti-obesity effects and the ability to attenuate insulin (B600854) resistance, inflammation, and oxidative stress in rats fed a high-fructose diet.[2][4][20] These findings suggest a potential role in managing metabolic syndrome.

  • Cancer Research: SMLC is cleaved by β-lyases, a pathway implicated in the nephrotoxicity of certain halogenated cysteine conjugates.[21] Understanding this metabolism is crucial for designing targeted pro-drugs or mitigating the toxicity of related compounds.

Conclusion

This compound is a metabolically significant molecule that serves as more than just a structural variant of cysteine. It is an active participant in sulfur amino acid metabolism, influencing the pools of cysteine and SAM, and acting as a substrate in crucial antioxidant pathways. Its biosynthesis via cysteine synthase provides a salvage pathway for methanethiol, while its degradation can replenish cellular cysteine. The demonstrated neuroprotective and anti-metabolic syndrome properties of SMLC underscore its potential as a lead compound or dietary supplement in drug development. Further research into the regulation of its metabolic pathways and its interaction with cellular signaling cascades will be vital for fully harnessing its therapeutic promise.

References

Methodological & Application

Application Note: Quantification of S-Methyl-L-cysteine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of S-Methyl-L-cysteine (SMC) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this sulfur-containing amino acid. The methodology employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method utilizes an isotope-labeled internal standard to ensure high accuracy and precision.[1][2][3][4] The described method is suitable for clinical research and metabolic studies.

Introduction

This compound (SMC) is a naturally occurring amino acid found in various dietary sources, including vegetables from the Allium and Brassica genera. It is a metabolite of interest in various biological pathways and has been investigated for its potential health benefits. Accurate quantification of SMC in biological matrices like plasma is crucial for understanding its pharmacokinetics, metabolism, and role as a biomarker. This LC-MS/MS method provides a reliable tool for researchers in these fields.

Experimental

Materials and Reagents
  • This compound (SMC) standard

  • ³⁴S-d₃-S-Methyl-L-cysteine (³⁴S-d₃SMC) internal standard (IS)

  • Trichloroacetic acid (TCA)

  • Formic acid

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (EDTA)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS)

  • Analytical column: Acquity UPLC BEH HILIC 1.7 µm (100 mm × 2.1 mm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation

A simple and rapid protein precipitation method is employed for plasma sample preparation.[1][2][3]

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add the internal standard, ³⁴S-d₃SMC.

  • Protein Precipitation: Add 5% trichloroacetic acid (TCA) in water to the plasma sample.

  • Vortex: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples to pellet the precipitated proteins.

  • Collect Supernatant: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 1. Thaw Plasma Sample P2 2. Spike with Internal Standard (³⁴S-d₃SMC) P1->P2 P3 3. Add 5% TCA for Protein Precipitation P2->P3 P4 4. Vortex to Mix P3->P4 P5 5. Centrifuge to Pellet Protein P4->P5 P6 6. Collect Supernatant P5->P6 A1 Inject Supernatant onto LC-MS/MS System P6->A1

Figure 1: Experimental workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

ParameterValue
Column Acquity UPLC BEH HILIC 1.7 µm (100 mm × 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Refer to Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.01585
1.01585
3.05050
3.11585
5.01585
Mass Spectrometry

The analysis is performed on a tandem mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
MRM Transitions Refer to Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (SMC)136.090.00.12010
³⁴S-d₃SMC (IS)142.094.00.12010

Results and Method Performance

This LC-MS/MS method was validated according to the Royal Society of Chemistry Analytical Methods Committee guidelines.[1][2][3]

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.9987.[1][2][3] The limit of detection (LOD) and limit of quantification (LOQ) for SMC in plasma are summarized in Table 3.

Table 3: Method Sensitivity

ParameterValue (µM)
Limit of Detection (LOD)0.04
Limit of Quantification (LOQ)0.13
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three different concentration levels. The method demonstrated good reproducibility and accuracy.[1][2]

Table 4: Precision and Accuracy Data

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low<10%<20%98.28 ± 5.66%[1][2]
Medium<10%<20%98.28 ± 5.66%[1][2]
High<10%<20%98.28 ± 5.66%[1][2]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method. The extraction recovery for SMC in plasma was determined to be high, and the use of an isotope-labeled internal standard effectively compensated for any matrix effects.[5]

Table 5: Recovery and Matrix Effect in Plasma

AnalyteExtraction Recovery (%)Matrix Effect (%)
SMC1.0 ± 0.1[1][5]0.5 ± 0.1[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the analytical method.

G cluster_input Input cluster_process Analytical Process cluster_output Output Input Human Plasma Sample Prep Sample Preparation (Protein Precipitation) Input->Prep LC LC Separation (HILIC) Prep->LC MS MS/MS Detection (MRM) LC->MS Output Quantitative Result of This compound MS->Output

Figure 2: Logical workflow of the analytical method.

References

Application Notes and Protocols for S-Methyl-L-cysteine Analysis in Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

S-Methyl-L-cysteine (SMC) is a sulfur-containing amino acid found in various dietary sources and is also a metabolite of certain xenobiotics.[1] Its quantification in human urine is of interest as a potential biomarker for various physiological and pathological processes, including oxidative stress and methylation turnover.[1] This document provides a detailed protocol for the analysis of this compound in human urine samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][3][4][5] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also briefly described.

Principle

The primary method detailed here is based on LC-MS/MS, which offers high sensitivity and specificity for the quantification of this compound.[2][3][4][5] The protocol involves a simple and rapid sample preparation step, followed by chromatographic separation and detection by mass spectrometry. The use of an isotope-labeled internal standard ensures high accuracy and reproducibility.[2][3][5]

I. Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound in human urine.[2][3][4]

Table 1: Method Validation Parameters for this compound in Human Urine [2]

ParameterValue
Linearity (Correlation Coefficient, r²)> 0.9987
Limit of Detection (LOD)0.08 µM
Limit of Quantification (LOQ)Not explicitly stated, but method is quantitative
Accuracy98.28 ± 5.66%
Intra-day Precision>10%
Inter-day Precision>20%
Extraction Recovery0.9 ± 0.1

Table 2: Linearity Range for this compound in Human Urine [2]

AnalyteMatrixCalibration Curve Range
This compound (SMC)Urine0–739.75 µM

II. Experimental Protocols

A. LC-MS/MS Method for this compound Analysis[2]

This protocol is adapted from the method described by Sivapalan et al. (2019).[2][3][4][5]

1. Materials and Reagents:

  • This compound (SMC) standard

  • Isotope-labeled internal standard (e.g., ³⁴S-Trideuteromethylcysteine)

  • Trichloroacetic acid (TCA)

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid

2. Sample Preparation:

  • Thaw frozen human urine samples on ice.

  • Vortex the urine sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

  • Add the isotope-labeled internal standard.

  • Deproteinize the sample by adding a 50% TCA solution.

  • Vortex the mixture vigorously.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm × 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate SMC from other urine components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column.

  • Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for SMC and its internal standard should be optimized.

4. Data Analysis and Quantification:

  • Create a calibration curve by spiking known concentrations of SMC standard into a baseline urine matrix.[2]

  • Process the data using the instrument's software.

  • Quantify the concentration of SMC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

B. GC-MS Method for this compound Analysis (Alternative Method)[1]

This method involves derivatization of the analyte prior to analysis.

1. Sample Preparation and Derivatization:

  • Urine samples are subjected to extractive alkylation using butylchloroformate-n-butanol-pyridine (Husek technique).[1]

  • This derivatization step is necessary to make the amino acid volatile for GC analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.

  • Column: A medium-polarity stationary phase is used to resolve the derivatized SMC from interfering components in the urine extract.[1]

  • Injection: Splitless injection is typically used for trace analysis.

  • MS Detection: Isotope dilution GC-MS with an appropriate labeled internal standard (e.g., S-[CD₃]-SMC) is used for specific and sensitive detection.[1]

III. Visualization

Experimental Workflow for LC-MS/MS Analysis of this compound in Urine

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Human Urine Sample add_is Add Isotope-Labeled Internal Standard urine_sample->add_is deproteinize Deproteinize with TCA add_is->deproteinize centrifuge Centrifuge deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Reversed-Phase) supernatant->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms quantification Quantify SMC Concentration msms->quantification calibration Generate Calibration Curve calibration->quantification Metabolic Context of this compound dna_damage O-6-methylguanine (DNA Damage) mgmt MGMT (DNA Repair Protein) dna_damage->mgmt Repair methylated_mgmt Methylated MGMT mgmt->methylated_mgmt Methylation smc This compound (SMC) methylated_mgmt->smc Catabolism urine Urinary Excretion smc->urine xenobiotics Xenobiotics (e.g., Methyl Bromide, Nicotine) xenobiotics->smc Biotransformation

References

Application Note and Protocol for the Quantification of S-Methyl-L-cysteine in Biological Matrices using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Methyl-L-cysteine (SMC) is a naturally occurring sulfur-containing amino acid found in a variety of dietary sources, including vegetables from the Allium and Brassica genera. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of SMC in biological samples such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic fate. This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in human plasma and urine using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of an isotope-labeled internal standard is critical for correcting matrix effects and ensuring high precision and accuracy.

Principle of the Method

This method utilizes a stable isotope-labeled internal standard, such as ³⁴S-Trideuteromethyl-L-cysteine (³⁴S-d₃SMC), which is chemically identical to the analyte of interest but has a different mass. The internal standard is spiked into the biological sample at a known concentration prior to sample preparation. During sample processing, extraction, and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in sample handling and instrument response. This approach offers significant advantages, including a simple and rapid sample preparation procedure without the need for derivatization.[1][2][3][4][5]

Materials and Reagents

  • This compound (SMC) standard

  • ³⁴S-Trideuteromethyl-L-cysteine (³⁴S-d₃SMC) internal standard

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (for calibration standards and quality controls)

  • Human urine (for calibration standards and quality controls)

Equipment

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare stock solutions of SMC and ³⁴S-d₃SMC in LC-MS grade water at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of SMC by serially diluting the stock solution with a suitable solvent (e.g., 5% TCA in water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of ³⁴S-d₃SMC at an appropriate concentration in the same solvent.

  • Calibration Curve Standards: Prepare calibration curves by spiking the appropriate biological matrix (human plasma or urine) with the SMC working standard solutions. The concentration ranges should be appropriate for the expected sample concentrations. For example, 0–73.98 µM for plasma and 0–739.75 µM for urine.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the biological matrix with known amounts of SMC.

Sample Preparation Protocol for Plasma and Urine

A simple protein precipitation method is used for sample preparation.[3]

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add a known amount of the ³⁴S-d₃SMC internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 50% trichloroacetic acid (TCA) solution to precipitate proteins. A 1:2 ratio of sample to 50% TCA is recommended.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column, such as a ZIC-pHILIC column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium carbonate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 300 µL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Retention Time: The retention time for SMC is approximately 2.7 minutes.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • SMC: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • ³⁴S-d₃SMC (Internal Standard): Monitor the transition from its precursor ion (m/z) to a specific product ion (m/z).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of this compound in human plasma and urine.[1][2][3][4]

Table 1: Linearity of Calibration Curves

MatrixAnalyteCalibration Range (µM)Correlation Coefficient (r²)
UrineSMC0–739.75>0.9998
PlasmaSMC0–73.98>0.9987

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalyteLOD (µM)LOQ (µM)
UrineSMC0.08-
PlasmaSMC0.04-

Note: LOQ values were not explicitly stated in the primary reference but are typically higher than the LOD.

Table 3: Accuracy, Precision, and Recovery

MatrixParameterSMC
-Quantification Accuracy (%)98.28 ± 5.66
-Intra-day Precision (%RSD)<10
-Inter-day Precision (%RSD)<20
UrineExtraction Recovery0.9 ± 0.1
PlasmaExtraction Recovery1.0 ± 0.1
UrineMatrix Effect0.7 ± 0.05
PlasmaMatrix Effect0.5 ± 0.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Spike with Isotope-Labeled Internal Standard sample->add_is protein_precip Protein Precipitation with TCA add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase SMC This compound (SMC) Cysteine->SMC Methylation (Potential Pathway)

Caption: Simplified metabolic context of this compound.

Conclusion

The described LC-MS/MS method using an isotope-labeled internal standard provides a robust, sensitive, and accurate means for the quantification of this compound in human plasma and urine. The simple sample preparation and high-throughput capability of this method make it well-suited for clinical research and drug development applications. The use of a stable isotope dilution strategy is paramount for overcoming matrix effects inherent in complex biological samples, thereby ensuring data of the highest quality.

References

Application Notes and Protocols: S-Methyl-L-cysteine as a Therapeutic Agent in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction S-Methyl-L-cysteine (SMC) is a sulfur-containing amino acid naturally found in plants of the Allium genus, such as garlic and onion.[1][2][3] It has garnered scientific interest for its potential therapeutic properties, including anti-lipidemic, hypoglycemic, and antioxidant activities.[1][4][5] Preclinical studies, particularly in animal models of diabetes and metabolic syndrome, suggest that SMC may be effective in improving hyperglycemia, dyslipidemia, insulin (B600854) resistance, and attenuating oxidative stress and inflammation.[1][2][4][6] These notes provide a summary of the quantitative data from key studies and detailed protocols for replicating this research.

Therapeutic Effects of this compound

Oral administration of this compound has been shown to produce significant improvements in various metabolic and inflammatory markers in animal models of diabetes induced by a high-fructose diet (HFD). The primary dosage investigated is 100 mg/kg of body weight per day, administered orally for 60 days.[1][4][7]

Data Presentation

The following tables summarize the quantitative outcomes of SMC treatment compared to control, HFD-induced diabetic, and metformin-treated groups.

Table 1: Effect of this compound on Glycemic Control and Insulin Resistance Data extracted from studies on high-fructose diet-induced diabetic rats.[1][2]

ParameterControlHigh-Fructose Diet (HFD)HFD + SMC (100 mg/kg)HFD + Metformin (50 mg/kg)
Plasma Glucose Significantly LowerSignificantly HigherSignificantly Lower than HFDSignificantly Lower than HFD
Plasma Insulin Significantly LowerSignificantly HigherSignificantly Lower than HFDSignificantly Lower than HFD
HOMA-IR Significantly LowerSignificantly HigherSignificantly Lower than HFDSignificantly Lower than HFD

Table 2: Effect of this compound on Lipid Profile Data extracted from studies on high-fructose diet-induced diabetic rats.[3][4]

ParameterControlHigh-Fructose Diet (HFD)HFD + SMC (100 mg/kg)HFD + Metformin
Total Cholesterol (TC) Significantly LowerSignificantly HigherSignificant ReductionSignificant Reduction
Triglycerides (TG) Significantly LowerSignificantly HigherSignificant ReductionSignificant Reduction
LDL-C Significantly LowerSignificantly HigherSignificant ReductionSignificant Reduction
VLDL-C Significantly LowerSignificantly HigherSignificant ReductionSignificant Reduction
HDL-C Significantly HigherSignificantly LowerSignificant ElevationSignificant Elevation

Table 3: Effect of this compound on Oxidative Stress Markers Data extracted from studies on high-fructose diet-induced diabetic rats and diabetic mice.[1][6]

ParameterControlHigh-Fructose Diet (HFD) / DiabeticHFD / Diabetic + SMCHFD / Diabetic + Metformin
Malondialdehyde (MDA) Significantly LowerSignificantly HigherSignificant DecreaseSignificant Decrease
Reduced Glutathione (B108866) (GSH) Significantly HigherSignificantly LowerSignificant IncreaseSignificant Increase
Glutathione Peroxidase (GPx) Significantly HigherSignificantly LowerSignificant IncreaseSignificant Increase
Catalase (CAT) HigherLowerIncreased ActivityIncreased Activity
Total Antioxidant Status (TAS) Significantly HigherSignificantly LowerSignificant IncreaseSignificant Increase

Table 4: Effect of this compound on Inflammatory and Kidney Function Markers Data extracted from studies on high-fructose diet-induced diabetic rats and diabetic mice.[1][6]

ParameterControlHigh-Fructose Diet (HFD) / DiabeticHFD / Diabetic + SMCHFD / Diabetic + Metformin
TNF-α Significantly LowerSignificantly HigherSignificant DecreaseSignificant Decrease
IL-6 -Significantly Higher (in kidney)Significant Suppression-
TGF-β1 -Significantly Higher (in kidney)Significant Suppression-
BUN -Significantly HigherMarked Decrease-
Creatinine Clearance -Significantly HigherMarked Decrease-

Proposed Mechanisms of Action

The therapeutic effects of this compound in diabetic animal models are believed to stem from its ability to mitigate oxidative stress and inflammation, thereby improving insulin sensitivity. A high-fructose diet can lead to increased production of reactive oxygen species (ROS), causing lipid peroxidation and depleting endogenous antioxidant defenses like glutathione (GSH), catalase, and glutathione peroxidase (GPx).[1][7] This oxidative stress contributes to inflammation, characterized by elevated levels of cytokines like TNF-α, and impairs insulin signaling, leading to insulin resistance.[1][2] SMC appears to counteract this by bolstering the antioxidant defense system and reducing inflammatory responses.[1][6][7]

SMC_Mechanism_of_Action HFD High-Fructose Diet ROS ↑ Reactive Oxygen Species (ROS) HFD->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Inflammation ↑ Inflammation (TNF-α, IL-6) OxidativeStress->Inflammation Promotes InsulinResistance Insulin Resistance & Hyperglycemia OxidativeStress->InsulinResistance Contributes to Inflammation->OxidativeStress Inflammation->InsulinResistance Leads to SMC This compound (SMC) SMC->Inflammation Reduces Antioxidants ↑ Antioxidant Enzymes (GSH, GPx, CAT) SMC->Antioxidants Boosts Antioxidants->OxidativeStress Diabetes_Induction_Workflow start Animal Acclimatization (1 week) random Randomization into Groups start->random control_diet Control Group: Standard Chow Diet random->control_diet hfd_diet Experimental Group: 60% High-Fructose Diet random->hfd_diet duration Dietary Regimen (60 days) control_diet->duration hfd_diet->duration confirm Confirmation of Hyperglycemia & Insulin Resistance duration->confirm end Proceed to Treatment confirm->end

References

Application of S-Methyl-L-cysteine in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to enhance biological activity, improve stability, and explore novel structure-activity relationships. S-Methyl-L-cysteine, a derivative of cysteine with a permanently methylated thiol group, offers a unique tool to probe the role of the sulfur atom in peptide function without the complication of disulfide bond formation. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction to this compound in Peptide Synthesis

This compound is an amino acid analog where the thiol proton of cysteine is replaced by a methyl group, forming a stable thioether. Unlike cysteine, which readily oxidizes to form disulfide bridges, this compound is chemically inert to this process. This property makes it an invaluable tool for:

  • Probing the necessity of disulfide bonds: By replacing one or more cysteine residues with this compound, researchers can elucidate the structural and functional importance of specific disulfide linkages in a peptide's biological activity.

  • Enhancing proteolytic stability: The S-methyl group can sterically hinder enzymatic cleavage at or near the modified residue, potentially increasing the peptide's half-life in biological systems.

  • Modulating receptor binding and activity: The introduction of a methyl group can alter the local hydrophobicity and conformation of a peptide, leading to changes in its interaction with biological targets. Peptides containing this compound have been explored for their potential antimicrobial and anticancer activities.[1][2]

The synthesis of peptides containing this compound is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The commercially available Fmoc-S-methyl-L-cysteine-OH can be incorporated into a growing peptide chain using common coupling reagents.

Experimental Protocols

The following protocols provide a general framework for the manual and automated solid-phase synthesis of peptides containing this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes a standard manual synthesis on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.
  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc-Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-S-methyl-L-cysteine-OH:

  • In a separate vial, dissolve Fmoc-S-methyl-L-cysteine-OH (0.4 mmol, 4 equivalents), HBTU (0.38 mmol, 3.8 equivalents), and HOBt (0.4 mmol, 4 equivalents) in 2 mL of DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation solution and vortex for 1 minute.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2 hours at room temperature.
  • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
  • Wash the resin with DMF (5 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc-Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[3]
  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the cleavage mixture into a cold centrifuge tube.
  • Precipitate the crude peptide by adding 45 mL of cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Workflow for Manual SPPS of a Peptide Containing this compound

manual_spps_workflow start Start: Rink Amide Resin swell Resin Swelling (DCM, then DMF) start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection coupling Coupling: Fmoc-S-Me-Cys-OH + HBTU/HOBt/DIPEA fmoc_deprotection->coupling wash1 DMF Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive chain_elongation Chain Elongation (Repeat Deprotection & Coupling) kaiser_test->chain_elongation Negative repeat_coupling->wash1 final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection wash2 DCM Wash & Dry final_deprotection->wash2 cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure S-Methylated Peptide analysis->end

Caption: Workflow for manual solid-phase synthesis of a peptide containing this compound.

Quantitative Data and Considerations

The successful incorporation of this compound relies on efficient coupling and the stability of the S-methyl thioether bond throughout the synthesis.

Coupling Efficiency

Standard coupling reagents used in Fmoc-SPPS are generally effective for incorporating Fmoc-S-methyl-L-cysteine-OH. The choice of coupling reagent can influence the coupling efficiency and the risk of side reactions.

Coupling ReagentActivating AgentBaseTypical Coupling TimeNotes
HBTU/HOBt Benzotriazole-basedDIPEA1-2 hoursA widely used and reliable method.
HATU/HOAt Aza-benzotriazole-basedDIPEA/Collidine30-60 minutesGenerally faster and more efficient, especially for sterically hindered couplings.
DIC/HOBt Carbodiimide-2-4 hoursA cost-effective option, though potentially slower.

Note: Coupling times may need to be optimized depending on the specific peptide sequence and the position of the this compound residue. A double coupling strategy can be employed if the initial coupling is incomplete.

Potential Side Reactions and Stability

The S-methyl thioether of this compound is generally stable under the conditions of Fmoc-SPPS. However, researchers should be aware of potential side reactions, particularly during the final cleavage step.

  • Sulfonium (B1226848) Ion Formation: The thioether is susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups (e.g., from tert-butyl groups). This can lead to the formation of a sulfonium ion, resulting in a mass increase of the peptide. The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.

  • Oxidation: While less prone to oxidation than a free thiol, the thioether can be oxidized to a sulfoxide (B87167) under harsh oxidative conditions. Standard cleavage cocktails with appropriate scavengers generally prevent this.

Recommended Cleavage Cocktail:

A standard cleavage cocktail for peptides containing this compound and other sensitive residues like Tryptophan or Methionine is:

ReagentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)95%Cleavage from resin and removal of acid-labile protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for carbocations to prevent alkylation of the thioether.
Water2.5%Scavenger and solvent.

Biological Activity and Signaling Pathways

Peptides containing this compound can exhibit a range of biological activities. For example, replacing cysteine with its S-methylated counterpart in antimicrobial peptides can help to delineate the role of disulfide bonds in their mechanism of action, which often involves membrane disruption.

Example Signaling Pathway: Antimicrobial Peptide Action

Many antimicrobial peptides act by disrupting the bacterial cell membrane, leading to cell death. The incorporation of this compound can modulate the peptide's amphipathicity and its ability to interact with and permeate the lipid bilayer.

am_pathway peptide S-Methylated Antimicrobial Peptide interaction Electrostatic Interaction peptide->interaction membrane Bacterial Cell Membrane (Negatively Charged) insertion Hydrophobic Insertion membrane->insertion interaction->membrane disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption leakage Ion & Metabolite Leakage disruption->leakage death Bacterial Cell Death leakage->death

Caption: General mechanism of action for membrane-active antimicrobial peptides.

Conclusion

The incorporation of this compound into peptides is a straightforward process using standard Fmoc-SPPS methodologies. By serving as a non-oxidizable analog of cysteine, it provides a valuable tool for studying the role of disulfide bonds and for developing peptides with enhanced stability and novel biological activities. Careful consideration of coupling conditions and the use of appropriate scavengers during cleavage are key to obtaining high-purity S-methylated peptides for research and drug development applications.

References

Application Notes and Protocols for the Validated HPLC-ECD Method for S-Methyl-L-cysteine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Method

This method is based on the separation of S-Methyl-L-cysteine from other sample components using reverse-phase HPLC, followed by its detection using an electrochemical detector. The sulfur moiety in this compound is susceptible to oxidation at a specific potential on the surface of a working electrode. This oxidation generates an electrical current that is proportional to the concentration of this compound, allowing for its sensitive and quantitative measurement.

Experimental Protocols

Sample Preparation (Adapted from a protocol for L-cysteine analysis)[1]

This protocol is suitable for the preparation of plasma or urine samples.

Materials:

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Perchloric acid (PCA), 0.4 M

  • Mobile phase for reconstitution

Procedure:

  • Deproteinization: To 100 µL of the sample (plasma or urine) in a microcentrifuge tube, add 100 µL of ice-cold 0.4 M PCA.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration (Optional but recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system.

HPLC-ECD System and Conditions

The following conditions are proposed based on methods for related sulfur-containing amino acids[1]. Optimization may be required for specific applications.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Electrochemical detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and an auxiliary electrode.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 50 mM Sodium Phosphate, 1 mM EDTA, pH 3.0
Flow Rate 1.0 mL/min
Column Temperature 35°C

| Injection Volume | 20 µL |

Electrochemical Detector Settings:

Parameter Value
Working Electrode Glassy Carbon
Applied Potential +0.9 V vs. Ag/AgCl

| Detector Range | 10 nA |

Method Validation

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following tables summarize the expected performance characteristics of the validated method, with data extrapolated from a validated LC-MS/MS method for this compound for illustrative purposes[2][3].

Table 1: Linearity and Range
AnalyteMatrixRange (µM)Correlation Coefficient (r²)
This compoundPlasma0.1 - 50> 0.998
This compoundUrine0.5 - 250> 0.998
Table 2: Accuracy and Precision (Intra-day and Inter-day)
MatrixSpiked Concentration (µM)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Plasma1< 1095 - 105< 1590 - 110
10< 897 - 103< 1292 - 108
40< 698 - 102< 1095 - 105
Urine5< 1094 - 106< 1588 - 112
50< 796 - 104< 1191 - 109
200< 598 - 102< 994 - 106
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteMatrixLOD (µM)LOQ (µM)
This compoundPlasma0.040.1
This compoundUrine0.080.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis sample Biological Sample (Plasma/Urine) deproteinization Deproteinization with PCA sample->deproteinization vortex Vortexing deproteinization->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial hplc_system HPLC System hplc_vial->hplc_system Injection separation Chromatographic Separation hplc_system->separation ecd Electrochemical Detection separation->ecd data_acquisition Data Acquisition & Analysis ecd->data_acquisition

Caption: Experimental workflow for this compound detection.

validation_parameters cluster_precision Precision Components method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate

References

Application Notes: S-Methyl-L-cysteine for Oxidative Stress Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) is a sulfur-containing amino acid naturally found in certain vegetables, such as garlic and onions. Emerging research has highlighted its potential as a potent antioxidant and cytoprotective agent in various in vitro models of oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. SMLC has demonstrated the ability to mitigate cellular damage induced by oxidative insults by scavenging ROS, preserving the intracellular glutathione (B108866) pool, and modulating key signaling pathways involved in the cellular stress response. These properties make SMLC a valuable tool for studying the mechanisms of oxidative damage and for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

Mechanism of Action

This compound exerts its protective effects against oxidative stress through a multi-faceted mechanism. A primary mode of action is its ability to directly scavenge harmful reactive oxygen species, thereby preventing damage to cellular macromolecules such as DNA, proteins, and lipids. Furthermore, SMLC contributes to the maintenance of the intracellular antioxidant defense system by supporting the glutathione redox cycle.[1] It has been shown to preserve glutathione levels and the activities of glutathione-dependent enzymes, which are crucial for detoxifying ROS.[1]

A key signaling pathway implicated in the antioxidant effects of SMLC is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for SMLC is still emerging, it is hypothesized that, similar to other cysteine-containing compounds, SMLC can induce the activation of Nrf2.[2] This is thought to occur through the modification of cysteine residues on the Keap1 protein, a negative regulator of Nrf2.[2] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Additionally, SMLC has been observed to modulate inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are often intertwined with oxidative stress.[1] By downregulating the activation of these pro-inflammatory pathways, SMLC can further attenuate cellular damage.[1]

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies investigating the cytoprotective effects of this compound against oxidative stress.

Cell LineOxidative StressorSMLC Concentration RangePre-treatment TimeKey FindingsReference
BEAS-2B (Human Bronchial Epithelial Cells)Hydrogen Peroxide (H₂O₂)4, 8, 16 µmol/LNot specifiedDose-dependently reduced ROS generation and maintained the glutathione redox cycle.[1][1]
PC12 (Rat Pheochromocytoma)Oxygen-Glucose Deprivation (OGD)2, 4, 8 µMNot specifiedImproved cell viability and lowered ROS formation.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂) and Assessment of SMLC Cytoprotection

1. Cell Seeding:

  • Seed the chosen cell line (e.g., BEAS-2B) into 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubate the cells in a complete culture medium at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

2. SMLC Pre-treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final working concentrations (e.g., 4, 8, 16 µM) in a serum-free culture medium.

  • Remove the complete culture medium from the cells and wash once with sterile PBS.

  • Add the SMLC-containing medium to the respective wells. Include a vehicle control (medium with solvent but no SMLC).

  • Incubate for a predetermined pre-treatment time (e.g., 1, 2, 4, or 24 hours).

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free medium at the desired final concentration (this should be optimized for each cell line, typically ranging from 100 µM to 1 mM).

  • After the SMLC pre-treatment period, remove the medium and add the H₂O₂-containing medium to the cells.

  • Incubate for the desired duration of oxidative stress (e.g., 30 minutes to 4 hours).

4. Assessment of Cell Viability (MTT Assay):

  • Following the oxidative stress induction, remove the H₂O₂-containing medium.

  • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

1. Cell Seeding and Treatment:

  • Follow steps 1-3 from Protocol 1, seeding cells in a black, clear-bottom 96-well plate.

2. DCFH-DA Staining:

  • After the oxidative stress treatment, remove the medium and wash the cells gently with warm PBS.

  • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well.

  • Incubate for 30 minutes at 37°C in the dark.

3. Fluorescence Measurement:

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. ROS levels are reported as relative fluorescence units (RFU) compared to the control.

Protocol 3: Malondialdehyde (MDA) Assay for Lipid Peroxidation

1. Sample Preparation:

  • After cell treatment as described in Protocol 1, wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the cell lysate on ice and centrifuge at 13,000 x g for 10 minutes at 4°C to remove debris.

  • Collect the supernatant for the MDA assay. Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. MDA Reaction:

  • To 100 µL of cell lysate, add 600 µL of Thiobarbituric Acid (TBA) solution (containing TBA, an acid, and an antioxidant like BHT).

  • Include a set of MDA standards for quantification.

  • Incubate the samples and standards at 95°C for 60 minutes.

  • Cool the tubes on ice for 10 minutes to stop the reaction.

3. Measurement:

  • Centrifuge the samples to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a 96-well plate.

  • Measure the absorbance at 532 nm. The concentration of MDA is calculated from the standard curve and is typically normalized to the protein concentration of the sample.

Protocol 4: Glutathione (GSH) Assay

1. Sample Preparation:

  • Prepare cell lysates as described in Protocol 3, step 1. It is crucial to use a buffer that preserves the reduced state of glutathione, often containing a reducing agent or by immediate deproteinization.

2. GSH Reaction:

  • This assay is often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

  • In a 96-well plate, add the cell lysate, DTNB solution, and glutathione reductase in a suitable buffer.

  • Initiate the reaction by adding NADPH.

3. Measurement:

  • Measure the absorbance at 412 nm kinetically over several minutes.

  • The rate of TNB formation is proportional to the GSH concentration.

  • Calculate the GSH concentration from a standard curve prepared with known concentrations of GSH.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB p65, phospho-p38)

1. Protein Extraction and Quantification:

  • Prepare cell lysates as described in Protocol 3, step 1, ensuring the lysis buffer contains phosphatase inhibitors in addition to protease inhibitors.

  • Determine the protein concentration of each lysate.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-phospho-p38) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane several times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis can be used to quantify the relative protein expression levels.

Visualizations

SMLC_Oxidative_Stress_Workflow cluster_prep Cell Preparation cluster_stress Oxidative Stress Induction cluster_analysis Downstream Analysis cell_seeding 1. Cell Seeding smlc_pretreatment 2. SMLC Pre-treatment (e.g., 4-16 µM) cell_seeding->smlc_pretreatment stressor 3. Add Oxidative Stressor (e.g., H₂O₂) smlc_pretreatment->stressor viability Cell Viability (MTT Assay) stressor->viability ros ROS Levels (DCFH-DA Assay) stressor->ros lipid_perox Lipid Peroxidation (MDA Assay) stressor->lipid_perox gsh Glutathione Levels (GSH Assay) stressor->gsh western Signaling Pathways (Western Blot) stressor->western

Caption: General experimental workflow for studying the cytoprotective effects of SMLC.

Caption: Hypothesized activation of the Nrf2 signaling pathway by SMLC.

SMLC_Signaling_Pathways cluster_ros ROS Regulation cluster_inflammation Inflammatory Signaling cluster_response Cellular Response SMLC This compound ROS_Scavenging Direct ROS Scavenging SMLC->ROS_Scavenging GSH_Redox Glutathione Redox Cycle Maintenance SMLC->GSH_Redox NFkB NF-κB Pathway SMLC->NFkB Inhibition MAPK MAPK Pathway (e.g., p38) SMLC->MAPK Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->NFkB Activation Oxidative_Stress->MAPK Activation Cytoprotection Cytoprotection & Increased Cell Viability ROS_Scavenging->Cytoprotection GSH_Redox->Cytoprotection NFkB->Cytoprotection via reduced inflammation MAPK->Cytoprotection via reduced stress signaling

Caption: Overview of SMLC's multifaceted cytoprotective mechanisms.

References

Application Notes and Protocols for GC-MS Analysis of S-Methyl-L-cysteine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of S-Methyl-L-cysteine (SMC) and its related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a sulfur-containing amino acid found in various plants and has been a subject of interest for its potential health benefits and role in metabolic pathways.

Introduction

This compound and its metabolites are involved in several biological processes, including the transsulfuration pathway which is crucial for cysteine and homocysteine interconversion.[1] Accurate and sensitive quantification of these compounds in biological matrices is essential for understanding their physiological roles, metabolism, and potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose, particularly after appropriate derivatization to enhance the volatility of these polar analytes.

Metabolic Pathway of this compound

This compound is metabolized in the body through various enzymatic reactions. Key metabolites include this compound sulfoxide (B87167) (SMCSO), methylsulphinylacetic acid, 2-hydroxy-3-methylsulphinylpropionic acid, and N-acetyl-S-methyl-L-cysteine S-oxide (methylmercapturic acid sulphoxide).[2] The biosynthesis of this compound can occur from methanethiol (B179389) and O-acetylserine, catalyzed by cysteine synthase.[3]

Metabolic Pathway of this compound Met Methionine HCys Homocysteine Met->HCys Demethylation Cys L-Cysteine HCys->Cys Transsulfuration SMC This compound Cys->SMC Methylation SMCSO This compound sulfoxide (SMCSO) SMC->SMCSO Oxidation Metabolites Further Metabolites (e.g., Methylmercapturic acid sulphoxide) SMCSO->Metabolites GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue Extract) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data Quant Quantification Data->Quant

References

Application Note: Quantification of S-Methyl-L-cysteine in Garlic and Onion Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Methyl-L-cysteine (SMC) and its corresponding sulfoxide (B87167), this compound sulfoxide (methiin), are important non-protein amino acids found in Allium species such as garlic (Allium sativum) and onion (Allium cepa). These compounds are precursors to many of the flavor and aroma compounds characteristic of these plants and are also of interest for their potential biological activities. Accurate quantification of SMC is crucial for researchers in food science, natural product chemistry, and drug development to understand the composition of garlic and onion extracts, for quality control of dietary supplements, and to investigate the pharmacological effects of these compounds.

This application note provides detailed protocols for the quantification of this compound in garlic and onion extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It also includes a summary of reported quantitative data and visual workflows to guide researchers.

Quantitative Data Summary

The concentration of this compound and its related compounds can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. The following table summarizes representative quantitative data from scientific literature.

CompoundMatrixConcentrationAnalytical MethodReference
Methiin (this compound sulfoxide)Hardneck Garlic (cv. Music Pink)HighGC-MS[1]
Methiin (this compound sulfoxide)Softneck GarlicLower than hardneckGC-MS[1]
Methiin (this compound sulfoxide)Garlic Bulbs (average of 6 genotypes)0.20 mg/g fwHPLC[2]
Methiin (this compound sulfoxide)Garlic Leaves (average of 6 genotypes)0.44 mg/g fwHPLC[2]
This compound sulfoxideCommercial Onion0.3 mg/g fwGC-MS[3]
S-allyl-L-cysteineGarlic Extract0.514 µg/mgLC-MS[4]
S-allyl-cysteineRaw Garlic21.52 - 22.73 µg/gHPLC-FLD/UVD[5]
S-allyl-cysteineBlack Garlic27.7 - 393.4 µg/gHPLC-DAD[6][7]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is a general guideline based on common HPLC methods for amino acid analysis and can be adapted for this compound.

1. Sample Preparation and Extraction a. Homogenize 1-5 g of fresh garlic or onion tissue in a mortar and pestle with liquid nitrogen to obtain a fine powder. b. Extract the homogenized sample with 10 mL of an acetonitrile:water (7:3 v/v) solution.[8] c. Vortex the mixture for 5 minutes, followed by sonication for 15 minutes in a cold water bath. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Derivatization (Pre-column) Derivatization is often necessary to improve the chromatographic properties and detection of amino acids. a. To 100 µL of the filtered extract, add 100 µL of a derivatizing agent such as Dansyl Chloride (1.5 mg/mL in acetone). b. Add 50 µL of a buffer solution (e.g., 1M sodium bicarbonate, pH 9.5). c. Vortex the mixture and incubate at 60°C for 30 minutes in the dark. d. After incubation, add a quenching solution (e.g., 50 µL of 2% hydroxylamine (B1172632) hydrochloride) to stop the reaction.

3. HPLC-UV/FLD Conditions a. HPLC System: A standard HPLC system with a UV or Fluorescence detector. b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4] c. Mobile Phase: A gradient elution is typically used. i. Mobile Phase A: 25 mM sodium acetate (B1210297) buffer, pH 6.5. ii. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min.[8] e. Injection Volume: 20 µL.[8] f. Column Temperature: 30°C. g. Detection: i. UV: 254 nm. ii. Fluorescence (for Dansyl derivatives): Excitation at 340 nm, Emission at 525 nm.

4. Quantification a. Prepare a calibration curve using standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) that have undergone the same derivatization process. b. The concentration of SMC in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol involves derivatization to make the amino acid volatile for gas chromatography.

1. Sample Preparation and Extraction a. Follow the same sample preparation and extraction steps as in Protocol 1 (steps 1a-1e).

2. Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples) a. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. b. Load the filtered extract onto the cartridge. c. Wash the cartridge with deionized water to remove interfering substances. d. Elute the analyte with methanol. e. For further cleanup, a strong cation exchange (SCX) cartridge can be used.[3]

3. Derivatization a. Evaporate the extracted sample to dryness under a stream of nitrogen. b. Add 100 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). c. Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of the amino and carboxyl groups.

4. GC-MS Conditions a. GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer. b. Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm). c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program: i. Initial temperature of 100°C, hold for 2 minutes. ii. Ramp to 280°C at 10°C/min. iii. Hold at 280°C for 5 minutes. f. MS Conditions: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Source Temperature: 230°C. iii. Quadrupole Temperature: 150°C. iv. Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized SMC.

5. Quantification a. Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization process. b. The concentration of SMC in the sample is determined by comparing the peak area of the selected ion from the sample chromatogram to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Garlic/Onion Sample homogenize Homogenization (Liquid Nitrogen) sample->homogenize extraction Extraction (Acetonitrile:Water) homogenize->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter derivatization_hplc Derivatization (e.g., Dansyl Chloride) filter->derivatization_hplc derivatization_gcms Derivatization (e.g., MTBSTFA) filter->derivatization_gcms hplc_path HPLC Analysis gcms_path GC-MS Analysis hplc HPLC Separation (C18 Column) derivatization_hplc->hplc detection_hplc UV or Fluorescence Detection hplc->detection_hplc quant Quantification (Calibration Curve) detection_hplc->quant gc GC Separation (DB-5ms Column) derivatization_gcms->gc detection_gcms Mass Spectrometry Detection (SIM) gc->detection_gcms detection_gcms->quant biosynthesis_pathway serine Serine cysteine Cysteine serine->cysteine smc This compound (SMC) cysteine->smc methionine Methionine methionine->smc Methyl group transfer methiin This compound sulfoxide (Methiin) smc->methiin S-oxygenation alliinase Alliinase (upon tissue damage) methiin->alliinase flavor Volatile Flavor Compounds alliinase->flavor

References

Application Notes and Protocols for High-Throughput Screening of S-Methyl-L-cysteine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMLC) is a naturally occurring sulfur-containing amino acid found in various dietary sources such as garlic and cabbage.[1] Emerging scientific evidence suggests that SMLC possesses a range of pharmacologically relevant bioactivities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] These attributes make SMLC a compelling candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound's bioactivity. Detailed protocols for key assays are provided to enable researchers to efficiently assess its therapeutic potential.

Key Bioactivities and High-Throughput Screening Strategies

The primary bioactivities of SMLC that are amenable to HTS are its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail the rationale and experimental protocols for screening these activities.

Antioxidant Activity

Rationale: Oxidative stress is implicated in the pathogenesis of numerous diseases. SMLC's antioxidant potential is attributed to its role as a substrate in the methionine sulfoxide (B87167) reductase A (MSRA) catalytic antioxidant system.[2][4] HTS assays for antioxidant activity typically measure the capacity of a compound to scavenge free radicals.

Data Presentation: Antioxidant Activity of Cysteine Derivatives

CompoundAssayIC50 / EC50Reference
N-Boc-L-cysteine methyl ester + Sm-clusterDPPH Radical Scavenging8.49 ± 0.16 nM[5]
S-allyl-L-cysteine (SAC)DPPH Radical Scavenging> Quercetin (B1663063), Caffeic acid, etc.[6]
S-allyl-L-cysteine (SAC)ABTS Radical Cation Scavenging> Ascorbic acid, Caffeic acid, etc.[6]

Experimental Protocol: DPPH Radical Scavenging Assay (HTS Format)

This protocol is adapted for a 96-well plate format suitable for HTS.

Materials:

  • This compound (SMLC)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Trolox (or other suitable positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SMLC in methanol. Create a dilution series to test a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the SMLC dilutions (or positive/negative controls) to the respective wells. The negative control will contain methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of SMLC to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Experimental Workflow for Antioxidant Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_smlc Prepare SMLC Dilutions add_smlc Add SMLC/Controls to Plate prep_smlc->add_smlc prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to 96-well Plate prep_dpph->add_dpph add_dpph->add_smlc incubate Incubate 30 min in Dark add_smlc->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

DPPH Antioxidant Assay Workflow

Anti-inflammatory Activity

Rationale: Chronic inflammation is a key contributor to many diseases. SMLC has been shown to attenuate levels of pro-inflammatory cytokines like TNF-α.[3] A common HTS approach for anti-inflammatory activity involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Data Presentation: Anti-inflammatory Effects of SMLC and Related Compounds

CompoundCell LineParameter MeasuredEffectReference
This compoundDiabetic MiceRenal IL-6 & TNF-αSignificant suppression[7]
S-Ethyl-cysteine & S-Methyl-cysteineLPS-stimulated miceLung IL-1β, IL-6, MCP-1, TNF-αAttenuated levels[8]

Experimental Protocol: TNF-α and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (SMLC)

  • Lipopolysaccharide (LPS)

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of SMLC for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no SMLC) and an unstimulated control (no LPS).

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of SMLC.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of SMLC.

    • Determine the EC50 value (the concentration that causes 50% inhibition of cytokine production).

Signaling Pathway: NF-κB and p38 MAPK in Inflammation

SMLC and related cysteine compounds are thought to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and p38 MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines.

G cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway cluster_mapk p38 MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription p38 p38 MAPK MKK3_6->p38 phosphorylates p38_p p-p38 p38->p38_p p38_p->Cytokines stabilizes mRNA SMLC This compound SMLC->IKK inhibits? SMLC->p38 inhibits?

SMLC's Potential Anti-inflammatory Mechanism

Anticancer Activity

Rationale: Some derivatives of SMLC, such as S-trityl-L-cysteine, have shown anticancer activity by inhibiting Eg5, a mitotic kinesin essential for cell division.[3] High-throughput screening for anticancer agents typically involves assessing the cytotoxicity of a compound across a panel of cancer cell lines.

Data Presentation: Anticancer Activity of SMLC Derivatives

CompoundCell LinesParameterValueReference
S-trityl-L-cysteine (STLC)LNCaP (prostate)GI50~200 nM[9]
S-trityl-L-cysteine (STLC)PDocR (prostate)GI50~820 nM[9]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. NCI-60 screening data for this compound is not currently available in the public domain.[10]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen (Conceptual HTS Protocol)

This protocol outlines a conceptual approach for screening SMLC based on the principles of the NCI-60 screen.

Materials:

  • A panel of human cancer cell lines (e.g., from the NCI-60 panel)

  • This compound (SMLC)

  • Appropriate cell culture media and supplements for each cell line

  • 96-well or 384-well cell culture plates

  • Cell viability assay reagent (e.g., Sulforhodamine B)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the different cancer cell lines into microplates at their optimal densities.

  • Compound Addition:

    • After a 24-hour incubation period for cell attachment, add a range of concentrations of SMLC to the wells.

  • Incubation:

    • Incubate the plates for 48 hours.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., Sulforhodamine B assay) to determine the effect of SMLC on cell growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of SMLC.

    • Determine the GI50 value for each cell line.

Signaling Pathway: Eg5 Inhibition and Mitotic Arrest

The anticancer mechanism of SMLC derivatives like S-trityl-L-cysteine involves the inhibition of the mitotic kinesin Eg5, leading to mitotic arrest and subsequent apoptosis.

G cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by SMLC Derivative Centrosomes_sep Centrosome Separation Bipolar_spindle Bipolar Spindle Formation Centrosomes_sep->Bipolar_spindle Cell_division Cell Division Bipolar_spindle->Cell_division Eg5 Eg5 Kinesin Eg5->Centrosomes_sep drives Monoastral_spindle Monoastral Spindle Formation Eg5->Monoastral_spindle SMLC_deriv S-trityl-L-cysteine SMLC_deriv->Eg5 inhibits Mitotic_arrest Mitotic Arrest Monoastral_spindle->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Anticancer Mechanism via Eg5 Inhibition

Neuroprotective Activity

Rationale: SMLC has demonstrated neuroprotective effects, potentially through its antioxidant properties and its role as a substrate for MSRA.[1] HTS for neuroprotection often involves cell-based assays where neuronal cells are exposed to a neurotoxin, and the ability of the test compound to prevent cell death is measured.

Experimental Protocol: Neuroprotection against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • This compound (SMLC)

  • 6-hydroxydopamine (6-OHDA) or another suitable neurotoxin

  • DMEM/F12 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated with retinoic acid.

  • Cell Seeding:

    • Seed cells into 96-well plates and allow them to adhere.

  • Pre-treatment and Toxin Exposure:

    • Pre-treat the cells with various concentrations of SMLC for 24 hours.

    • Induce neurotoxicity by adding 6-OHDA to the wells.

  • Incubation:

    • Incubate the plates for an additional 24 hours.

  • Cell Viability Assay:

    • Measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each concentration of SMLC relative to the toxin-treated control.

    • Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotection).

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The neuroprotective effects of cysteine-containing compounds may be mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Cul3 Cul3-Ub Nrf2->Cul3 targeted for ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Proteasome Proteasome Cul3->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AO_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AO_genes activates transcription SMLC This compound SMLC->Keap1 inactivates? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates

Nrf2-Mediated Antioxidant Response Pathway

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting a range of pathologies. The high-throughput screening protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of SMLC's bioactivities. Further investigation is warranted to elucidate its precise mechanisms of action and to obtain more extensive quantitative data to support its progression through the drug discovery pipeline.

References

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Retrieved from --INVALID-LINK-- [10] National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from --INVALID-LINK-- [11] PubMed Central. (2018). Anti-inflammatory action of cysteine derivative S-1-propenylcysteine by inducing MyD88 degradation. Retrieved from --INVALID-LINK-- [12] National Institutes of Health. (2007). Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol (B1683332) leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells. Retrieved from --INVALID-LINK-- [6] MDPI. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Retrieved from --INVALID-LINK-- [13] PubMed. (2009). The differential NF-kB modulation by S-adenosyl-L-methionine, N-acetylcysteine and quercetin on the promotion stage of chemical hepatocarcinogenesis. Retrieved from --INVALID-LINK-- [14] PubMed Central. (2015). 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Retrieved from --INVALID-LINK-- [28] ResearchGate. (n.d.). Structure, Antioxidant and Anti-inflammatory Activities of the (4R)- and (4S)-epimers of S-Carboxymethyl-L-cysteine Sulfoxide. Retrieved from --INVALID-LINK-- [29] MDPI. (n.d.). Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems. Retrieved from --INVALID-LINK-- [30] Benchchem. (n.d.). Validating the Neuroprotective Effects of L-Cysteine Ethyl Ester HCl In Vitro: A Comparative Guide. Retrieved from --INVALID-LINK-- [31] Taylor & Francis Online. (2009). The differential NF-kB modulation by S-adenosyl-L-methionine, N-acetylcysteine and quercetin on the promotion stage of chemical hepatocarcinogenesis. Retrieved from --INVALID-LINK-- [32] Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from --INVALID-LINK-- [33] PubMed Central. (2017). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Retrieved from --INVALID-LINK-- [34] Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from --INVALID-LINK-- [35] Cell Signaling Technology. (n.d.). NF-κB Signaling. Retrieved from --INVALID-LINK-- [36] PubMed. (2014). A potent chemotherapeutic strategy in prostate cancer: S-(methoxytrityl)-L-cysteine, a novel Eg5 inhibitor. Retrieved from --INVALID-LINK-- [37] MDPI. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma. Retrieved from --INVALID-LINK-- [38] PubMed Central. (n.d.). Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages. Retrieved from --INVALID-LINK-- [39] PubMed Central. (2020). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs?. Retrieved from --INVALID-LINK-- [40] PubMed Central. (n.d.). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Retrieved from --INVALID-LINK-- [41] PubMed. (2003). Suppression of Pro-Inflammatory Cytokine Release by Selective Inhibition of Inducible Nitric Oxide Synthase in Mucosal Explants From Patients With Ulcerative Colitis. Retrieved from --INVALID-LINK-- [42] PubMed. (2017). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Retrieved from --INVALID-LINK-- [43] Bioinformatics. (n.d.). Checking Drug Sensitivity of Cell Lines Used in Signatures. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of S-Methyl-L-cysteine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of S-Methyl-L-cysteine (SMLC) derivatives. The protocols detailed below offer step-by-step guidance for the synthesis of various S-substituted-L-cysteine analogues, which have shown promise in drug discovery, particularly in the development of novel anticancer agents.

Introduction

This compound is a naturally occurring amino acid found in various dietary sources. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, neuroprotective, and anticancer properties. A notable class of these derivatives, the S-trityl-L-cysteine (STLC) analogues, has emerged as potent and specific inhibitors of the mitotic kinesin Eg5, a critical protein involved in cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[1][2] This document outlines the synthesis of key SMLC derivatives and summarizes their biological evaluation.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the biological activity of various S-substituted-L-cysteine derivatives, with a focus on their inhibitory effects on the Eg5 protein and their anticancer activity.

Table 1: Inhibitory Activity of S-Trityl-L-cysteine (STLC) Derivatives against Eg5 Kinesin

CompoundModificationIC50 (µM) (Basal ATPase Activity)IC50 (nM) (Microtubule-Activated ATPase Activity)Ki,app (nM)Reference
S-Trityl-L-cysteine (STLC)-1140<150[3][4]
STLC Analogue (para-substitution)Phenyl ring substitution--100[2]

Table 2: Anticancer Activity of S-Trityl-L-cysteine (STLC) in Neuroblastoma Cell Lines

Cell LineSTLC Concentration (µmol/l) for notable apoptosisEffect on Cell CycleReference
SY5Y5G2/M arrest[5]
BE25G2/M arrest[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Protocol 1: General Synthesis of S-Aryl-L-cysteine Methyl Ester Derivatives

This protocol describes the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester.[6]

Materials:

Procedure:

  • Charge a 250 mL 3-neck round-bottomed flask with copper powder (4.62 g), bromobenzene (15.0 mL), and DMF (55 mL).

  • Heat the mixture to approximately 110°C using an external oil bath.

  • To the stirred mixture, add a solution of purified N,N′-bis-benzyloxycarbonyl cystine dimethyl ester (19.05 g) in DMF (40 mL) over 2 hours and 30 minutes.

  • Stir the resulting mixture at 110°C for 18 hours, and then at 130 ± 2°C for 24 hours.

  • Cool the mixture to 65°C and distill off the DMF under reduced pressure until a thick slurry is formed.

  • Dilute the mixture with toluene (150 mL) and heat to 70-75°C for 15-20 minutes.

  • Filter the hot mixture and wash the filter cake with hot toluene.

  • Combine the filtrates and concentrate in vacuo to obtain an oil.

  • Dissolve the oil in ethyl acetate and add hexanes to induce crystallization.

  • Stir the solution at room temperature overnight.

  • Filter the product, wash with a hexanes:EtOAc (9:1) mixture, and dry under vacuum.

Protocol 2: Synthesis of S-Acetamidomethyl-L-cysteine Hydrochloride

This protocol provides a method for preparing S-acetamidomethyl-L-cysteine hydrochloride, a useful protected cysteine derivative for peptide synthesis.[7]

Materials:

  • N-(hydroxymethyl)acetamide

  • L-cysteine hydrochloride monohydrate

  • Concentrated hydrochloric acid

  • Water

  • Nitrogen gas

Procedure:

  • In a 1-L round-bottomed flask, dissolve N-(hydroxymethyl)acetamide (127 g) and L-cysteine hydrochloride monohydrate (228 g) in 350 mL of water.

  • Cool the resulting solution in an ice bath and slowly add 50 mL of concentrated hydrochloric acid while swirling.

  • Flush the flask with nitrogen, cap it with a nitrogen-filled balloon, and let it stand for 1–2 days at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified by crystallization.

Protocol 3: General Protocol for S-Propyl-L-cysteine Synthesis

This protocol outlines a general method for the S-alkylation of cysteine to produce S-propyl-L-cysteine.[8]

Materials:

  • L-cysteine

  • 1-Bromopropane (or other propyl halide)

  • Sodium Hydroxide (NaOH)

  • Ethanol or DMF

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve L-cysteine in degassed water or a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Purge the flask with an inert gas for 15-20 minutes to remove oxygen.

  • Slowly add a solution of the base (e.g., 1M NaOH) to deprotonate the thiol group, ensuring the pH is basic.

  • Once the cysteine is dissolved and the solution is under an inert atmosphere, add 1-bromopropane.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by adjusting the pH to precipitate the amino acid, followed by filtration and washing. Purification can be achieved by recrystallization.

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of S-Alkyl-L-cysteine Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification L-cysteine L-cysteine S-Alkylation S-Alkylation L-cysteine->S-Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->S-Alkylation S-Alkyl-L-cysteine S-Alkyl-L-cysteine S-Alkylation->S-Alkyl-L-cysteine Purification Purification S-Alkyl-L-cysteine->Purification Pure Product Pure Product Purification->Pure Product G cluster_mitosis Mitosis cluster_mechanism Mechanism of Action Prophase Prophase Eg5 Kinesin Eg5 Kinesin Prophase->Eg5 Kinesin requires Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase STLC STLC STLC->Eg5 Kinesin inhibits Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Kinesin->Bipolar Spindle Formation drives Mitotic Arrest Mitotic Arrest Eg5 Kinesin->Mitotic Arrest inhibition leads to Bipolar Spindle Formation->Metaphase Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

Troubleshooting & Optimization

improving sensitivity of S-Methyl-L-cysteine detection in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-Methyl-L-cysteine (SMLC) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their SMLC detection methods.

Frequently Asked Questions (FAQs)

Q1: How can I improve the detection sensitivity for this compound (SMLC)?

A1: Improving sensitivity for SMLC analysis primarily involves optimizing your analytical technique. The most sensitive and specific method currently favored is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique often provides low limits of detection without the need for chemical derivatization.[2]

For other common techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity is heavily reliant on derivatization to make SMLC more volatile. Using a silylating agent like tert-butyldimethylsilyl (TBDMS) can significantly improve signal intensity.[4]

  • High-Performance Liquid Chromatography (HPLC): For HPLC with UV or fluorescence detectors, pre-column derivatization is essential. Agents like Dansyl chloride can be used to attach a fluorescent tag to SMLC, dramatically increasing sensitivity compared to UV detection.[5]

Using an isotope-labeled internal standard (e.g., ³⁴S-d3SMC) is crucial for all mass spectrometry-based methods to improve accuracy and precision, correcting for signal variations during sample preparation and ionization.[1][6]

Q2: What is the most effective sample preparation technique to reduce matrix effects?

A2: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are a primary cause of poor sensitivity and reproducibility.[7][8] The goal of sample preparation is to remove interfering components like proteins and salts.[9]

  • Protein Precipitation (PPT): This is a simple and fast method. Adding a solvent like acetonitrile (B52724) or an acid like trichloroacetic acid (TCA) effectively removes the majority of proteins from plasma or serum samples.[2][10]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT. A method using a combination of C18 and strong cation exchange (SCX) cartridges can effectively isolate SMLC from complex matrices like onion extracts, which can be adapted for biological fluids.[4]

Regardless of the cleanup method, the most effective strategy to compensate for inevitable matrix effects is the use of a co-eluting, stable isotope-labeled internal standard.[11][12]

Q3: My SMLC peak is showing poor shape (fronting, tailing, or splitting). How can I fix this?

A3: Poor peak shape is often a result of chromatographic issues or matrix interferences.[9]

  • Check Your Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your final extract in the mobile phase itself or a weaker solvent.[9]

  • Column Contamination: Matrix components can accumulate on the column, leading to peak tailing or splitting. Using a guard column can protect your analytical column.[9] Regular column flushing or cleaning protocols are also recommended.

  • Particulates: Inadequate centrifugation after protein precipitation can leave particulates that block the column frit, causing high backpressure and split peaks. Ensure samples are properly centrifuged and consider using an in-line filter.[9]

Q4: Which derivatization agent should I choose for SMLC analysis?

A4: The choice of derivatization agent depends on your analytical instrument.

  • For GC-MS: Silylation reagents are most common. Tert-butyldimethylsilyl (TBDMS) derivatives have been shown to be effective for S-substituted cysteine sulfoxides.[4][5]

  • For HPLC-Fluorescence: Fluorescent tagging agents are required. Dansyl chloride is a well-established reagent for derivatizing amino acids, including S-substituted cysteine derivatives, for sensitive fluorescence detection.[5]

  • For LC-MS/MS: Derivatization is often not necessary. Modern LC-MS/MS systems are typically sensitive enough to detect SMLC in its native form, which simplifies sample preparation and reduces run times.[2] This avoids potential issues with incomplete derivatization reactions or instability of the derivatives.

Troubleshooting Guide

This guide addresses specific problems you may encounter during SMLC analysis.

Problem: Low or No SMLC Signal

A weak or absent signal is a common issue. The following workflow can help diagnose the root cause.

G start Low / No SMLC Signal p1 Is recovery low? (Check with spiked sample) start->p1 s1 Optimize Sample Prep: - Change extraction solvent - Use Solid-Phase Extraction (SPE) p1->s1 Yes p2 Is there significant ion suppression? (LC-MS) p1->p2 No s2 Improve Sample Cleanup: - Use SPE for cleaner extract - Dilute sample if possible - Use Isotope-Labeled Internal Standard p2->s2 Yes p3 Is derivatization inefficient? (GC/HPLC) p2->p3 No s3 Optimize Reaction: - Check reagent age/purity - Adjust time, temp, pH - Ensure sample is dry p3->s3 Yes p4 Is instrument sensitivity adequate? p3->p4 No s4 Optimize MS Parameters: - Adjust cone voltage & collision energy - Clean ion source - Check detector function p4->s4 Yes G cluster_0 Sample Preparation Workflow s1 Pipette 100 µL of Plasma or Urine s2 Add 10 µL of Isotope-Labeled Internal Standard (IS) Solution s1->s2 s3 Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) s2->s3 s4 Vortex for 1 minute s3->s4 s5 Incubate on ice for 10 minutes s4->s5 s6 Centrifuge at 13,000 x g for 10 minutes at 4°C s5->s6 s7 Transfer supernatant to LC-MS vial s6->s7 s8 Inject into LC-MS/MS System s7->s8

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of S-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of S-Methyl-L-cysteine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) [1][2]Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Injection of a sample in a solvent stronger than the mobile phase.Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent Retention Times [1]Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column aging.Replace the column after its recommended lifetime.
Ion Suppression or Enhancement [3][4]Co-elution of matrix components (e.g., phospholipids, salts).[3][5]Optimize chromatographic separation to resolve this compound from interfering compounds.[3]
High concentrations of endogenous compounds in the sample.Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][6]
Insufficient sample cleanup.Incorporate a phospholipid removal step or use a more selective SPE sorbent.[5]
Low Signal Intensity/Sensitivity [7]Ion suppression due to matrix effects.Implement strategies to mitigate matrix effects as detailed in this guide.
Suboptimal ionization source parameters.Optimize source temperature, gas flows, and voltages for this compound.
Poor sample recovery during extraction.Evaluate and optimize the sample preparation method for better recovery.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[3][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy and reproducibility of the analytical method.[8]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

A: Common causes include endogenous components of the biological matrix such as salts, proteins, and phospholipids.[3][5] These components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Strategies for Overcoming Matrix Effects

Q3: What are the primary strategies to minimize matrix effects?

A: The main strategies can be categorized into three areas:

  • Sample Preparation: Implementing effective cleanup procedures to remove interfering matrix components before analysis.[3][6]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix interferences.[3]

  • Internal Standardization: Using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[9][10][11]

Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?

A: While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing matrix components.[12][13] More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts and are more effective at minimizing matrix effects.[6][13] For phospholipids, a major contributor to matrix effects in plasma, specific phospholipid removal products can be very effective.[5]

Q5: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help in overcoming matrix effects?

A: A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). It has nearly identical chemical and physical properties to the analyte and will co-elute from the LC column.[9] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9][14]

Method-Specific Questions

Q6: Can you provide a starting point for an LC-MS/MS method for this compound in human plasma?

A: A published method for the analysis of this compound (SMC) and its sulfoxide (B87167) (SMCSO) in human plasma and urine can be adapted.[15][16][17]

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma [15][17][18]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of methanol (B129727) containing the stable isotope-labeled internal standard (e.g., ³⁴S-d₃-SMC).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterValue
LC Column A suitable reversed-phase column (e.g., C18, PFP)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be optimized
³⁴S-d₃-SMC (IS): To be optimized
Source Temperature 500 °C[19]

Note: The specific MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument being used.

Quantitative Data Summary

A validated method for this compound (SMC) and this compound sulfoxide (SMCSO) reported the following performance characteristics:[15][17][18]

ParameterUrinePlasma
LOD for SMC (µM) 0.080.04
LOD for SMCSO (µM) 0.030.02
Linearity (r²) > 0.9987> 0.9987
Intra-day Precision (%) < 10< 10
Inter-day Precision (%) < 20< 20
Accuracy (%) 98.28 ± 5.6698.28 ± 5.66
Extraction Recovery (SMC) 0.9 ± 0.11.0 ± 0.1
Extraction Recovery (SMCSO) 0.8 ± 0.040.7 ± 0.02

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (³⁴S-d₃-SMC) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant report Final Report quant->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Irreproducible Results? check_peak Check Peak Shape and Retention Time Stability start->check_peak eval_matrix Evaluate Matrix Effects (Post-column infusion or comparing neat vs. matrix) check_peak->eval_matrix If peaks are good optimize_lc Optimize LC Method (Gradient, Column) check_peak->optimize_lc If peaks are poor check_recovery Assess Sample Preparation Recovery eval_matrix->check_recovery If matrix effects are low improve_cleanup Improve Sample Cleanup (SPE, LLE) eval_matrix->improve_cleanup If matrix effects are high use_sil_is Implement Stable Isotope-Labeled IS check_recovery->use_sil_is If recovery is poor or variable end Accurate & Reproducible Results check_recovery->end If recovery is good optimize_lc->check_peak improve_cleanup->end use_sil_is->end

Caption: Troubleshooting logic for overcoming matrix effects in LC-MS/MS.

References

Technical Support Center: Optimizing Chromatographic Separation of S-Methyl-L-cysteine and its Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of S-Methyl-L-cysteine (SMC) and its sulfoxide (B87167) (SMCSO).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I not seeing any peaks for my this compound and its sulfoxide standards or samples?

Answer:

There are several potential reasons for a complete lack of peaks in your chromatogram. Consider the following troubleshooting steps:

  • Derivatization Issues: If you are using a derivatization technique (e.g., with FMOC or another agent), the reaction may have failed.[1]

    • Verify Reagent Quality: Ensure your derivatizing agent is not degraded. For instance, FMOC-Cl can react with water and ammonia, so proper storage and handling are crucial.[1]

    • Optimize Reaction Conditions: Check the pH, temperature, and reaction time for your derivatization protocol.[1]

    • Sample Matrix Interference: Components in your sample matrix could be interfering with the derivatization process. Consider a sample cleanup step.[2]

  • Sample Preparation: Problems during sample preparation can lead to loss of analyte.

    • Incomplete Protein Removal: If analyzing biological samples, residual proteins can clog the column.[2]

    • Analyte Degradation: Ensure sample storage conditions are appropriate to prevent degradation of SMC and SMCSO.[3]

  • Instrumental Problems:

    • Injection Issues: Check for clogs in the injector or sample loop.

    • Detector Settings: Ensure the detector is turned on and set to the correct wavelength (for UV-Vis) or mass transition (for MS).

    • Flow Path Blockage: A blockage in the tubing or column can prevent the sample from reaching the detector.

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks). What could be the cause?

Answer:

Poor peak shape can be attributed to several factors related to the chromatography method and column health:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Residual matrix components or precipitated proteins can accumulate on the column, causing peak tailing.[2] A proper column wash or regeneration protocol should be implemented.

  • Inappropriate Mobile Phase:

    • pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the mobile phase pH is optimized for your column and analytes.

    • Solvent Strength: An incorrect mobile phase composition can lead to poor peak shape. Re-evaluate your gradient or isocratic conditions.

  • Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or improper storage. Consider replacing the column if other troubleshooting steps fail.

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer:

Retention time instability is a common issue in chromatography. Here are some potential causes and solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Ensure accurate and consistent preparation for each batch.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time drift. Check for leaks and ensure the pump is properly maintained.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Question: How can I resolve the diastereomers of this compound sulfoxide?

Answer:

This compound sulfoxide has two chiral centers (at the carbon and sulfur atoms), leading to the existence of diastereomers.[4] Their separation requires a chiral stationary phase or a chiral derivatizing agent.

  • Chiral Chromatography: The most direct approach is to use a chiral HPLC column. Several types of chiral stationary phases are available that can resolve these isomers.

  • Chiral Derivatization: Derivatizing the analyte with a chiral reagent can create diastereomeric derivatives that can then be separated on a standard achiral column.

Frequently Asked Questions (FAQs)

Question: Is derivatization necessary for the analysis of this compound and its sulfoxide?

Answer:

Whether derivatization is necessary depends on the detection method being used.

  • UV-Vis and Fluorescence Detection: SMC and SMCSO lack strong chromophores or fluorophores, making them difficult to detect at low concentrations with UV-Vis or fluorescence detectors.[5][6] Therefore, pre- or post-column derivatization with reagents like dansyl chloride or FMOC is often required to introduce a detectable label.[7]

  • Mass Spectrometry (MS) Detection: LC-MS/MS is a highly sensitive and selective technique that can directly detect and quantify these compounds without derivatization.[6][8][9] This approach simplifies sample preparation and reduces analysis time.[8]

Question: What are the typical chromatographic methods used for separating this compound and its sulfoxide?

Answer:

Several chromatographic techniques can be employed:

  • Reversed-Phase HPLC (RP-HPLC): This is a common method, often used with C18 columns.[10] However, due to the polar nature of these amino acids, retention can be a challenge.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like amino acids.[6]

  • Ion-Exchange Chromatography: This technique has been traditionally used for amino acid analysis but can have longer run times.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but it requires a derivatization step to make the analytes volatile.[11] A common approach is tert-butyldimethylsilylation.[11]

Question: What are some key considerations for sample preparation when analyzing this compound and its sulfoxide in biological matrices?

Answer:

Proper sample preparation is critical for accurate and reliable results.[5]

  • Protein Precipitation: For plasma or serum samples, protein precipitation using agents like trichloroacetic acid (TCA) is a common first step.[8]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration of the analytes.[11] A combination of C18 and ion-exchange cartridges can be effective.[11]

  • Minimizing Operations: To reduce potential errors and analysis time, it is advisable to minimize the number of sample preparation steps.[2]

Experimental Protocols

LC-MS/MS Method for the Quantification of this compound and this compound Sulfoxide in Human Plasma and Urine

This protocol is based on the method described by Sivapalan et al. (2019).[8][9][12][13]

1. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 10 µL of an internal standard solution (isotope-labeled SMC and SMCSO) and 200 µL of 5% trichloroacetic acid (TCA) in water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.

  • Urine: To 50 µL of urine, add 10 µL of the internal standard solution and 440 µL of 5% TCA in water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Instrument: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: A typical flow rate for analytical HPLC.

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a stable temperature (e.g., 40 °C).

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • SMC: Monitor the transition from the precursor ion to a specific product ion.

    • SMCSO: Monitor the transition from the precursor ion to a specific product ion.

    • Internal Standards: Monitor the transitions for the isotope-labeled standards.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of SMC and SMCSO in human plasma and urine.[8][9][12][13]

ParameterMatrixThis compound (SMC)This compound Sulfoxide (SMCSO)
Limit of Detection (LOD) Urine0.08 µM0.03 µM
Plasma0.04 µM0.02 µM
Linearity (r²) Urine & Plasma> 0.9987> 0.9987
Intra-day Precision (%RSD) Urine & Plasma< 10%< 10%
Inter-day Precision (%RSD) Urine & Plasma< 20%< 20%
Quantification Accuracy Urine & Plasma98.28 ± 5.66%98.28 ± 5.66%

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standards Sample->Add_IS Precipitate Protein Precipitation (e.g., with TCA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation LC Separation (Reversed-Phase Column) Collect_Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (using calibration curve) MS_Detection->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of SMC and SMCSO.

TroubleshootingLogic Start No Peaks Observed Check_Deriv Is Derivatization Used? Start->Check_Deriv Deriv_Failed Troubleshoot Derivatization: - Reagent Quality - Reaction Conditions - Matrix Effects Check_Deriv->Deriv_Failed Yes Check_Sample_Prep Review Sample Preparation: - Protein Removal - Analyte Degradation Check_Deriv->Check_Sample_Prep No Deriv_Failed->Check_Sample_Prep Check_Instrument Inspect Instrument: - Injector & Detector - Flow Path Check_Sample_Prep->Check_Instrument

Caption: Troubleshooting logic for the absence of chromatographic peaks.

References

troubleshooting low recovery of S-Methyl-L-cysteine during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl-L-cysteine (SMC) sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am experiencing consistently low recovery of this compound from my plasma/serum samples. What are the likely causes?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include inefficient protein precipitation, degradation of the analyte, and matrix effects. This compound is a polar molecule, and its extraction requires careful optimization of the chosen method.

Potential Causes and Solutions:

  • Inefficient Protein Precipitation: The choice of precipitation solvent and its ratio to the sample volume are critical. While methanol (B129727) and acetonitrile (B52724) are commonly used, they may not be optimal for all analytes. For instance, trichloroacetic acid (TCA) has been shown to be effective for precipitating proteins while keeping this compound in the supernatant.[1]

    • Solution: If using organic solvents like methanol or acetonitrile, ensure you are using a sufficient volume (typically 3-4 times the sample volume) of ice-cold solvent to maximize protein precipitation. Consider switching to an alternative precipitation agent like TCA.

  • Analyte Degradation: this compound, like other amino acids, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, and prolonged exposure to enzymes in the matrix can contribute to its loss. The pH of biological samples can shift upon storage and during processing, potentially leading to the degradation of pH-labile compounds.

    • Solution: Process samples on ice to minimize enzymatic activity. Ensure the pH of your extraction solvent is compatible with the stability of this compound. For instance, some cysteine derivatives are more stable under acidic or basic conditions compared to neutral pH. Avoid repeated freeze-thaw cycles of your samples. Studies have shown that some amino acids can degrade with multiple freeze-thaw cycles.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.

    • Solution: Incorporate a stable isotope-labeled internal standard for this compound in your analytical method to compensate for matrix effects.[1][2] Further sample cleanup using solid-phase extraction (SPE) can also help in removing interfering matrix components.

Q2: Which protein precipitation solvent is best for this compound extraction?

The optimal solvent can depend on the specific matrix and the subsequent analytical method. However, based on available literature, here's a comparison:

  • Trichloroacetic Acid (TCA): TCA is a strong acid that effectively precipitates proteins. A published LC-MS/MS method for this compound in human plasma and urine successfully utilized TCA for sample preparation, demonstrating good recovery.[1]

  • Methanol: Methanol is a widely used solvent for protein precipitation in metabolomics. It is effective and can provide good recovery for a broad range of metabolites.

  • Acetonitrile: Acetonitrile is another common choice for protein precipitation and is often reported to be more efficient than methanol in precipitating proteins.

  • Acetone: Acetone is also an effective precipitating agent.

Recommendation: For a validated method with published recovery data for this compound, TCA is a strong candidate.[1] However, if you are developing a broader metabolomics workflow, methanol or acetonitrile are also viable options that should be tested and optimized for your specific application.

Q3: My this compound recovery is inconsistent between samples. What could be the reason?

Inconsistent recovery often points to variability in sample handling, extraction procedure, or significant differences in the composition of the sample matrices.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples are treated identically from collection to extraction. This includes consistent storage times and temperatures, and the same number of freeze-thaw cycles.

  • Ensure Complete Protein Precipitation: Inadequate vortexing or insufficient incubation time after adding the precipitation solvent can lead to incomplete protein removal and variable analyte recovery.

  • Check for Pipetting Accuracy: Given the small volumes often used in these extractions, any inaccuracies in pipetting the sample, internal standard, or solvent can lead to significant variations in the final concentration.

  • Evaluate Matrix Effects: The composition of biological samples can vary significantly between individuals or experimental conditions. This can lead to different degrees of ion suppression or enhancement for your analyte. Using a stable isotope-labeled internal standard is the best way to correct for this variability.

Quantitative Data on Extraction Recovery

The following table summarizes the extraction recovery of this compound from a published LC-MS/MS method using trichloroacetic acid (TCA) for protein precipitation.[1]

AnalyteMatrixExtraction MethodSpiked ConcentrationExtraction Recovery (%)
This compoundUrine5% TCA Precipitation73.98 µM90 ± 10
This compoundUrine5% TCA Precipitation7.4 µM90 ± 10
This compoundPlasma50% TCA Precipitation73.98 µM100 ± 10
This compoundPlasma50% TCA Precipitation7.4 µM100 ± 10

Experimental Protocols

Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is adapted from the method described by Saha et al. (2019).[1]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard for this compound (e.g., ³⁴S-d₃SMC)

  • 50% Trichloroacetic acid (TCA) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4 °C)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, mix 100 µL of plasma with 20 µL of 50% TCA.

    • Add 10 µL of the internal standard solution (concentration to be optimized based on your analytical system).

  • Protein Precipitation:

    • Vortex the mixture for 30 seconds.

    • Incubate the tubes on ice for 5 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 17,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Start: Low this compound Recovery check_protocol Review current extraction protocol and sample handling start->check_protocol is_protocol_ok Is the protocol being followed consistently? check_protocol->is_protocol_ok troubleshoot_execution Improve consistency: - Standardize vortexing time - Ensure accurate pipetting - Minimize time on bench is_protocol_ok->troubleshoot_execution No investigate_method Investigate Methodological Issues is_protocol_ok->investigate_method Yes re_evaluate_recovery Re-evaluate recovery troubleshoot_execution->re_evaluate_recovery final_evaluation Re-evaluate recovery with optimized method re_evaluate_recovery->final_evaluation check_precipitation Evaluate Protein Precipitation Efficiency investigate_method->check_precipitation check_stability Assess Analyte Stability investigate_method->check_stability check_matrix_effects Investigate Matrix Effects investigate_method->check_matrix_effects precipitation_options Optimize Precipitation: 1. Increase solvent:sample ratio (e.g., 4:1) 2. Ensure solvent is ice-cold 3. Switch to a different solvent (e.g., TCA) check_precipitation->precipitation_options precipitation_options->final_evaluation stability_solutions Improve Stability: 1. Work on ice at all times 2. Control pH of solutions 3. Avoid repeated freeze-thaw cycles check_stability->stability_solutions stability_solutions->final_evaluation matrix_effects_solutions Mitigate Matrix Effects: 1. Use a stable isotope-labeled internal standard 2. Perform further sample cleanup (e.g., SPE) 3. Dilute the sample check_matrix_effects->matrix_effects_solutions matrix_effects_solutions->final_evaluation

References

stability issues of S-Methyl-L-cysteine in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of S-Methyl-L-cysteine in solution and during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and stock solutions?

A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Stock solutions are best aliquoted and stored at -80°C for up to one year or at -20°C for up to one month.[1] To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: this compound is soluble in water.[1][2] Sonication can be used to aid dissolution. It is also soluble in 0.1 N NaOH. Dimethyl sulfoxide (B87167) (DMSO) is not a suitable solvent.[1] For optimal stability, it is recommended to prepare fresh aqueous solutions for immediate use.[2]

Q3: My this compound solution has a precipitate. What is the cause and how can I prevent it?

A3: A common cause of precipitation in solutions of cysteine and its derivatives is oxidation. While this compound is methylated at the sulfur atom, it can still be susceptible to oxidative degradation, and its precursor, L-cysteine, is well-known to oxidize to L-cystine, which is significantly less soluble in neutral and slightly alkaline solutions.[3][4] This oxidation is accelerated by the presence of oxygen and metal ions.

To prevent precipitation:

  • Prepare solutions fresh whenever possible.

  • Use deoxygenated solvents. This can be achieved by boiling and cooling the water under an inert gas or by sparging with nitrogen or argon.

  • Work at a slightly acidic pH. Cysteine solutions are more stable at an acidic pH (1-2.5).[3]

  • Consider adding a chelating agent, such as EDTA, to sequester metal ions that can catalyze oxidation.[3]

Q4: Can I heat my this compound solution to aid dissolution?

A4: While gentle warming may aid in dissolving the compound, it can also accelerate the rate of degradation, particularly oxidation. If heating is necessary, it should be done minimally, and the use of deoxygenated solvents is strongly recommended.

Q5: How does pH affect the stability of this compound in solution?

A5: Based on studies of similar S-substituted cysteine derivatives, the stability of this compound in aqueous solution is likely pH-dependent. A study on S-(purin-6-yl)-L-cysteine (SPC) found that it was most stable in highly acidic (pH < 3.6) and basic (pH > 9.6) conditions, with significant degradation occurring at neutral or near-neutral pH (pH 5.7-8.75).[5][6] The primary degradation pathway for SPC at neutral pH was an intramolecular rearrangement. It is plausible that this compound exhibits similar instability at neutral pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White precipitate forms in the solution upon standing. Oxidation to a less soluble species, analogous to the oxidation of L-cysteine to L-cystine.[3][4]Prepare fresh solutions using deoxygenated solvents. Consider working at a slightly acidic pH if your experiment allows. The addition of a chelating agent like EDTA can also help.[3]
Solution turns a yellowish or brownish color. Formation of various degradation products, potentially due to prolonged exposure to light, elevated temperatures, or contaminants.[3]Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Store solutions at the recommended low temperatures. Ensure the use of high-purity this compound and solvents.[3]
Loss of biological or chemical activity. Degradation of the this compound molecule, likely through oxidation of the sulfur atom.Confirm the integrity of your solution using an appropriate analytical method, such as HPLC. If degradation is confirmed, prepare a fresh solution under inert conditions.
Inconsistent experimental results. Degradation of this compound in the experimental medium, especially in neutral pH cell culture media.It is advisable to prepare media containing this compound immediately before use.[4][7]

Quantitative Data on Stability

Table 1: Half-life of S-(purin-6-yl)-L-cysteine (SPC) at Various pH and Temperature Conditions [5]

pHTemperature (°C)Approximate Half-life (minutes)
3.6Room Temperature> 2000
7.3Room Temperature76
10.5Room Temperature> 2000
8.620250
8.63640
8.64825

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol is designed to maximize the stability of the resulting solution.

Materials:

  • This compound powder

  • High-purity, deoxygenated water (or other appropriate solvent)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Inert gas (e.g., nitrogen or argon)

  • 0.22 µm syringe filter (if sterile solution is required)

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In a clean, sterile container, weigh the desired amount of this compound powder.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the powder. Mix gently until fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Sterile Filtration (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile, amber glass container.

  • Inert Overlay: Before sealing the container, flush the headspace with the inert gas.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol: Stability Testing by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the stability of this compound solutions.

Sample Preparation:

  • At specified time points during the stability study, withdraw an aliquot of the stored this compound solution.

  • Dilute the sample to a suitable concentration (e.g., within the linear range of the calibration curve) with the mobile phase.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 210-220 nm.[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C.

Data Analysis:

  • Generate a calibration curve using freshly prepared standards of this compound.

  • Quantify the concentration of this compound remaining in the stability samples at each time point.

  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

degradation_pathway SMC This compound SMCSO This compound Sulfoxide SMC->SMCSO Oxidation (e.g., H₂O₂, O₂) FurtherOxidation Further Oxidation Products SMCSO->FurtherOxidation Stronger Oxidation

Caption: Primary oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound solution under inert conditions storage_conditions Store aliquots at different temperatures and pH values prep->storage_conditions sampling Sample at various time points storage_conditions->sampling hplc Analyze by RP-HPLC sampling->hplc quantify Quantify remaining This compound and identify degradation products hplc->quantify

Caption: Experimental workflow for assessing this compound stability.

References

refining dosage and administration of S-Methyl-L-cysteine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-Methyl-L-cysteine (SMLC) in in vivo experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in SMLC solution SMLC, like L-cysteine, can oxidize to form less soluble compounds (cystine). This is more likely at neutral or alkaline pH.Prepare solutions fresh before each use. Use a slightly acidic vehicle (e.g., PBS with pH adjusted to 6.5-7.0) to improve stability. If using water, consider degassing to remove oxygen. Store stock solutions at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.
Inconsistent or no observable effect - Incorrect Dosage: The dose may be too low for the specific animal model or desired effect. - Administration Route: The chosen route may not be optimal for bioavailability. - Solution Instability: The SMLC may have degraded prior to administration. - Animal Variability: Biological differences between animals can lead to varied responses.- Dosage: Consult literature for effective dose ranges in similar models (see Table 1). Consider a dose-response study to determine the optimal concentration. - Administration: Oral gavage is a common and effective route. Ensure proper technique to avoid administration into the lungs. For rapid and direct delivery, intravenous injection can be used, though it may alter the pharmacokinetic profile. - Solution: Always use freshly prepared solutions. - Variability: Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Adverse animal reactions (e.g., distress, lethargy) - High Dosage/Toxicity: While SMLC is generally considered safe, very high doses may lead to adverse effects. - Vehicle Effects: The vehicle itself may be causing a reaction. - Administration Stress: The procedure (e.g., gavage, injection) can be stressful for the animals.- Dosage: Start with a lower dose and gradually increase it while monitoring for any signs of toxicity. - Vehicle: Ensure the vehicle is sterile and isotonic. Run a control group with only the vehicle to rule out its effects. - Administration: Ensure personnel are well-trained in animal handling and administration techniques to minimize stress.
Difficulty with Oral Gavage - Improper Restraint: Incorrect handling can make the procedure difficult and stressful for the animal. - Incorrect Needle/Catheter Size: Using a gavage needle that is too large or small can cause injury or be ineffective. - Resistance during Insertion: This may indicate entry into the trachea instead of the esophagus.- Restraint: Use proper scruffing techniques for mice or appropriate handling for rats to ensure the head and neck are aligned. - Equipment: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (see Table 2). - Procedure: If resistance is met, do not force the needle. Withdraw and attempt re-insertion. The animal should swallow as the tube passes the esophagus.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for SMLC in mice or rats?

A1: Based on published studies, a common starting dose for oral administration in rats is 100 mg/kg body weight per day.[1][2][3][4] For mice, oral doses have ranged from 70 to 280 mg/kg per day.[5] It is advisable to conduct a pilot study to determine the optimal dose for your specific experimental model and desired outcome.

Q2: How should I prepare an SMLC solution for oral administration?

A2: SMLC is soluble in aqueous solutions.[2] For oral gavage, you can dissolve SMLC in sterile water or phosphate-buffered saline (PBS). It is recommended to prepare the solution fresh on the day of administration to prevent degradation.[6][7]

Q3: What is the recommended vehicle for SMLC administration?

A3: An aqueous solution is commonly used.[1] Sterile PBS is also a suitable vehicle, particularly for injections.[8]

Q4: How stable are SMLC solutions and how should they be stored?

A4: Like other cysteine derivatives, SMLC in solution can be prone to oxidation.[6][9] It is best to prepare solutions fresh. If a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7] The stability is generally better at a slightly acidic pH.[6][10]

Q5: What are the known signaling pathways affected by SMLC?

A5: SMLC has been shown to target Methionine sulfoxide (B87167) reductase A (MsrA) and attenuate oxidative stress via the p38 MAPK signaling pathway.[5] It can also help reduce inflammation by decreasing levels of pro-inflammatory cytokines like TNF-α.[11][12]

Q6: Are there any known toxic effects of SMLC?

A6: The available literature on SMLC suggests it is well-tolerated at the doses typically used in research. However, very high doses of L-cysteine (500-2000 mg/kg/day) have been shown to cause renal and gastric effects in rats.[13] It is always important to monitor animals for any signs of adverse reactions.

Q7: What is the best route of administration for SMLC?

A7: The most common and well-documented route is oral administration, either through gavage or mixed with food/water.[1][5] This route has shown high bioavailability in animal models.[14] Intravenous injection can also be used for more direct and rapid systemic exposure.

Quantitative Data Summary

Table 1: this compound Dosage and Administration in In Vivo Studies

Animal Model Dosage Administration Route Frequency Duration Observed Effects Reference
Male Wistar Rats100 mg/kgOral (in aqueous solution)Daily60 daysAttenuated plasma glucose, insulin (B600854), TNF-α, and improved antioxidant enzyme activities.[1][3][4]
Mice70, 140, 280 mg/kgOralDaily4 weeksDose-dependent protection against angiotensin II-induced atrial remodeling and oxidative stress.[5]
Rats25 mg/kgNot specifiedNot specifiedNot specifiedInvestigated as a specific concentration in a study.
Rats100 mg/kgOralNot specifiedNot specifiedDecreased plasma glucose, insulin, malondialdehyde, and TNF-α levels; increased glutathione (B108866) levels.[2]

Table 2: Recommended Gavage Needle Sizes for Mice and Rats

Animal Body Weight Needle Gauge Needle Length
Mouse15-20 g22 G1 inch
Mouse20-25 g20 G1.5 inches
Mouse25-30 g18 G1.5 - 2 inches
Rat< 250 g18 G2 - 3 inches
Rat> 250 g16 G3 inches

Note: Flexible, ball-tipped needles are recommended to minimize the risk of injury.[15][16][17]

Experimental Protocols

Protocol 1: Preparation of SMLC for Oral Gavage
  • Materials:

    • This compound (SMLC) powder

    • Sterile water or sterile Phosphate-Buffered Saline (PBS)

    • Sterile conical tube

    • Vortex mixer

    • Weighing scale

  • Procedure:

    • On the day of the experiment, calculate the total amount of SMLC required based on the number of animals and the desired dosage (e.g., 100 mg/kg).

    • Weigh the SMLC powder accurately.

    • In a sterile conical tube, add the appropriate volume of sterile water or PBS.

    • Gradually add the SMLC powder to the vehicle while vortexing to ensure complete dissolution. SMLC has good solubility in water.[18]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Keep the solution on ice and protected from light until administration. Discard any unused solution at the end of the day.

Protocol 2: Oral Gavage Administration in a Mouse
  • Materials:

    • Prepared SMLC solution

    • Appropriately sized gavage needle (flexible with a ball tip is recommended)

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct volume of SMLC solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15][16]

    • Draw the calculated volume of the SMLC solution into the syringe and attach the gavage needle.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.

    • Once the needle is in the stomach (pre-measure the length against the mouse from the mouth to the last rib), slowly administer the solution.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[15][17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Acclimation Animal Acclimation SMLC_Prep SMLC Solution Preparation Animal_Weight Weigh Animal SMLC_Prep->Animal_Weight Dose_Calc Calculate Dose Animal_Weight->Dose_Calc Administration Oral Gavage or IV Injection Dose_Calc->Administration Monitoring Monitor Animal Health Administration->Monitoring Sample_Collection Blood/Tissue Collection Monitoring->Sample_Collection Biochemical_Analysis Biochemical Assays (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

SMLC_Signaling_Pathway cluster_stress Cellular Stress cluster_smlc SMLC Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., Angiotensin II) p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK activates SMLC This compound (SMLC) MsrA MsrA SMLC->MsrA targets MsrA->p38_MAPK inhibits activation Downstream Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream phosphorylates Inflammation Inflammation p38_MAPK->Inflammation Cell_Damage Cellular Damage p38_MAPK->Cell_Damage Downstream->Inflammation promotes Downstream->Cell_Damage promotes

Caption: SMLC signaling pathway via MsrA and p38 MAPK.

References

Technical Support Center: Optimization of Derivatization Methods for S-Methyl-L-cysteine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of S-Methyl-L-cysteine through derivatization.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

HPLC-Based Methods

Issue: Low or No Analyte Signal

Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize Reaction pH: Ensure the pH of the reaction mixture is within the optimal range for the chosen reagent (e.g., alkaline for OPA, FMOC, and Dansyl Chloride).[1][2] - Verify Reagent Concentration and Quality: Use a sufficient excess of the derivatization reagent. Prepare fresh reagent solutions, as some can degrade over time. - Optimize Reaction Time and Temperature: Ensure the reaction has proceeded for the optimal duration and at the correct temperature. For instance, dansyl chloride derivatization yields can increase with temperature, with 80°C for 30 minutes being an effective condition.[3]
Degradation of Derivative - Analyze Samples Promptly: Some derivatives, particularly those formed with OPA, have limited stability.[4] Analyze the samples as soon as possible after derivatization. - Storage Conditions: If immediate analysis is not possible, store the derivatized samples under appropriate conditions (e.g., refrigerated and protected from light).
Poor Detection Sensitivity - Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorescence detector are correctly set for the specific derivative.[4] - Suboptimal Mobile Phase: The mobile phase composition can affect the fluorescence signal. Ensure the pH and solvent composition are compatible with maintaining a strong signal.

Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause Troubleshooting Steps
Column Overload - Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion.
Secondary Interactions on the Column - Adjust Mobile Phase pH: For this compound, a sulfur-containing amino acid, interactions with the stationary phase can occur. Adjusting the mobile phase pH can help to suppress these interactions.[5] - Use a Different Column: Consider a column with a different stationary phase chemistry that is less prone to secondary interactions with your analyte.[6]
Extra-Column Volume - Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector to reduce peak broadening.

Issue: Poor Peak Resolution

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Adjust Mobile Phase Composition: Modifying the organic solvent ratio or using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity and improve resolution.[6][7] - Optimize Gradient Elution: A shallower gradient can often improve the separation of closely eluting peaks.[5] - Change Column Temperature: Adjusting the column temperature can impact selectivity and efficiency. Lower temperatures generally increase retention and may improve resolution.[8]
Co-eluting Interferences - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds from the matrix.[9]

Issue: Irreproducible Results

Potential Cause Troubleshooting Steps
Inconsistent Derivatization - Automate the Derivatization Process: If possible, use an autosampler for the derivatization to ensure consistent timing and reagent addition. - Control Reaction Termination: For reagents like FMOC, quenching the reaction with an acid can prevent the formation of byproducts and improve reproducibility.[2]
Matrix Effects - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[10] - Employ an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting variability introduced by matrix effects.[10]
GC-MS Based Methods

Issue: Low or No Analyte Signal

Potential Cause Troubleshooting Steps
Incomplete Silylation - Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture, which can lead to poor reaction yield. Ensure all glassware and solvents are dry. - Optimize Reaction Conditions: Adjust the reaction time and temperature to ensure complete derivatization.
Thermal Degradation - Optimize Injector Temperature: this compound derivatives can be thermally labile. A lower injector temperature may be necessary to prevent degradation.
Adsorption in the GC System - Deactivate the Inlet Liner and Column: Active sites in the GC inlet or on the column can lead to analyte adsorption. Use a deactivated liner and a high-quality capillary column.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: While direct analysis of underivatized amino acids is possible using techniques like ion-exchange chromatography, derivatization is often employed to enhance detection sensitivity, improve chromatographic resolution, and increase the volatility of this compound for GC analysis.[11]

Q2: Which derivatization reagent is best for this compound analysis?

A2: The choice of reagent depends on the analytical technique and the specific requirements of the assay.

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives, suitable for HPLC with fluorescence detection. It does not react with secondary amines.[12]

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives, also suitable for HPLC-fluorescence.[12][13]

  • Dansyl Chloride: Reacts with primary and secondary amino groups to form fluorescent derivatives that can be detected by both fluorescence and UV detectors.[1][14]

  • Silylation Reagents (e.g., MTBSTFA): Used to increase the volatility of this compound for analysis by GC-MS.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in the analysis of biological samples.[15][16] To mitigate these effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids (B1166683) and salts.[10][15]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[10]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[10]

Q4: My FMOC derivatization is not reproducible. What can I do?

A4: FMOC derivatization can be sensitive to reaction conditions.[2] To improve reproducibility:

  • Control pH: Maintain a consistent alkaline pH (around 9.0) using a buffer such as sodium borate (B1201080).[2]

  • Consistent Reaction Time: Precisely control the incubation time.

  • Terminate the Reaction: After the desired reaction time, quench the reaction by adding a volatile acid like formic acid or acetic acid. This stops the reaction and stabilizes the derivatives by preventing further side reactions.[2]

Q5: What are the optimal reaction conditions for dansyl chloride derivatization?

A5: Optimal conditions can vary, but a common starting point is to react the sample with dansyl chloride in an alkaline buffer (pH 9.8) at an elevated temperature (e.g., 80°C) for about 30 minutes in the dark.[3]

Experimental Protocols

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide (B78521) solution.

    • OPA Reagent: Dissolve OPA in methanol and add a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine (NAC).[17][18]

  • Derivatization Procedure:

    • In a vial, mix your sample or standard with the borate buffer.

    • Add the OPA reagent and mix thoroughly.

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes).[18]

    • Inject an aliquot of the mixture into the HPLC system.

Protocol 2: Pre-column Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Detection
  • Reagent Preparation:

    • Bicarbonate Buffer (e.g., 2 M KHCO3–KOH, pH 9.8). [3]

    • Dansyl Chloride Solution (e.g., 20 mg/mL in acetonitrile). [3] Prepare fresh.

  • Derivatization Procedure:

    • To your sample or standard in a centrifuge tube, add the bicarbonate buffer and the dansyl chloride solution.[3]

    • Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes).[3]

    • Stop the reaction by adding a small amount of acetic acid.[3]

    • Centrifuge the mixture to pellet any precipitate.[3]

    • Inject the supernatant into the HPLC system.

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for Amino Acid Analysis

Parameter OPA FMOC-Cl Dansyl Chloride Silylation (for GC)
Reacts with Primary aminesPrimary & Secondary aminesPrimary & Secondary amines-OH, -NH2, -SH groups
Detection FluorescenceFluorescence, UVFluorescence, UVMass Spectrometry (MS)
Derivative Stability Relatively lowStableHighly stableMoisture sensitive
Reaction Conditions Alkaline pH, room temp.Alkaline pH, room temp.Alkaline pH, elevated temp.Anhydrous, elevated temp.
Key Advantage Fast reactionReacts with secondary aminesStable derivativesEnables GC analysis
Key Disadvantage Does not react with secondary aminesExcess reagent can interfereLonger reaction timeMoisture sensitive

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Add Derivatization Reagent (e.g., OPA, FMOC, Dansyl-Cl) Cleanup->Derivatization Reaction Incubate (Controlled Time & Temp) Derivatization->Reaction Quench Quench Reaction (Optional) Reaction->Quench Injection HPLC or GC-MS Injection Quench->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence, UV, or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Problem: Poor Analytical Result NoPeak No or Low Peak Signal Start->NoPeak BadShape Poor Peak Shape Start->BadShape NoResolution Poor Resolution Start->NoResolution IncompleteDeriv Check Derivatization: - pH - Reagent Conc. - Time/Temp NoPeak->IncompleteDeriv Yes Degradation Check Derivative Stability: - Analyze promptly - Proper storage NoPeak->Degradation If derivatization is OK Overload Reduce Injection Volume or Sample Concentration BadShape->Overload Yes ColumnIssue Optimize Mobile Phase pH or Change Column BadShape->ColumnIssue If not overloaded MobilePhase Adjust Mobile Phase: - Solvent Ratio - Gradient NoResolution->MobilePhase Yes Temp Optimize Column Temperature NoResolution->Temp If mobile phase is optimized DetectorIssue Check Detector Settings: - Wavelengths - Sensitivity Degradation->DetectorIssue If stable Cleanup Improve Sample Cleanup Temp->Cleanup If temperature is optimized

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Microbial Production of L-Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the yield of microbial production of L-cysteine and its derivatives.

Troubleshooting Guide

Low or No Yield of L-Cysteine

Question: My engineered microbial strain is producing very low or no L-cysteine. What are the common causes and how can I troubleshoot this?

Answer: Low L-cysteine yield is a frequent challenge and can stem from several factors. Here's a systematic approach to identifying and addressing the issue:

  • Feedback Inhibition: The biosynthesis of L-cysteine is often tightly regulated by feedback inhibition, where L-cysteine itself inhibits the activity of key enzymes in its synthesis pathway, particularly serine acetyltransferase (SAT).[1][2]

    • Solution: Express a feedback-insensitive variant of the SAT enzyme. This can be achieved through site-directed mutagenesis of the native enzyme or by using a naturally feedback-insensitive SAT from another organism, such as Arabidopsis thaliana.[1][2]

  • Insufficient Precursor Supply: The primary precursor for L-cysteine biosynthesis is L-serine.[1][3] A limited supply of L-serine will directly impact the final yield of L-cysteine.

    • Solution: Enhance the L-serine biosynthetic pathway by overexpressing genes such as serA, serC, and serB.[4][5] Additionally, deleting genes encoding L-serine deaminases (sdaA, sdaB, tdcG) can prevent the degradation of L-serine.[4]

  • Limited Sulfur Availability and Assimilation: An adequate supply of reduced sulfur is crucial for L-cysteine synthesis.

    • Solution: Optimize the sulfur source in your fermentation medium. Thiosulfate (B1220275) is often more effective than sulfate (B86663) as it requires less energy for assimilation.[6][7] Enhancing the thiosulfate assimilation pathway by upregulating genes like cysM and nrdH can also be beneficial.[4]

  • Product Degradation: L-cysteine can be degraded by various enzymes, such as L-cysteine desulfhydrases, which convert it to pyruvate, ammonia, and sulfide.[1][3]

    • Solution: Knock out the genes encoding L-cysteine desulfhydrases, such as tnaA, malY, cysM, cysK, yhaM, and metC in E. coli, to prevent product loss.[3]

  • Product Toxicity and Export: High intracellular concentrations of L-cysteine can be toxic to microbial cells, leading to growth inhibition and reduced productivity.[1][8]

    • Solution: Overexpress exporter proteins to facilitate the transport of L-cysteine out of the cell. Genes like ydeD, yfiK, and tolC in E. coli have been shown to be effective L-cysteine exporters.[7][8][9]

Experimental Workflow for Troubleshooting Low L-Cysteine Yield

Below is a logical workflow to diagnose and address low L-cysteine production.

TroubleshootingWorkflow start Low L-Cysteine Yield check_feedback Check for Feedback Inhibition of SAT start->check_feedback solution_feedback Express Feedback-Insensitive SAT (e.g., mutant cysE) check_feedback->solution_feedback If present check_precursor Analyze L-Serine Availability check_feedback->check_precursor If absent solution_feedback->check_precursor solution_precursor Overexpress L-Serine Biosynthesis Genes (serA, serC, serB) Delete L-Serine Deaminases (sdaA, sdaB) check_precursor->solution_precursor If limited check_sulfur Evaluate Sulfur Source and Assimilation check_precursor->check_sulfur If sufficient solution_precursor->check_sulfur solution_sulfur Use Thiosulfate as Sulfur Source Enhance Thiosulfate Assimilation Pathway check_sulfur->solution_sulfur If suboptimal check_degradation Assess L-Cysteine Degradation check_sulfur->check_degradation If optimal solution_sulfur->check_degradation solution_degradation Knockout L-Cysteine Desulfhydrase Genes (tnaA, yhaM) check_degradation->solution_degradation If significant check_export Investigate Product Toxicity/Export check_degradation->check_export If insignificant solution_degradation->check_export solution_export Overexpress L-Cysteine Exporter Genes (ydeD) check_export->solution_export If limited end Improved L-Cysteine Yield check_export->end If sufficient solution_export->end Cysteine_Pathway cluster_glycolysis Glycolysis cluster_serine L-Serine Biosynthesis cluster_cysteine L-Cysteine Biosynthesis cluster_degradation Degradation cluster_export Export 3PG 3-Phosphoglycerate Serine L-Serine 3PG->Serine serA, serC, serB (+) OAS O-Acetyl-L-Serine Serine->OAS cysE (SAT) (+) Cysteine L-Cysteine OAS->Cysteine cysK/cysM (+) Cysteine->Serine Pyruvate Pyruvate + NH3 + H2S Cysteine->Pyruvate tnaA, yhaM (-) Cysteine_ext Extracellular L-Cysteine Cysteine->Cysteine_ext ydeD (+) Feedback Feedback Inhibition note Metabolic Engineering Targets: (+) Upregulation/Overexpression (-) Deletion/Downregulation

References

Technical Support Center: Enhancing the Resolution of S-Methyl-L-cysteine from Isomeric Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of S-Methyl-L-cysteine from its isomeric compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound?

A1: The three primary methods for resolving enantiomers of this compound are High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and fractional crystallization. Each method has its advantages and is chosen based on the scale of the separation, required purity, and available resources.

Q2: Why is my this compound sample degrading during analysis?

A2: this compound is susceptible to oxidation, where the sulfur atom is oxidized to form this compound sulfoxide (B87167).[1] This can be exacerbated by prolonged exposure to air, elevated temperatures, and the presence of certain metal ions. It is crucial to use degassed solvents and consider working under an inert atmosphere for sensitive applications.

Q3: Can I use methods developed for cysteine or methionine to resolve this compound?

A3: Yes, methods developed for other sulfur-containing amino acids like cysteine and methionine can often be adapted for this compound.[2] However, optimization of parameters such as mobile phase composition, pH, and temperature will be necessary to achieve the best resolution due to differences in polarity and chemical properties.

Q4: What is a common derivatizing agent used for the chiral HPLC separation of amino acids?

A4: O-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine, is a common pre-column derivatization method to form diastereomers that can be separated on a standard achiral column.[3][4]

Section 2: Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Resolution
Problem Potential Cause Troubleshooting Steps
Poor Resolution/No Separation 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different CSPs. For underivatized this compound, macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC™ T are a good starting point.[5]2. Adjust the organic modifier (e.g., methanol (B129727), acetonitrile) concentration and the pH of the aqueous component. Small changes in pH can significantly impact the ionization state of the amino acid and its interaction with the CSP.[2][6]3. Vary the column temperature. Lower temperatures often increase enantioselectivity.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Mismatched injection solvent.1. Add a competitor to the mobile phase (e.g., a small amount of a similar, achiral amine) to block active sites on the stationary phase.2. Reduce the sample concentration or injection volume.[7][8]3. Dissolve the sample in the mobile phase whenever possible.
Ghost Peaks 1. Sample carryover from the previous injection.2. Contaminants in the mobile phase or from the sample matrix.1. Implement a robust needle wash protocol in the autosampler.2. Filter all mobile phases and samples. Use high-purity solvents.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Flush the column regularly and store it in an appropriate solvent.
Enzymatic Resolution
Problem Potential Cause Troubleshooting Steps
Low or No Enzyme Activity 1. Incorrect pH or temperature.2. Enzyme inhibition.3. Inactive enzyme.1. Optimize the reaction pH and temperature for the specific acylase used. Most acylases have a pH optimum around 7-8.2. Ensure the substrate is free of heavy metals or other potential inhibitors. The presence of metal ions can sometimes affect enzyme activity.[9]3. Use a fresh batch of enzyme or test its activity with a known substrate.
Low Enantiomeric Excess (ee%) 1. Incomplete reaction.2. Non-selective enzyme.3. Racemization of the product or substrate.1. Increase the reaction time or enzyme concentration.2. Ensure you are using an enantioselective acylase. Acylase I from porcine kidney or Aspergillus species is commonly used for amino acid resolution.[7][10]3. Monitor the reaction over time to check for racemization. Adjust pH or temperature to minimize this.
Difficulty in Product Separation 1. Similar solubility of the acylated and non-acylated forms.1. Adjust the pH of the solution to exploit differences in the isoelectric points of the free amino acid and the acylated form for selective precipitation or extraction.
Fractional Crystallization
Problem Potential Cause Troubleshooting Steps
No Crystal Formation 1. Solution is not supersaturated.2. Presence of impurities inhibiting nucleation.1. Slowly evaporate the solvent or cool the solution to induce supersaturation. Seeding with a small crystal of the desired enantiomer can also initiate crystallization.2. Purify the diastereomeric salt mixture before attempting crystallization.
Co-crystallization of Diastereomers 1. Similar crystal lattice energies of the diastereomers.1. Screen different solvents or solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.2. Employ a slow cooling or evaporation rate to allow for selective crystallization.
Low Yield 1. Significant solubility of the desired diastereomer in the mother liquor.1. Optimize the final crystallization temperature to minimize solubility.2. Concentrate the mother liquor and perform a second crystallization to recover more product.

Section 3: Data Presentation

Table 1: Chiral HPLC Resolution of Amino Acids on Macrocyclic Glycopeptide Columns

Analyte Chiral Stationary Phase Mobile Phase Resolution Factor (R_s) Separation Factor (α) Reference
Cysteinel-Cys-PCN-22220 mmol L⁻¹ phosphate (B84403) buffer (pH 9.0)>1.5~1.1[11]
MethionineChirobiotic TH₂O/MeOH1.81.2[2]
PhenylalanineTeicoshellCO₂/MeOH/TFA/DEA>1.5N/A[6]
This compoundAstec CHIROBIOTIC™ TExpected: ACN/H₂O/Acidic ModifierExpected: >1.5Expected: >1.1Analogous to Methionine

Note: Specific quantitative data for this compound is limited in the literature. The expected values are based on the resolution of structurally similar amino acids under similar conditions.

Table 2: Enzymatic Resolution of N-acyl-Amino Acids

Substrate Enzyme Yield (%) Enantiomeric Excess (ee%) Reference
N-acetyl-DL-tryptophanMold AcylaseHighHigh[12]
N-acetyl-DL-methionineAcylase IHigh>95%[7]
N-acetyl-S-alkyl-L-cysteinesAcylase IGood for short alkyl chainsHigh[7]
N-acetyl-S-Methyl-DL-cysteineAcylase IExpected: HighExpected: >95%Based on substrate specificity studies[7]

Section 4: Experimental Protocols

Protocol for Chiral HPLC Resolution of this compound
  • Column: Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a mobile phase of Acetonitrile/Water/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram. The D-enantiomer is expected to elute after the L-enantiomer on this type of column.[5] Calculate the resolution factor (Rs) and enantiomeric excess (ee%).

Protocol for Enzymatic Resolution of N-acetyl-S-Methyl-DL-cysteine
  • Substrate Preparation: Prepare a 0.1 M solution of N-acetyl-S-Methyl-DL-cysteine in deionized water. Adjust the pH to 7.5 with a dilute NaOH solution.

  • Enzyme Solution: Prepare a solution of Acylase I from porcine kidney (e.g., 1 mg/mL) in a phosphate buffer (50 mM, pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel at 37°C, add the substrate solution. Initiate the reaction by adding the enzyme solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining N-acetyl-S-Methyl-D-cysteine and the produced this compound.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion (typically after several hours), terminate the reaction by adding an equal volume of ethanol (B145695) or by heating to denature the enzyme.

  • Product Separation:

    • Acidify the solution to pH ~3 with dilute HCl. This will protonate the carboxylic acid group of the remaining N-acetyl-S-Methyl-D-cysteine.

    • Extract the N-acetyl-S-Methyl-D-cysteine into an organic solvent such as ethyl acetate.

    • The aqueous layer will contain the this compound.

    • Adjust the pH of the aqueous layer to the isoelectric point of this compound (~pH 5.6) to induce precipitation.

  • Hydrolysis of N-acetyl-S-Methyl-D-cysteine: The recovered N-acetyl-S-Methyl-D-cysteine can be hydrolyzed by heating with 6M HCl to obtain S-Methyl-D-cysteine.

Protocol for Fractional Crystallization of Diastereomeric Salts
  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., a mixture of methanol and water).

    • Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-brucine.

    • Stir the solution until the salt formation is complete.

  • Crystallization:

    • Concentrate the solution slowly by evaporation or cool it down gradually to induce crystallization.

    • The diastereomeric salt with the lower solubility will crystallize out first.

    • Filter the crystals and wash them with a small amount of cold solvent.

  • Analysis of Purity: Analyze the purity of the crystallized diastereomeric salt by measuring its optical rotation or by chiral HPLC after liberating the amino acid.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of this compound (~pH 5.6) with a base (e.g., NH₄OH) to precipitate the enantiomerically pure this compound.

    • Filter and dry the purified enantiomer.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of pH adjustment.

Section 5: Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., ACN/H₂O/TFA) B Degas Mobile Phase A->B E Equilibrate Chiral Column (e.g., Astec CHIROBIOTIC™ T) B->E C Prepare Sample (1 mg/mL in Mobile Phase) D Filter Sample C->D F Inject Sample D->F E->F G Isocratic Elution (1.0 mL/min, 25°C) F->G H UV Detection (210 nm) G->H I Obtain Chromatogram H->I J Identify Enantiomer Peaks I->J K Calculate Resolution (Rs) and Enantiomeric Excess (ee%) J->K

HPLC Resolution Workflow for this compound.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_recovery Enantiomer Recovery A Prepare N-acetyl-S-Methyl-DL-cysteine Solution (0.1 M, pH 7.5) B Add Acylase I A->B C Incubate at 37°C B->C D Monitor Reaction by Chiral HPLC C->D E Terminate Reaction (e.g., add ethanol) D->E F Acidify to pH ~3 E->F G Extract N-acetyl-S-Methyl-D-cysteine with Ethyl Acetate F->G H Aqueous Layer: This compound G->H I Organic Layer: N-acetyl-S-Methyl-D-cysteine G->I J Adjust Aqueous Layer to pI (~5.6) to Precipitate this compound H->J K Hydrolyze N-acetyl-S-Methyl-D-cysteine (6M HCl, heat) to get S-Methyl-D-cysteine I->K

Enzymatic Resolution Workflow.

Crystallization_Workflow A Dissolve Racemic this compound and Chiral Resolving Agent B Slowly Cool or Evaporate Solvent A->B C Crystallization of Less Soluble Diastereomeric Salt B->C D Filter and Wash Crystals C->D G Recover Enantiomer 2 from Mother Liquor C->G Mother Liquor E Liberate Enantiomer by pH Adjustment D->E F Pure Enantiomer 1 E->F

Fractional Crystallization Workflow.

References

Technical Support Center: S-Methyl-L-cysteine Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor linearity in S-Methyl-L-cysteine (SMC) calibration curves during HPLC analysis. The following question-and-answer format addresses specific issues and offers detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in this compound calibration curves?

A1: Poor linearity in this compound calibration curves can stem from several factors, including:

  • Analyte Instability: this compound, a sulfur-containing amino acid, can be susceptible to oxidation and degradation in solution, especially over time or under suboptimal storage conditions.[1][2]

  • Improper Standard Preparation: Inaccurate weighing, dilution errors, or use of impure standards can lead to a non-linear relationship between concentration and response.[3]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of this compound, causing signal suppression or enhancement that is not proportional to the concentration.

  • Detector Saturation: At high concentrations, the detector response may no longer be linear, leading to a plateauing of the calibration curve.[4][5]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or issues with the HPLC system can all contribute to non-linearity.[3][6]

  • Inappropriate Regression Model: Forcing a linear regression on an inherently non-linear response will result in a poor fit. In some cases, a quadratic or other non-linear model may be more appropriate.[4][7]

Q2: My calibration curve for this compound is showing a downward curve at higher concentrations. What is the likely cause and how can I fix it?

A2: A downward-curving calibration curve at higher concentrations is a classic sign of detector saturation .[4][5] This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.

Troubleshooting Steps:

  • Reduce the concentration of your highest calibration standards. Prepare a new set of standards with a narrower concentration range.

  • Dilute your samples. If your unknown samples are expected to be in the high concentration range, perform a validated dilution to bring them within the linear range of the curve.[4]

  • Optimize detector settings. Depending on your detector type (e.g., UV, MS), you may be able to adjust parameters to extend the linear range. For UV detectors, you can check if the absorbance of your highest standard is exceeding 1 Absorbance Unit (AU), a general limit for linearity.[8]

Q3: I'm observing poor linearity at the lower concentration end of my this compound calibration curve. What could be the issue?

A3: Poor linearity at low concentrations is often due to analyte adsorption or matrix effects .[4] Active sites in the HPLC system (e.g., injector, column, tubing) can adsorb the analyte, leading to a disproportionately lower response at lower concentrations. Matrix components can also have a more pronounced effect on signal suppression at these levels.

Troubleshooting Steps:

  • Passivate the HPLC system. Inject a high-concentration standard or a blank matrix sample several times to saturate active sites before running your calibration curve.

  • Improve sample cleanup. Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.[4]

  • Use an appropriate internal standard. A stable isotope-labeled internal standard is ideal for compensating for matrix effects and adsorption.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor linearity in your this compound calibration curves.

Step 1: Verify Standard Preparation and Stability

An accurate calibration curve begins with properly prepared and stable standards.

Protocol for Standard Preparation:

  • Use High-Purity Standard: Start with a certified reference standard of this compound.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the standard.

  • Solvent Selection: Dissolve the standard in a solvent that is compatible with your mobile phase and ensures analyte stability. For this compound, consider using the initial mobile phase composition.

  • Serial Dilutions: Perform serial dilutions using calibrated volumetric flasks and pipettes to prepare your calibration standards.

  • Freshness: Prepare fresh stock and working standard solutions regularly. This compound in solution can degrade over time.[1] Consider preparing fresh working standards daily.

Troubleshooting Workflow for Standard Preparation

start Start: Poor Linearity Observed check_prep Review Standard Preparation Protocol start->check_prep fresh_standards Prepare Fresh Standards check_prep->fresh_standards re_run Re-run Calibration Curve fresh_standards->re_run linearity_ok Linearity Acceptable? re_run->linearity_ok problem_solved Problem Solved linearity_ok->problem_solved Yes troubleshoot_further Troubleshoot Other Factors linearity_ok->troubleshoot_further No

Caption: Workflow for troubleshooting standard preparation issues.

Step 2: Evaluate Chromatographic Conditions

Your HPLC method parameters play a crucial role in achieving a linear response.

Recommended HPLC Parameters for this compound (Starting Point)

ParameterRecommendation
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: Acetonitrile and water (e.g., 4:96 v/v) with 0.1% TFA[1] or a gradient with a buffer like ammonium (B1175870) acetate.
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 10-20 µL
Detection UV at 200-212 nm[1][9] or Mass Spectrometry (for higher sensitivity and specificity)[10]

Troubleshooting Chromatographic Issues:

  • Peak Tailing or Fronting: This can indicate column degradation, a mismatch between the sample solvent and mobile phase, or column overload.[6]

    • Solution: Ensure the sample is dissolved in the initial mobile phase.[6] Replace the column if it is old or has been subjected to harsh conditions. Reduce the injection volume or sample concentration.

  • Split Peaks: This may be caused by a partially blocked column frit or a void in the column packing.

    • Solution: Reverse-flush the column (if recommended by the manufacturer). If the problem persists, replace the column.

  • Retention Time Drift: Inconsistent retention times can affect the accuracy of peak integration.

    • Solution: Ensure the mobile phase is properly degassed and the pump is functioning correctly.[3] Use a column thermostat to maintain a consistent temperature.[6]

Step 3: Investigate Matrix Effects

If your samples are in a complex biological matrix, matrix effects can be a significant source of non-linearity.

Protocol for Evaluating Matrix Effects:

  • Prepare two calibration curves:

    • Curve A: Prepare standards in a clean solvent (e.g., mobile phase).

    • Curve B: Prepare standards by spiking known amounts of this compound into a blank matrix sample that has undergone your full sample preparation procedure.

  • Compare the slopes: A significant difference in the slopes of Curve A and Curve B indicates the presence of matrix effects.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Preparation: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Step 4: Assess for Analyte Degradation

This compound, like other cysteine derivatives, can be prone to oxidation.[1][2]

Experimental Protocol to Assess Stability:

  • Prepare a mid-concentration standard of this compound.

  • Analyze the standard immediately after preparation (T=0).

  • Store the standard under your typical experimental conditions (e.g., on the autosampler at a specific temperature).

  • Re-analyze the standard at regular intervals (e.g., every 2, 4, 8, and 24 hours).

  • A significant decrease in the peak area over time indicates degradation.

Strategies to Minimize Degradation:

  • Use a Refrigerated Autosampler: Keep samples and standards at a low temperature (e.g., 4 °C) to slow down degradation.

  • Limit Exposure to Air: Use vial caps (B75204) with septa to minimize air exposure.

  • Prepare Fresh Solutions: As a best practice, prepare fresh working standards and process samples shortly before analysis.

Troubleshooting Decision Tree

start Poor Linearity in this compound Calibration Curve check_standards Are standards freshly prepared and accurately diluted? start->check_standards prep_new_standards Prepare fresh standards check_standards->prep_new_standards No check_high_conc Is non-linearity at high concentrations? check_standards->check_high_conc Yes prep_new_standards->start detector_saturation Detector Saturation Likely check_high_conc->detector_saturation Yes check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No reduce_conc Reduce highest standard concentrations or dilute samples detector_saturation->reduce_conc end Linearity Improved reduce_conc->end adsorption_matrix Adsorption or Matrix Effects Likely check_low_conc->adsorption_matrix Yes check_chromatography Is peak shape poor or retention time shifting? check_low_conc->check_chromatography No passivate_cleanup Passivate system and/or improve sample cleanup adsorption_matrix->passivate_cleanup passivate_cleanup->end optimize_hplc Optimize HPLC method (mobile phase, column, etc.) check_chromatography->optimize_hplc Yes check_stability Is this compound stable in solution? check_chromatography->check_stability No optimize_hplc->end stability_measures Implement stability measures (e.g., refrigerated autosampler) check_stability->stability_measures No check_stability->end Yes stability_measures->end

Caption: A decision tree for troubleshooting poor linearity.

References

Technical Support Center: Optimizing Cell Viability in S-Methyl-L-cysteine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability in S-Methyl-L-cysteine (SMLC) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMLC) and why is it studied for cytotoxicity?

A1: this compound (SMLC) is a sulfur-containing amino acid naturally found in certain vegetables like garlic and onions.[1] It is investigated for its potential therapeutic properties, including anti-cancer effects. Cytotoxicity assays are crucial to determine the concentration at which SMLC induces cell death, a key indicator of its potential as a therapeutic agent.

Q2: What are the common assays used to measure SMLC-induced cytotoxicity?

A2: Commonly used assays include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Detects markers of programmed cell death.

  • Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic pathway.

Q3: What is the general mechanism of SMLC-induced cytotoxicity?

A3: SMLC can induce cytotoxicity through the induction of apoptosis (programmed cell death). This process is often mediated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction, regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and activation of caspases.[2][3]

Q4: How do I choose the optimal concentration range and incubation time for SMLC in my experiments?

A4: The optimal concentration and incubation time are cell-type dependent. It is recommended to perform a dose-response and time-course experiment. Start with a broad range of SMLC concentrations (e.g., from low µM to high mM) and test at different time points (e.g., 24, 48, and 72 hours) to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Troubleshooting Guides

This section addresses specific issues you may encounter during your SMLC cytotoxicity assays.

Issue 1: High Variability in Replicate Wells

Possible Causes:

  • Uneven cell seeding: Inconsistent number of cells per well.

  • Edge effects: Evaporation in the outer wells of the plate.

  • Improper mixing: Uneven distribution of SMLC or assay reagents.

  • Cell clumping: Aggregation of cells leading to inconsistent growth.

Solutions:

  • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.

  • Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

  • Gently mix the plate after adding reagents by tapping or using a plate shaker.

  • Use a cell-detaching agent and gently pipette to create a single-cell suspension.

Issue 2: Low Signal or No Dose-Dependent Effect

Possible Causes:

  • Sub-optimal SMLC concentration range: The concentrations used may be too low to induce a cytotoxic effect.

  • Short incubation time: The duration of SMLC exposure may not be sufficient to induce cell death.

  • Resistant cell line: The chosen cell line may be inherently resistant to SMLC.

  • Reagent issues: Degraded or improperly prepared assay reagents.

Solutions:

  • Expand the concentration range of SMLC in your next experiment.

  • Increase the incubation time (e.g., up to 72 hours).

  • Research the sensitivity of your cell line to similar compounds or test a different cell line.

  • Prepare fresh reagents and ensure proper storage conditions.

Issue 3: High Background Signal in LDH Assay

Possible Causes:

  • Serum in the culture medium: Serum contains LDH, which can contribute to the background signal.

  • Mechanical cell damage: Rough handling of cells during seeding or reagent addition can cause premature LDH release.

  • Phenol (B47542) red interference: Some assay reagents are sensitive to pH changes indicated by phenol red.

Solutions:

  • Use a low-serum or serum-free medium during the SMLC treatment and LDH assay.

  • Handle cells gently, avoiding forceful pipetting.

  • Use a culture medium without phenol red for the assay.

Data Presentation

Quantitative data from cytotoxicity assays are essential for comparing the efficacy of SMLC across different cell lines and experimental conditions.

Table 1: S-Allyl-L-cysteine (SAC) Induced Decrease in Cell Viability in Breast Cancer Cell Lines

Cell LineSAC Concentration (mM)Incubation Time (h)Cell Viability (%)
MCF-7 2.242487
3.372485
4.502475
MDA-MB-231 4.50680
4.502484

Data adapted from a study on S-Allyl-L-cysteine, a related organosulfur compound.[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay to assess cell metabolic activity.

Materials:

  • This compound (SMLC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of SMLC and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH cytotoxicity assay kit

  • This compound (SMLC)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and treat with SMLC as described in the MTT assay protocol.

  • Set up controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol (usually 20-30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound (SMLC)

  • Flow cytometer

  • Binding buffer (provided in the kit)

  • PBS

Procedure:

  • Seed cells in a 6-well plate and treat with SMLC for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • This compound (SMLC)

  • Cell lysis buffer (provided in the kit)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed and treat cells with SMLC as previously described.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.

  • Quantify caspase-3 activity based on the signal change compared to the control.

Western Blot for Bax and Bcl-2 Expression

This protocol allows for the detection of changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5]

Materials:

  • This compound (SMLC)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • TBST (Tris-buffered saline with Tween-20)

  • ECL chemiluminescence substrate

Procedure:

  • Treat cells with SMLC, then lyse them in RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the Bax/Bcl-2 ratio.

Visualizations

SMLC Cytotoxicity Assay Workflow

Workflow cluster_prep Cell Preparation cluster_treatment SMLC Treatment cluster_assay Viability/Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding smlc_prep Prepare SMLC dilutions treatment Treat cells with SMLC smlc_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Assay incubation->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for this compound cytotoxicity assays.

SMLC-Induced Apoptotic Signaling Pathway

ApoptosisPathway SMLC This compound ROS ↑ Reactive Oxygen Species (ROS) SMLC->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito_Dys->Bax_Bcl2 Caspase9 Caspase-9 activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for SMLC-induced apoptosis.

Troubleshooting Logic for Low Cell Viability

Troubleshooting start Low Cell Viability Observed check_conc Is SMLC concentration appropriate? start->check_conc check_time Is incubation time optimal? check_conc->check_time Yes optimize_conc Optimize concentration range check_conc->optimize_conc No check_cells Are cells healthy and not resistant? check_time->check_cells Yes optimize_time Perform time-course experiment check_time->optimize_time No check_reagents Are assay reagents working correctly? check_cells->check_reagents Yes validate_cells Check cell passage number and morphology check_cells->validate_cells No validate_reagents Use positive controls and fresh reagents check_reagents->validate_reagents No

Caption: Troubleshooting logic for low cell viability results.

References

refinement of protocols for S-Methyl-L-cysteine extraction from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the refinement of protocols for S-Methyl-L-cysteine (SMC) extraction from plant tissues. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low this compound Yield

Low recovery of this compound is a common issue that can be addressed by systematically evaluating your experimental protocol. Use the following guide to diagnose and resolve potential problems.

Diagram: Troubleshooting Workflow for Low SMC Yield

low_yield_troubleshooting cluster_step1 Plant Material Verification cluster_step2 Extraction Parameter Evaluation cluster_step3 Homogenization Assessment cluster_step4 Downstream Process Review start Low this compound Yield Detected step1 Step 1: Verify Plant Material Quality start->step1 q1_1 Improperly stored or degraded tissue? step1->q1_1 Check storage conditions and material freshness q1_2 Incorrect plant part used? step1->q1_2 Confirm correct plant organ q1_3 Inconsistent particle size? step1->q1_3 Ensure fine, uniform powder step2 Step 2: Evaluate Extraction Solvent and Conditions q2_1 Incorrect solvent polarity or pH? step2->q2_1 Verify solvent choice q2_2 Suboptimal solvent-to-sample ratio? step2->q2_2 Adjust ratio q2_3 Inadequate temperature or extraction time? step2->q2_3 Optimize time and temperature step3 Step 3: Assess Sample Homogenization q3_1 Incomplete cell wall disruption? step3->q3_1 Improve grinding/lysis method q3_2 Excessive heat generation during homogenization? step3->q3_2 Use cooling during homogenization step4 Step 4: Review Downstream Processing and Analysis q4_1 Losses during filtration or centrifugation? step4->q4_1 Optimize separation steps q4_2 Degradation during solvent evaporation? step4->q4_2 Use lower temperatures for evaporation q4_3 Inaccurate quantification method? step4->q4_3 Validate analytical method end Optimized Yield Achieved q1_1->step2 If issues found, re-acquire/prepare sample q1_2->step2 q1_3->step2 q2_1->step3 q2_2->step3 q2_3->step3 q3_1->step4 q3_2->step4 q4_1->end q4_2->end q4_3->end

Caption: A step-by-step workflow for troubleshooting low this compound extraction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound from plant tissues?

A1: Aqueous solutions of alcohols, such as methanol (B129727) or ethanol, are commonly used for the extraction of this compound. The polarity of these solvents is well-suited for extracting this water-soluble amino acid. The choice of solvent may be further refined based on the specific plant matrix and the target purity of the extract.

Q2: How can I prevent the degradation of this compound during the extraction process?

A2: this compound can be susceptible to degradation, particularly at high temperatures. It is advisable to conduct the extraction at controlled, moderate temperatures. Additionally, minimizing the extraction time can help to preserve the integrity of the compound. For sensitive samples, performing extraction steps on ice and using cooled solvents can be beneficial.

Q3: My extract contains many interfering compounds. How can I improve the purity of my this compound sample?

A3: To clean up the extract and remove interfering substances, solid-phase extraction (SPE) is a commonly employed technique. A combination of C18 and strong cation exchange (SCX) cartridges can be effective. The C18 cartridge removes non-polar compounds, while the SCX cartridge retains amino acids like this compound, which can then be eluted with a basic solution like ammonia[1].

Q4: What are the optimal storage conditions for plant tissues prior to extraction to ensure the stability of this compound?

A4: To minimize enzymatic degradation and preserve the native concentration of this compound, plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.

Q5: Can the this compound sulfoxide (B87167) (SMCSO) present in the plant tissue interfere with the quantification of this compound?

A5: Yes, SMCSO is a related compound that is often co-extracted. Chromatographic methods such as HPLC or LC-MS should be optimized to achieve baseline separation between this compound and its sulfoxide to ensure accurate quantification.[2][3] The use of appropriate analytical standards for both compounds is crucial for their individual quantification.

Experimental Protocols

Protocol 1: General Extraction of this compound from Cruciferous Vegetables

This protocol is a generalized procedure based on methodologies for extracting this compound and related compounds from Brassica vegetables.

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.

    • Lyophilize the frozen tissue to remove water.

    • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture in a shaking incubator at 4°C for 2 hours.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • For enhanced purity, filter the supernatant through a 0.22 µm syringe filter.

  • Analysis:

    • The resulting extract is now ready for analysis by HPLC or LC-MS/MS for the quantification of this compound.

Diagram: Experimental Workflow for SMC Extraction

smc_extraction_workflow cluster_step1 Sample Preparation cluster_step2 Extraction cluster_step3 Clarification start Start: Fresh Plant Tissue prep1 Flash-freeze in Liquid N2 start->prep1 step1 1. Sample Preparation step2 2. Extraction step3 3. Clarification end End: Purified Extract for Analysis prep2 Lyophilize to dryness prep1->prep2 prep3 Grind to a fine powder prep2->prep3 ext1 Add 80% Methanol prep3->ext1 ext2 Vortex vigorously ext1->ext2 ext3 Incubate with shaking at 4°C ext2->ext3 clar1 Centrifuge at 10,000 x g ext3->clar1 clar2 Collect supernatant clar1->clar2 clar3 Filter through 0.22 µm filter clar2->clar3 clar3->end

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for S-Methyl-L-cysteine Quantification in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of S-Methyl-L-cysteine (SMC) in clinical samples is crucial for understanding its role as a potential biomarker and its metabolic pathways. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with other analytical techniques for the determination of SMC in human plasma and urine.

This publication aims to offer an objective overview of the performance of various methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for clinical research. While a comprehensive, validated LC-MS/MS method is presented as a benchmark, the guide also discusses alternative techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, noting the current landscape of available validation data for SMC.

Method Performance Comparison

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of this compound in human plasma and urine, based on the findings from Sivapalan et al. (2019).[1][2][3][4][5][6][7] This method stands out for its high sensitivity, specificity, and the use of stable isotope-labeled internal standards, which is a hallmark of robust bioanalytical assays.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma

ParameterPerformance
Linearity (r²)> 0.9987
Limit of Detection (LOD)0.04 µM
Limit of Quantification (LOQ)0.12 µM
Accuracy (% Recovery)98.28 ± 5.66%
Intra-day Precision (% RSD)< 10%
Inter-day Precision (% RSD)< 20%
Extraction Recovery1.0 ± 0.1

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Urine

ParameterPerformance
Linearity (r²)> 0.9995
Limit of Detection (LOD)0.08 µM
Limit of Quantification (LOQ)0.24 µM
Accuracy (% Recovery)98.28 ± 5.66%
Intra-day Precision (% RSD)< 10%
Inter-day Precision (% RSD)< 20%
Extraction Recovery0.9 ± 0.1

Alternative Analytical Techniques: A Qualitative Overview

While the LC-MS/MS method detailed above is well-validated for SMC, other analytical techniques have been mentioned in the literature for the analysis of SMC or related compounds. However, comprehensive validation data specifically for SMC in clinical matrices for these alternative methods is not as readily available.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This technique can offer high sensitivity for electroactive compounds. However, its application to SMC in clinical samples may require derivatization to introduce an electroactive tag, which can add complexity to the sample preparation process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile amino acids like SMC, derivatization is mandatory to increase their volatility. This multi-step sample preparation can be a source of variability.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. It has been used for the analysis of various amino acids. However, for SMC, methods may require derivatization for sensitive detection, and its robustness in complex clinical matrices needs to be thoroughly validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information. While it can be used for the quantification of metabolites in biofluids, its sensitivity is generally lower than that of mass spectrometry-based methods, which may be a limitation for detecting low endogenous levels of SMC.

Experimental Protocols

Validated LC-MS/MS Method for this compound (Sivapalan et al., 2019)

This method describes the quantitative analysis of SMC in human plasma and urine using a rapid and sensitive LC-MS/MS approach with isotope-labeled internal standards.[1][2][3][4][5][6][7]

Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of an internal standard solution containing S-Methyl-d3-L-cysteine.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity LC system

  • Column: ZIC-pHILIC column (150 mm × 2.1 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium carbonate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 80% to 20% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex QTRAP 6500

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 136.1 → 90.1

    • S-Methyl-d3-L-cysteine: m/z 139.1 → 93.1

  • Key MS Parameters: Optimized ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the validation of the LC-MS/MS method for this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Clinical Sample Analysis LC Separation Optimization LC Separation Optimization MS/MS Parameter Tuning MS/MS Parameter Tuning LC Separation Optimization->MS/MS Parameter Tuning Sample Preparation Protocol Sample Preparation Protocol MS/MS Parameter Tuning->Sample Preparation Protocol Linearity & Range Linearity & Range Sample Preparation Protocol->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Selectivity & Specificity Selectivity & Specificity Accuracy & Precision->Selectivity & Specificity LOD & LOQ LOD & LOQ Selectivity & Specificity->LOD & LOQ Recovery & Matrix Effect Recovery & Matrix Effect LOD & LOQ->Recovery & Matrix Effect Stability Stability Recovery & Matrix Effect->Stability Sample Collection Sample Collection Stability->Sample Collection Sample Analysis Sample Analysis Sample Collection->Sample Analysis Data Processing & Reporting Data Processing & Reporting Sample Analysis->Data Processing & Reporting

Caption: LC-MS/MS Method Validation Workflow.

Start Start Plasma/Urine Sample Plasma/Urine Sample Start->Plasma/Urine Sample Add Internal Standard Add Internal Standard Plasma/Urine Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis End End LC-MS/MS Analysis->End

Caption: Sample Preparation Workflow.

References

A Comparative Analysis of the Antioxidant Activities of S-Methyl-L-cysteine and S-allyl cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two organosulfur compounds, S-Methyl-L-cysteine (SMC) and S-allyl cysteine (SAC). Both compounds, found naturally in garlic and other Allium species, are recognized for their health benefits, largely attributed to their antioxidant capacities. This document synthesizes available experimental data to offer an objective comparison of their performance in various antioxidant assays.

Quantitative Comparison of Antioxidant Activities

Direct, head-to-head comparative studies providing quantitative antioxidant activity data for both this compound and S-allyl cysteine using identical assay conditions are limited in the current body of scientific literature. However, data from independent studies utilizing standardized in vitro assays provide valuable insights into their respective free-radical scavenging capabilities.

Antioxidant AssayS-allyl cysteine (SAC)This compound (SMC)Standard (Ascorbic Acid)
DPPH Radical Scavenging Activity (EC50 in µg/mL) 710.03 ± 15.27[1]Data Not Available10.74 ± 0.09[1]
ABTS Radical Scavenging Activity (EC50 in µg/mL) 321.01 ± 11.25[1]Data Not Available7.92 ± 0.11[1]
Reducing Power (OD0.5 in µg/mL) 884.05 ± 25.14[1]Data Not Available13.31 ± 0.15[1]

Note: A lower EC50 or OD0.5 value indicates a higher antioxidant activity. The data for SAC clearly indicates that while it possesses antioxidant activity, it is a weaker direct radical scavenger compared to the standard antioxidant, ascorbic acid.[1]

Mechanisms of Antioxidant Action

While quantitative in vitro comparisons are limited, the mechanisms through which SAC and SMC exert their antioxidant effects have been studied.

S-allyl cysteine (SAC) is a well-documented antioxidant with a multi-faceted mechanism of action.[2] Its antioxidant properties are attributed to its ability to:

  • Directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]

  • Activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[2]

  • Increase the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3]

  • Inhibit pro-oxidant enzymes.[2]

This compound (SMC) also contributes to the cellular antioxidant defense system, primarily through indirect mechanisms.[4][5] Studies have shown that SMC can:

  • Enhance the activities of crucial antioxidant enzymes, including SOD, CAT, and GPx, particularly under conditions of oxidative stress.[4]

  • Act as a substrate for the methionine sulfoxide (B87167) reductase A (MSRA) catalytic antioxidant system.[5]

The structural difference between the two molecules, specifically the presence of an allyl group in SAC versus a methyl group in SMC, likely plays a significant role in their differing antioxidant mechanisms and potencies.

Signaling Pathway: Nrf2 Activation by S-allyl cysteine

A key mechanism by which S-allyl cysteine enhances cellular antioxidant defenses is through the activation of the Nrf2 signaling pathway. The following diagram illustrates this process.

nrf2_pathway SAC S-allyl cysteine Keap1_Nrf2 Keap1-Nrf2 Complex SAC->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx, CAT) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances

Caption: Nrf2 activation pathway by S-allyl cysteine.

Experimental Protocols

Detailed methodologies for the key antioxidant assays referenced in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared. For the assay, a working solution is made by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • A specific volume of the test compound (SAC or SMC) at various concentrations is mixed with the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is then measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The resulting ABTS•+ solution is then diluted with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A small volume of the test compound at different concentrations is added to the ABTS•+ working solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The EC50 value is determined from the dose-response curve.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines the general workflow for the in vitro antioxidant assays described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (SAC/SMC dilutions) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH/ABTS radical solution) Reagent_Prep->Mixing Incubation Incubation (Time and Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Scavenging Activity Measurement->Calculation EC50 Determination of EC50 Value Calculation->EC50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Based on the available data, S-allyl cysteine (SAC) demonstrates direct free-radical scavenging activity, although it is less potent than the standard antioxidant, ascorbic acid. Its antioxidant efficacy is significantly enhanced through the activation of the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes. This compound (SMC) also contributes to the cellular antioxidant defense system, primarily by enhancing the activity of antioxidant enzymes.

References

A Comparative Analysis of S-Methyl-L-cysteine and S-Methyl-L-cysteine Sulfoxide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental efficacy of S-Methyl-L-cysteine (SMC) and its oxidized form, this compound sulfoxide (B87167) (SMCSO). Both are naturally occurring organosulfur compounds found in Allium and Brassica vegetables, investigated for their potential health benefits. This document summarizes key experimental findings, presents quantitative data in a comparative table, details relevant experimental protocols, and illustrates the metabolic relationship between the two compounds.

Core Efficacy Comparison: Anti-Hypercholesterolemic Effects

The most direct comparative evidence for the efficacy of SMC versus SMCSO comes from in vivo studies assessing their impact on lipid metabolism. A key study conducted in diet-induced hypercholesterolemic rats demonstrated a notable difference in their ability to lower plasma cholesterol levels.

This compound sulfoxide (SMCSO) has been shown to be more effective at reducing total plasma cholesterol than this compound (SMC).[1] In a comparative study, SMCSO-administered rats exhibited a 33% reduction in plasma cholesterol. In contrast, the administration of SMC resulted in a 16% reduction, which was not statistically significant.[1] It has been suggested that the sulfoxide-containing amino acids like SMCSO may offer greater anti-hypercholesterolemic advantages compared to sulfur-containing amino acids such as SMC.[1]

Beyond this direct comparison, numerous studies have independently investigated the anti-hypercholesterolemic and anti-diabetic properties of SMCSO. Administration of SMCSO in animal models has been shown to reduce total cholesterol by approximately 18% to 33%.[1]

Quantitative Data Summary
CompoundEndpointModelDosageDurationResultReference
This compound sulfoxide (SMCSO) Plasma Cholesterol ReductionDiet-Induced Hypercholesterolemic Rats~182-364 mg/kg/day2 weeks33% reduction Itokawa et al. (1973) as cited in Hill et al. (2023)[1]
This compound (SMC) Plasma Cholesterol ReductionDiet-Induced Hypercholesterolemic RatsNot specified in snippet2 weeks16% reduction (not statistically significant) Itokawa et al. (1973) as cited in Hill et al. (2023)[1]

Other Bioactivities

While direct comparative studies on other biological effects are limited, independent research has highlighted the antioxidant and anti-inflammatory potential of both compounds.

  • This compound sulfoxide (SMCSO) has been investigated for its antioxidant and anti-inflammatory properties, which are thought to contribute to its beneficial effects on glucose and lipid metabolism.[1] Some studies suggest that SMCSO is a potent antioxidant.[1]

  • This compound (SMC) also exhibits antioxidative activities and is a substrate in the antioxidant system mediated by methionine sulfoxide reductase A (MSRA).[2]

Experimental Protocols

Below are detailed methodologies representative of the key experiments cited in this guide.

In Vivo Hypercholesterolemia Model (Based on similar studies)

This protocol describes a typical workflow for inducing and evaluating hypercholesterolemia in a rat model, similar to the methodology likely employed in the Itokawa et al. (1973) study.

  • Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 150-200g at the start of the experiment.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.

  • Induction of Hypercholesterolemia: A high-cholesterol diet is administered for a specified period. A common diet composition includes standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid to induce hyperlipidemia.

  • Experimental Groups:

    • Control Group: Fed a standard diet.

    • Hypercholesterolemic Control Group: Fed the high-cholesterol diet.

    • Treatment Group (SMC): Fed the high-cholesterol diet and administered SMC (e.g., via oral gavage or mixed in the diet).

    • Treatment Group (SMCSO): Fed the high-cholesterol diet and administered SMCSO.

  • Administration of Test Compounds: SMC and SMCSO are administered daily at specified dosages for the duration of the study (e.g., 2 to 8 weeks).

  • Sample Collection: At the end of the study period, animals are fasted overnight, and blood samples are collected via cardiac puncture or from the tail vein. Serum is separated by centrifugation.

  • Biochemical Analysis: Serum total cholesterol, triglycerides, and lipoprotein fractions (HDL, LDL) are measured using commercially available enzymatic kits and a spectrophotometer.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests, to determine significant differences between the groups.

Metabolic Pathway and Relationship

This compound can be viewed as a metabolic precursor to this compound sulfoxide through oxidation. The biological activity of SMCSO is also attributed to its downstream metabolites.

MetabolicPathway SMC This compound (SMC) SMCSO This compound sulfoxide (SMCSO) SMC->SMCSO Oxidation Metabolites Bioactive Metabolites (e.g., S-methyl methanethiosulfonate) SMCSO->Metabolites Enzymatic Cleavage (Cysteine-S-conjugate β-lyase)

Metabolic relationship between SMC and SMCSO.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of two compounds in an animal model.

ExperimentalWorkflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization Animal_Model->Acclimatization Diet_Induction Induce Condition (e.g., High-Cholesterol Diet) Acclimatization->Diet_Induction Grouping Randomize into Groups (Control, SMC, SMCSO) Diet_Induction->Grouping Administration Daily Administration of Compounds Grouping->Administration Sample_Collection Blood & Tissue Sample Collection Administration->Sample_Collection Biochemical_Assays Biochemical Analysis (e.g., Lipid Profile) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

In vivo comparative efficacy testing workflow.

References

A Comparative Guide to the Analytical Cross-Validation of S-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of S-Methyl-L-cysteine, a naturally occurring sulfur-containing amino acid, is critical in various fields of research, including clinical diagnostics and drug development. This guide provides a comprehensive cross-validation of four prominent analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This publication aims to equip researchers with the necessary data and methodologies to select the most appropriate analytical technique for their specific research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key performance parameters for the four methods based on available experimental data.

Performance MetricHPLCGC-MSLC-MS/MSCapillary Electrophoresis
Linearity (R²) >0.999Not explicitly stated>0.9987[1][2]Not explicitly stated
Limit of Detection (LOD) 29.51 µg/mL[3]Not explicitly stated0.04 µM (plasma), 0.08 µM (urine)[1][2]Not explicitly stated
Limit of Quantification (LOQ) 89.74 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated>99% for related compounds98.28 ± 5.66%[1][2][4]Not explicitly stated
Intra-day Precision (%RSD) 0.9471%Not explicitly stated<10%[1][2]Not explicitly stated
Inter-day Precision (%RSD) 1.2141%Not explicitly stated<20%[1][2]Not explicitly stated

Experimental Workflow for Method Cross-Validation

A robust cross-validation workflow is essential to ensure consistency and reliability between different analytical methods. The following diagram illustrates a typical workflow for comparing analytical methods for this compound quantification.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Pretreatment Sample Pretreatment (e.g., Deproteinization) Sample_Collection->Sample_Pretreatment HPLC HPLC Analysis Sample_Pretreatment->HPLC GC_MS GC-MS Analysis (with Derivatization) Sample_Pretreatment->GC_MS LC_MS_MS LC-MS/MS Analysis Sample_Pretreatment->LC_MS_MS CE Capillary Electrophoresis Sample_Pretreatment->CE Data_Comparison Quantitative Data Comparison HPLC->Data_Comparison GC_MS->Data_Comparison LC_MS_MS->Data_Comparison CE->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot) Data_Comparison->Statistical_Analysis Method_Selection Optimal Method Selection Statistical_Analysis->Method_Selection

Figure 1. A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method offers a balance of performance and accessibility for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) is often employed. The exact ratio should be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is appropriate for this compound.

  • Sample Preparation:

    • For biological samples like plasma or urine, protein precipitation is necessary. This can be achieved by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to remove the precipitated proteins.

    • The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Standard Preparation: A series of standard solutions of this compound in the mobile phase should be prepared to construct a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is mandatory.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: this compound must be derivatized to increase its volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatization is typically carried out by heating the dried sample with the silylating agent and a solvent (e.g., acetonitrile) at 100°C for a specified time.[5]

  • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A splitless injection mode is often preferred for trace analysis.

  • Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound is employed to enhance sensitivity and selectivity.

  • Sample Preparation:

    • Similar to HPLC, biological samples require protein precipitation.

    • After protein removal, the sample is dried completely under a stream of nitrogen before the derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.

  • Sample Preparation: Sample preparation is similar to that for HPLC, involving protein precipitation and filtration.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., S-(methyl-d3)-L-cysteine) is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and reagent volumes.

  • Instrumentation: A CE system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as sodium tetraborate, at a specific pH is used as the BGE. The pH of the BGE is crucial as it determines the charge of the analyte and the electroosmotic flow.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection is the most common method. The wavelength is chosen based on the absorbance of this compound.

  • Sample Preparation:

    • Biological samples should be deproteinized.

    • The sample is then diluted in the BGE or a solution with lower ionic strength to facilitate stacking, which improves peak shape and sensitivity.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of comparing different analytical methods for a target analyte.

Method_Comparison_Logic cluster_methods Analytical Methodologies cluster_parameters Performance Parameters Target_Analyte Target Analyte: This compound HPLC HPLC Target_Analyte->HPLC GC_MS GC-MS Target_Analyte->GC_MS LC_MS_MS LC-MS/MS Target_Analyte->LC_MS_MS CE CE Target_Analyte->CE Linearity Linearity HPLC->Linearity Sensitivity Sensitivity (LOD, LOQ) HPLC->Sensitivity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision GC_MS->Linearity GC_MS->Sensitivity GC_MS->Accuracy GC_MS->Precision LC_MS_MS->Linearity LC_MS_MS->Sensitivity LC_MS_MS->Accuracy LC_MS_MS->Precision CE->Linearity CE->Sensitivity CE->Accuracy CE->Precision Evaluation Comparative Evaluation Linearity->Evaluation Sensitivity->Evaluation Accuracy->Evaluation Precision->Evaluation

Figure 2. Logical flow for the comparative evaluation of analytical methods.

References

A Comparative In Vitro Study of S-Methyl-L-cysteine and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro properties of two cysteine derivatives, S-Methyl-L-cysteine (SMLC) and N-acetylcysteine (NAC). While both compounds are recognized for their antioxidant capabilities, this document synthesizes available experimental data to objectively compare their performance across several key biological activities, including antioxidant, hepatoprotective, mucolytic, and anti-inflammatory effects.

Executive Summary

N-acetylcysteine (NAC) is a well-established compound with a broad spectrum of in vitro and clinical applications, primarily attributed to its role as a precursor for glutathione (B108866) (GSH) synthesis and its direct radical scavenging activity. This compound (SMLC), a naturally occurring amino acid derivative found in plants like garlic, also exhibits antioxidant properties.[1] However, direct in vitro comparative studies between SMLC and NAC are limited. This guide compiles and presents available data to facilitate a comparative assessment.

Data Presentation

Antioxidant Activity
CompoundAssayCell Line/SystemConcentrationResultReference
N-acetylcysteine DPPH Radical ScavengingCell-freeNot specifiedWeak antioxidant compared to Glutathione
N-acetylcysteine Oxidative Stress ReductionSIEC02 Cells81, 162, 324 µg/mLSignificantly reduced MDA levels and restored Gpx and GR activity[3]
This compound Not specifiedIn vivo (rats)100 mg/kgImproved antioxidant enzyme activities[1]

Note: The data for SMLC is from an in vivo study and is included for indicative purposes due to the lack of direct in vitro comparative data.

Hepatoprotective Effects

Both SMLC and NAC have demonstrated protective effects against liver injury in various models. NAC is a standard treatment for acetaminophen-induced hepatotoxicity.[4]

CompoundModelCell LineToxinConcentrationResultReference
N-acetylcysteine Cisplatin-induced toxicityHepG2Cisplatin50, 100, 200 µMIncreased cell viability by 5.1%, 16.5%, and 23.2% respectively; Reduced apoptosis[4]
N-acetylcysteine Hypoxia-related injuryHepG2HypoxiaNot specifiedIncreased vital cells from 68% to 80%[5]
N-acetylcysteine Acetaminophen-induced apoptosisHepG2AcetaminophenNot specifiedDid not protect against apoptosis, but did prevent oxidative damage[6]
This compound Not specifiedIn vivo (rats)AcetamipridNot specifiedShowed protective effects against liver damage

Note: The data for SMLC is from an in vivo study and is included for indicative purposes due to the lack of direct in vitro comparative data.

Mucolytic Activity

NAC is a well-known mucolytic agent that reduces the viscosity of mucus by cleaving disulfide bonds in mucoproteins.[7] Comparative in vitro data for SMLC's mucolytic activity is not available.

CompoundAssaySystemConcentrationResultReference
N-acetylcysteine Viscosity MeasurementEgg white solution10 to 60 mg/10 mlLinearly decreased viscosity[8]
N-acetylcysteine Viscoelasticity MeasurementPorcine gastric mucin10⁻³ - 10⁻¹ MMarked viscoelasticity-lowering effect[9]
Anti-inflammatory Effects

Both compounds have been investigated for their anti-inflammatory properties. NAC has been shown to modulate the production of various cytokines.

CompoundCell Line/SystemStimulantConcentrationEffect on CytokinesReference
N-acetylcysteine Human PBMCanti-CD3/PHA5 mMUpregulated: IL-1β, IL-5, IFN-γ, IL-12. Downregulated: IL-10[10][11][12]
N-acetylcysteine MacrophagesLPSNot specifiedReduced IL-6, IL-1β, TNF-α[13]
This compound In vivo (diabetic mice)Diabetes0.5, 1, 1.5, 2 g/L in drinking waterSuppressed renal IL-6 and TNF-α levels[14]

Note: The data for SMLC is from an in vivo study and is included for indicative purposes due to the lack of direct in vitro comparative data.

Experimental Protocols

DPPH Radical Scavenging Assay (for NAC)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (NAC).

  • Mix the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

Hepatoprotective Assay in HepG2 Cells (for NAC)

Principle: This assay assesses the ability of a compound to protect hepatocytes (HepG2 cell line) from toxin-induced cell death.

Protocol:

  • Culture HepG2 cells in a suitable medium.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (NAC) for a specified duration.

  • Induce cytotoxicity by adding a known hepatotoxin (e.g., acetaminophen, cisplatin).

  • Incubate for a further period.

  • Assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

In Vitro Mucolytic Activity Assay (for NAC)

Principle: This assay measures the ability of a compound to reduce the viscosity of a mucus simulant.

Protocol:

  • Prepare a mucus simulant, such as a solution of porcine gastric mucin or egg white.

  • Add the test compound (NAC) at various concentrations to the mucus simulant.

  • Incubate the mixture at 37°C for a defined period.

  • Measure the viscosity of the mixture using a viscometer.

  • Compare the viscosity of the treated samples to a control (mucus simulant without the test compound).

Cytokine Production Assay in PBMCs (for NAC)

Principle: This assay quantifies the effect of a compound on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Culture the PBMCs in a suitable medium.

  • Stimulate the cells with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen in the presence or absence of the test compound (NAC).

  • Incubate the cells for a specified time (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualization

Signaling_Pathways cluster_NAC N-acetylcysteine (NAC) Signaling cluster_SMLC This compound (SMLC) Signaling NAC NAC GSH Glutathione (GSH) Synthesis NAC->GSH precursor ROS Reactive Oxygen Species (ROS) NAC->ROS scavenges NFkB NF-κB Pathway NAC->NFkB inhibits GSH->ROS neutralizes ROS->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines induces SMLC SMLC Antioxidant_Enzymes Antioxidant Enzymes SMLC->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Signaling pathways of NAC and SMLC.

Experimental_Workflow cluster_antioxidant Antioxidant Assay cluster_hepatoprotective Hepatoprotective Assay cluster_mucolytic Mucolytic Assay cluster_inflammatory Anti-inflammatory Assay A1 Prepare DPPH Solution A2 Add SMLC or NAC A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance A3->A4 H1 Culture HepG2 Cells H2 Pre-treat with SMLC or NAC H1->H2 H3 Induce Toxicity H2->H3 H4 Assess Cell Viability H3->H4 M1 Prepare Mucus Simulant M2 Add SMLC or NAC M1->M2 M3 Incubate M2->M3 M4 Measure Viscosity M3->M4 I1 Isolate PBMCs I2 Stimulate Cells with SMLC or NAC I1->I2 I3 Incubate I2->I3 I4 Measure Cytokines (ELISA) I3->I4

Caption: General experimental workflows.

References

S-Methyl-L-cysteine versus Metformin in a High-Fructose Diet Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of S-Methyl-L-cysteine (SMLC) as a potential therapeutic agent in mitigating metabolic derangements induced by a high-fructose diet, benchmarked against the established first-line type 2 diabetes drug, metformin (B114582). This guide provides a comprehensive comparison of their efficacy based on preclinical experimental data, detailing the methodologies employed and visualizing the implicated biological pathways.

Executive Summary

Metabolic syndrome, often induced by excessive fructose (B13574) consumption, is characterized by a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and oxidative stress. This guide evaluates the therapeutic potential of this compound (SMLC), a sulfur-containing amino acid found in garlic, in a high-fructose diet (HFD) induced rat model of metabolic syndrome.[1][2][3][4][5][6][7] Its performance is directly compared to metformin, a widely prescribed antihyperglycemic agent.[4][6] Experimental evidence demonstrates that SMLC effectively ameliorates hyperglycemia, insulin resistance, dyslipidemia, inflammation, and oxidative stress in HFD-fed rats, with an efficacy comparable to that of metformin in several key parameters.[1][3][4]

Comparative Efficacy: Quantitative Data

The following tables summarize the key quantitative findings from a comparative study on high-fructose diet-fed rats.

Table 1: Glycemic Control and Insulin Sensitivity

ParameterControlHigh-Fructose Diet (HFD)HFD + this compound (100 mg/kg)HFD + Metformin (50 mg/kg)
Plasma Glucose (mg/dL)85.4 ± 5.2128.7 ± 7.998.6 ± 6.192.3 ± 5.8
Plasma Insulin (µU/mL)12.3 ± 1.525.8 ± 2.116.5 ± 1.814.9 ± 1.6
HOMA-IR2.6 ± 0.48.3 ± 0.94.1 ± 0.53.4 ± 0.4
*Data presented as mean ± SD. *p<0.05 compared to HFD group. Data sourced from Thomas S, et al. (2015).[1][2][3][5][7]

Table 2: Lipid Profile

ParameterControlHigh-Fructose Diet (HFD)HFD + this compound (100 mg/kg)HFD + Metformin (50 mg/kg)
Total Cholesterol (mg/dL)72.5 ± 4.8115.2 ± 8.185.7 ± 6.381.4 ± 5.9
Triglycerides (mg/dL)68.3 ± 5.1124.6 ± 9.382.1 ± 7.578.5 ± 6.8
LDL-C (mg/dL)28.9 ± 3.265.4 ± 5.739.8 ± 4.136.2 ± 3.9
VLDL-C (mg/dL)13.7 ± 1.024.9 ± 1.916.4 ± 1.515.7 ± 1.4
HDL-C (mg/dL)30.1 ± 2.924.9 ± 2.329.5 ± 2.829.5 ± 2.6
*Data presented as mean ± SD. *p<0.05 compared to HFD group. Data sourced from Senthilkumar GP, et al.[4][6]

Table 3: Oxidative Stress and Inflammation Markers

ParameterControlHigh-Fructose Diet (HFD)HFD + this compound (100 mg/kg)HFD + Metformin (50 mg/kg)
Malondialdehyde (MDA) (nmol/mL)1.8 ± 0.24.2 ± 0.52.5 ± 0.32.1 ± 0.2
Glutathione (B108866) (GSH) (mg/g Hb)25.6 ± 2.114.8 ± 1.621.4 ± 1.923.1 ± 2.0
Glutathione Peroxidase (GPx) (U/g Hb)32.4 ± 2.818.2 ± 1.927.8 ± 2.529.5 ± 2.6
Catalase (CAT) (U/g Hb)145.7 ± 11.3112.8 ± 9.8134.6 ± 10.5139.2 ± 11.1
TNF-α (pg/mL)45.2 ± 4.198.6 ± 8.762.3 ± 5.958.7 ± 5.2
Data presented as mean ± SD. *p<0.05 compared to HFD group. Data sourced from Thomas S, et al. (2015).[1][2][3][5][7]

Experimental Protocols

The data presented above was generated from a preclinical study utilizing a high-fructose diet-induced rat model of metabolic syndrome.

Animal Model and Diet: Male Wistar rats were divided into five groups: a control group receiving a standard diet, a group receiving the control diet plus this compound, a group fed a high-fructose diet (60% fructose), a group fed a high-fructose diet and treated with this compound, and a group fed a high-fructose diet and treated with metformin.[2][3][5][7] The dietary intervention was maintained for 60 days.[1][2][4][5][6][7]

Treatment Administration:

  • This compound was administered orally at a dose of 100 mg/kg body weight per day.[1][2][3][4][5][6][7]

  • Metformin was administered orally at a dose of 50 mg/kg body weight per day.[4]

Biochemical Analyses: At the end of the 60-day period, blood samples were collected for the analysis of plasma glucose, insulin, lipid profile (total cholesterol, triglycerides, LDL-C, VLDL-C, HDL-C), and TNF-α.[2][3][4][5][6][7] Erythrocytes were processed to measure the levels of malondialdehyde (MDA) and the activities of antioxidant enzymes: glutathione (GSH), glutathione peroxidase (GPx), and catalase (CAT).[1][2][3][5][7] Insulin resistance was assessed using the homeostasis model assessment of insulin resistance (HOMA-IR).[1][2][3][5][7]

Visualizing the Mechanisms

Experimental Workflow

G cluster_setup Experimental Setup cluster_groups Treatment Groups (60 Days) cluster_analysis Outcome Analysis A Male Wistar Rats B Acclimatization Period A->B C Control D High-Fructose Diet (HFD) E HFD + SMLC (100 mg/kg) F HFD + Metformin (50 mg/kg) G Blood Sample Collection C->G D->G E->G F->G H Biochemical Analysis (Glucose, Insulin, Lipids, TNF-α) G->H I Oxidative Stress Markers (MDA, GSH, GPx, CAT) G->I J HOMA-IR Calculation H->J

Caption: Experimental workflow for comparing SMLC and metformin.

Signaling Pathways in High-Fructose Diet-Induced Metabolic Dysfunction

G cluster_hfd High-Fructose Diet cluster_metabolic Metabolic Consequences cluster_cellular Cellular Stress cluster_interventions Therapeutic Interventions HFD High-Fructose Consumption IR Insulin Resistance HFD->IR Dyslipidemia Dyslipidemia HFD->Dyslipidemia Hyperglycemia Hyperglycemia HFD->Hyperglycemia IR->Hyperglycemia OxidativeStress Oxidative Stress (↑ ROS, ↓ Antioxidants) Hyperglycemia->OxidativeStress Inflammation Inflammation (↑ TNF-α) OxidativeStress->Inflammation Inflammation->IR SMLC This compound SMLC->OxidativeStress Inhibits SMLC->Inflammation Inhibits Metformin Metformin Metformin->IR Improves Metformin->Hyperglycemia Reduces G cluster_smlc This compound cluster_metformin Metformin cluster_outcomes Therapeutic Outcomes SMLC SMLC Antioxidant ↑ Antioxidant Enzymes (GSH, GPx, CAT) SMLC->Antioxidant AntiInflammatory ↓ Pro-inflammatory Cytokines (TNF-α) SMLC->AntiInflammatory ReducedStress Reduced Oxidative Stress & Inflammation Antioxidant->ReducedStress AntiInflammatory->ReducedStress Metformin Metformin AMPK ↑ AMPK Activation Metformin->AMPK Fructose ↓ Intestinal Fructose Metabolism Metformin->Fructose Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis ImprovedGlycemia Improved Glycemic Control Gluconeogenesis->ImprovedGlycemia Fructose->ImprovedGlycemia ImprovedLipids Improved Lipid Profile

References

A Comparative Guide to the Quantification of S-Methyl-L-cysteine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of S-Methyl-L-cysteine (SMC), a naturally occurring amino acid derivative with noted antioxidative and neuroprotective properties. The performance of various analytical techniques is summarized to aid researchers in selecting the most appropriate method for their specific applications, from basic research to clinical drug development.

Quantitative Method Performance

The selection of an analytical method for this compound quantification is critical and depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of performance data from published analytical methods.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Accuracy/RecoveryCitation
LC-MS/MS Plasma0.04 µM->0.998798.28 ± 5.66%[1][2][3][4]
Urine0.08 µM->0.998798.28 ± 5.66%[1][2][3][4]
GC-MS Onion Extract0.3 ng/injection (for SMCSO)--~75% (from simulated matrix)[5]
HPLC-UV -29.51 µg/ml89.74 µg/ml0.9992-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma and Urine [1][2][3]

This method stands out for its high sensitivity and specificity, making it suitable for clinical and research applications where precise measurement of low concentrations is required.

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 10 µL of an internal standard solution (isotope-labeled SMC).

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for SMC and its internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Extracts [5]

This method is effective for the analysis of SMC sulfoxide (B87167) in complex matrices like plant extracts, requiring derivatization to increase volatility.

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable solvent (e.g., aqueous ethanol).

    • Perform solid-phase extraction (SPE) for cleanup using C18 and SCX cartridges.[5]

    • Evaporate the eluate to dryness.

    • Derivatize the sample by adding a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) and heat to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

    • Ionization Mode: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized SMC.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [6]

A more accessible and less complex method suitable for applications where high sensitivity is not a primary concern and concentrations are expected to be higher.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 6.5) and acetonitrile (e.g., 97:3 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a low wavelength (e.g., 210 nm).

Visualized Workflows and Pathways

To further clarify the experimental and biological context of this compound analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Addition of Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MassSpectrometry Mass Spectrometry Detection (MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: General experimental workflow for this compound quantification.

G Cysteine L-Cysteine SMC This compound (SMC) Cysteine->SMC Methylation SMCSO This compound Sulfoxide (SMCSO) SMC->SMCSO Oxidation MSRA Methionine Sulfoxide Reductase A (MSRA) SMCSO->MSRA Substrate for MSRA->SMC Reduction Methylation Methylation Oxidation Oxidation Reduction Reduction

Caption: Metabolic context of this compound.

References

A Researcher's Guide to Confirming S-Methyl-L-cysteine Metabolites with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for confirming the identity of S-Methyl-L-cysteine (SMC) and its metabolites, crucial in understanding its role in various biological processes.

This compound (SMC), a sulfur-containing amino acid found in various dietary sources, and its metabolites are of growing interest due to their potential health implications. High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous identification and quantification of these compounds in complex biological matrices. This guide compares the two most prominent HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of SMC metabolites and provides detailed experimental protocols to aid researchers in their analytical endeavors.

High-Resolution Mass Spectrometry Platforms: A Comparative Overview

The choice of a high-resolution mass spectrometry platform is critical for successful metabolite identification. Both Q-TOF and Orbitrap analyzers offer distinct advantages for the analysis of this compound and its derivatives.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Resolution High (typically 20,000 - 60,000 FWHM)Ultra-high (typically 60,000 - >240,000 FWHM)
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 1-3 ppm)
Scan Speed Very FastFast to moderate
Dynamic Range GoodVery Good
Fragmentation Collision-Induced Dissociation (CID)Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD)
Cost Generally lowerGenerally higher
Suitability for SMC Metabolite Analysis Well-suited for both qualitative and quantitative analysis, offering a good balance of speed and performance.Ideal for resolving complex mixtures and achieving high-confidence identification through superior mass accuracy.

The Metabolic Journey of this compound

Understanding the metabolic fate of this compound is essential for designing targeted analytical methods. The primary metabolic transformations include oxidation to its sulfoxide (B87167) and N-acetylation.

This compound Metabolic Pathway Metabolic Pathway of this compound SMC This compound SMCSO This compound Sulfoxide SMC->SMCSO Oxidation NASMC N-acetyl-S-methyl-L-cysteine SMC->NASMC N-acetylation NASMCSO N-acetyl-S-methyl-L-cysteine Sulfoxide SMCSO->NASMCSO N-acetylation NASMC->NASMCSO Oxidation

Metabolic pathway of this compound.

Experimental Protocols for LC-HRMS Analysis

The following protocols provide a starting point for the analysis of this compound and its metabolites in biological samples. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation (Human Plasma and Urine)[1]
  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated SMC).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)[1]
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the analytes of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for these analytes.

  • Full Scan Acquisition: Acquire data in full scan mode over a mass range appropriate for the target metabolites (e.g., m/z 50-500).

  • MS/MS Fragmentation: For identification, perform data-dependent or targeted MS/MS experiments. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to generate fragment ions.

Expected High-Resolution Mass Spectrometry Data

Accurate mass measurements and characteristic fragmentation patterns are key to the confident identification of this compound metabolites.

MetaboliteChemical FormulaExact Mass [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound (SMC)C₄H₁₀NO₂S136.042790.0314 ([M+H-H₂O-CO]⁺), 74.0604 ([M+H-HCOOH]⁺)
This compound Sulfoxide (SMCSO)C₄H₁₀NO₃S152.0376135.0321 ([M+H-NH₃]⁺), 106.0212 ([M+H-HCOOH]⁺), 90.0314 ([M+H-H₂O-CO]⁺)
N-acetyl-S-methyl-L-cysteineC₆H₁₂NO₃S178.0532132.0427 ([M+H-CH₃CO]⁺), 116.0478 ([M+H-H₂O-CH₃CO]⁺)
N-acetyl-S-methyl-L-cysteine SulfoxideC₆H₁₂NO₄S194.0481148.0376 ([M+H-CH₃CO]⁺), 132.0427 ([M+H-H₂O-CH₃CO]⁺)

Experimental Workflow for Metabolite Confirmation

A systematic workflow is crucial for the reliable confirmation of this compound metabolites.

Experimental Workflow Workflow for SMC Metabolite Confirmation Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC_HRMS LC-HRMS Analysis (Q-TOF or Orbitrap) Preparation->LC_HRMS Data_Acquisition Data Acquisition (Full Scan and MS/MS) LC_HRMS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Identification Metabolite Identification (Accurate Mass, Fragmentation, Retention Time) Data_Processing->Identification Confirmation Confirmation (Comparison with Authentic Standards) Identification->Confirmation

A Structural Showdown: S-Methyl-L-cysteine vs. Selenocysteine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the nuanced differences between structurally similar molecules can have profound implications for biological activity and therapeutic potential. This guide provides a detailed structural and functional comparison of S-Methyl-L-cysteine and Selenocysteine, two amino acid analogues that, despite their resemblances, exhibit distinct physicochemical properties and biological roles. This objective comparison, supported by experimental data and methodologies, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents and biological understanding.

At a Glance: A Comparative Overview

This compound is a derivative of the common amino acid cysteine, where the hydrogen of the thiol group is replaced by a methyl group.[1][2] In contrast, Selenocysteine is the selenium analogue of cysteine, with a selenium atom taking the place of sulfur.[3] This fundamental difference in the chalcogen atom (sulfur vs. selenium) is the primary determinant of their divergent properties.

Physicochemical and Structural Properties: A Tabular Comparison

The key physicochemical and structural differences between this compound and Selenocysteine are summarized in the table below. These parameters are critical in understanding their respective reactivities and biological functions.

PropertyThis compoundSelenocysteineReference
Molecular Formula C4H9NO2SC3H7NO2Se[1][4]
Molar Mass 135.19 g/mol 168.06 g/mol [1]
Side Chain -CH2-S-CH3-CH2-SeH[2][3]
pKa of Side Chain Not applicable (thioether)~5.2 (selenol)[3][5]
C-S/C-Se Bond Length ~1.82 Å~1.95 Å[6]
S-H/Se-H Bond Length Not applicable~1.47 Å[3]
Redox Potential Less readily oxidizedLower redox potential[7]

Delving Deeper: Structural and Functional Divergence

The most striking difference lies in their side chains. The thioether in this compound is relatively stable and less reactive compared to the selenol group (-SeH) in Selenocysteine. The selenol group has a much lower pKa than the thiol group of cysteine (pKa ~8.3), meaning it is predominantly in its more reactive deprotonated (selenolate) form at physiological pH.[3][5] This heightened nucleophilicity and reactivity make Selenocysteine a key component in the active sites of various antioxidant enzymes.[3][8]

In contrast, the methylation of the sulfur atom in this compound renders it non-ionizable and less nucleophilic. Its biological significance is primarily as a metabolite found in various plants and as a derivative of cysteine metabolism in humans.[9][10]

Experimental Protocols: Assessing Antioxidant Capacity

To quantitatively compare the antioxidant potential of this compound and Selenocysteine, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used and reliable method.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine and compare the free radical scavenging activity of this compound and Selenocysteine.

Materials:

  • This compound

  • Selenocysteine (or a stable precursor like Selenocystine, which can be reduced in situ)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Sample and Control Solutions:

    • Prepare stock solutions of this compound, Selenocysteine, and ascorbic acid in an appropriate solvent (e.g., methanol or a suitable buffer).

    • Create a series of dilutions for each compound to be tested (e.g., ranging from 1 µM to 1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the sample solutions, positive control, or blank (solvent only) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizing Biological Pathways

The biological roles and metabolic fates of this compound and Selenocysteine are distinct. These differences can be visualized through signaling and metabolic pathway diagrams.

Catalytic Cycle of Glutathione (B108866) Peroxidase with Selenocysteine

Selenocysteine is a critical component of the antioxidant enzyme glutathione peroxidase (GPx), where it participates in the reduction of harmful peroxides.[13][14]

GPx_Catalytic_Cycle GPx_SeH GPx (Selenol, -SeH) GPx_SeOH GPx (Selenenic acid, -SeOH) GPx_SeH->GPx_SeOH Oxidation GSSG GSSG GPx_SeSG GPx (Selenenylsulfide, -Se-S-G) GPx_SeOH->GPx_SeSG Reduction ROH ROH + H2O GPx_SeSG->GPx_SeH Reduction H2O H2O ROOH ROOH GSH1 GSH GSH2 GSH

Caption: Catalytic cycle of Glutathione Peroxidase (GPx) featuring the redox transformations of the active site Selenocysteine.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body, including S-oxidation, N-acetylation, and deamination.[9][10]

SMC_Metabolism SMC This compound S_Oxidation S-Oxidation SMC->S_Oxidation N_Acetylation N-Acetylation SMC->N_Acetylation Deamination Deamination SMC->Deamination SMCSO This compound Sulfoxide S_Oxidation->SMCSO N_Acetyl_SMC N-Acetyl-S-Methyl-L-cysteine N_Acetylation->N_Acetyl_SMC Keto_Acid α-Keto Acid Derivative Deamination->Keto_Acid Degradation Further Degradation (Inorganic Sulfate, CO2) SMCSO->Degradation N_Acetyl_SMC->Degradation Keto_Acid->Degradation

Caption: Major metabolic pathways of this compound in humans.

Conclusion: Implications for Science and Medicine

The structural comparison of this compound and Selenocysteine highlights the critical role of the constituent atoms in defining the chemical personality and biological function of a molecule. The high reactivity of Selenocysteine's selenol group makes it an indispensable component of the cellular antioxidant defense system, and a focal point for research into diseases associated with oxidative stress.[3][8] Conversely, the more stable this compound serves as an interesting dietary component and metabolic intermediate, with its own set of biological activities that are still being explored. For researchers and drug development professionals, understanding these differences is paramount for the rational design of new therapeutic agents that can modulate specific biological pathways. Whether the goal is to enhance antioxidant capacity or to develop targeted enzyme inhibitors, the choice between a sulfur- or selenium-containing analogue can be a deciding factor in the success of the endeavor.

References

The Metabolic Maze: S-Methyl-L-cysteine's Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

S-Methyl-L-cysteine (SMLC), a sulfur-containing amino acid found in garlic and other Allium species, and its derivatives have garnered significant interest for their potential health benefits, including anti-cancer properties. Understanding the precise metabolic alterations induced by SMLC treatment is crucial for elucidating its mechanism of action and advancing its therapeutic potential. This guide provides a comparative analysis of the metabolomic changes observed in cells treated with SMLC and its metabolites, supported by experimental data and detailed protocols.

Comparative Metabolomic Analysis

Recent studies have begun to unravel the intricate metabolic reprogramming initiated by SMLC and its metabolites in cancer cells. A key investigation focused on the effects of S-methyl methanethiosulfonate (B1239399) (MMTSO), a major human metabolite of this compound sulfoxide (B87167) (SMCSO), on prostate cancer cells. The findings reveal a significant shift in cellular energy metabolism.

Key Metabolic Shifts in DU145 Prostate Cancer Cells Treated with MMTSO
Metabolic ParameterControlMMTSO (100 µM)Percentage ChangeReference
Mitochondrial Metabolism
Basal Respiration (OCR)Normalized to 100%Significant Reduction[1]
ATP Production (OCR)Normalized to 100%Significant Reduction
Maximal Respiration (OCR)Normalized to 100%Significant Reduction
Glycolysis
Basal Glycolysis (ECAR)Normalized to 100%No Significant Change-
Fatty Acid Oxidation
Fatty Acid DependencyBaselineIncreased
Central Carbon Metabolism
TCA Cycle IntermediatesBaselineAltered Levels
Amino Acid MetabolismBaselineAltered Levels[1]

OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data is qualitative based on the cited studies, which report significant changes without providing full quantitative tables in the abstract.

The data indicates that MMTSO, but not its precursor SMCSO, significantly impairs mitochondrial function in DU145 prostate cancer cells.[1] This includes a reduction in basal respiration, ATP-linked respiration, and maximal respiration. Interestingly, this mitochondrial suppression was more pronounced in high-glucose environments. In response to this mitochondrial dysfunction, the cells exhibited an increased dependence on fatty acid oxidation for energy.[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, the following are summaries of the key experimental methodologies employed in the cited studies.

Cell Culture and Treatment
  • Cell Line: DU145 human prostate cancer cells.[1][2]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Experiments were conducted in varying glucose concentrations (5.5 mM, 10 mM, and 25 mM).[2]

  • Treatment: Cells were treated with this compound sulfoxide (SMCSO) or S-methyl methanethiosulfonate (MMTSO) at a concentration of 100 µM for 24 hours.[2]

Metabolomic Analysis
  • Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a solvent-based method.

  • Analytical Platform: Capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) is a common high-throughput technique for profiling charged metabolites.[3] For the analysis of energy metabolism, the Seahorse XF Analyzer is utilized to measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[1][2]

Gene Expression Analysis
  • Method: Transcriptomic analysis was performed to identify changes in gene expression following MMTSO treatment. This helps in identifying the regulatory genes and signaling pathways that are affected.[1][2]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the complex interactions and processes involved, the following diagrams illustrate the key signaling pathways affected by SMLC metabolites and the experimental workflow for metabolomic analysis.

cluster_0 MMTSO Treatment cluster_1 Cellular Effects MMTSO MMTSO STAT3 STAT3-SH2 Interaction MMTSO->STAT3 Direct Interaction Mito Mitochondrial Dysfunction (↓ Pyruvate Metabolism) STAT3->Mito Energy ↓ Mitochondrial ATP ↓ Oxidative Phosphorylation Mito->Energy Prolif ↓ Cell Proliferation Mito->Prolif Apoptosis ↑ Apoptosis Mito->Apoptosis FAO ↑ Fatty Acid Dependency Energy->FAO

Caption: Signaling pathway of MMTSO in prostate cancer cells.

cluster_0 Experimental Workflow cluster_1 Metabolomic Analysis cluster_2 Functional Metabolic Assays start Cell Culture (e.g., DU145 cells) treat Treatment (SMLC / Metabolites) start->treat harvest Cell Harvesting treat->harvest extract Metabolite Extraction harvest->extract seahorse Seahorse XF Analysis (OCR & ECAR) harvest->seahorse lcms LC-MS/MS or CE-TOFMS Analysis extract->lcms data Data Processing & Pathway Analysis lcms->data func_data Analysis of Energy Metabolism seahorse->func_data

Caption: Workflow for comparative metabolomics analysis.

Concluding Remarks

The comparative metabolomic analysis of cells treated with this compound and its metabolites reveals a significant impact on cellular energy metabolism, particularly mitochondrial function. The observed shift towards fatty acid dependency in cancer cells under mitochondrial stress highlights a potential therapeutic vulnerability. Further research employing the detailed protocols and analytical workflows outlined in this guide will be instrumental in fully elucidating the metabolic intricacies of SMLC and its derivatives, paving the way for novel cancer therapeutic strategies.

References

A Comparative Guide to Assessing the Purity of Synthetic S-Methyl-L-cysteine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic S-Methyl-L-cysteine standards is critical for accurate experimental results and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

A multi-faceted approach is recommended for the robust assessment of this compound purity. The choice of method will depend on the specific purity attribute being investigated (e.g., chemical purity, chiral purity, presence of related substances). The primary techniques include High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC / LC-MS/MS Differential partitioning of the analyte between a stationary and a mobile phase.Quantification of this compound, detection and quantification of impurities such as this compound sulfoxide (B87167). Chiral HPLC can determine enantiomeric purity.High sensitivity, specificity, and resolving power. LC-MS/MS offers excellent selectivity and low limits of detection.[1][2]Requires method development and validation.[3]
GC-MS Separation of volatile compounds followed by mass analysis.Can be used for the determination of this compound and its sulfoxide, often after derivatization.[1]High chromatographic efficiency.Requires derivatization to make the amino acid volatile, which can introduce variability and may not be suitable for all impurities.[4] Generally less preferred for non-volatile amino acids compared to HPLC.[4]
¹H NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation and identification of impurities. Quantitative NMR (qNMR) can provide highly accurate purity assessment without a specific reference standard for each impurity.[3]Provides detailed structural information and is non-destructive.[3]Lower sensitivity for trace impurities compared to HPLC.[3] Requires specialized equipment and expertise.

Quantitative Data Summary

The following table summarizes key performance metrics for a validated LC-MS/MS method for the analysis of this compound (SMC) and its potential impurity, this compound sulfoxide (SMCSO).

ParameterThis compound (SMC)This compound Sulfoxide (SMCSO)
Limit of Detection (LOD) in Plasma 0.04 µM[1][2]0.02 µM[1][2]
Limit of Detection (LOD) in Urine 0.08 µM[1][2]0.03 µM[1][2]
Linearity (Correlation Coefficient, r²) > 0.9987[1][2]> 0.9987[1][2]
Quantification Accuracy 98.28 ± 5.66%[1][2]98.28 ± 5.66%[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for quantifying this compound and detecting related impurities like this compound sulfoxide.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5) and a polar organic solvent like acetonitrile. For instance, a starting condition of 97:3 buffer:acetonitrile can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the sample and a standard solution of known concentration. Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the presence of the D-enantiomer in the L-S-Methyl-cysteine standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak® ZWIX(+)).

  • Mobile Phase: A polar ionic elution mobile phase such as a mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate (B1220265) has been shown to be effective for cysteine enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a reagent like AccQ-Tag can improve chromatographic behavior and detection sensitivity.

  • Procedure: Inject the sample and a racemic standard (if available) to identify the retention times of the L- and D-enantiomers. Calculate the enantiomeric excess (% ee).

¹H NMR Spectroscopy for Structural Confirmation and Purity

This method provides structural confirmation and can identify and quantify impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterated Water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Compare the observed chemical shifts and coupling constants with a reference spectrum or expected values for this compound.

    • Impurities will present as additional signals in the spectrum. The integrals of these signals can be used for quantification relative to a known internal standard (for qNMR).

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of a synthetic this compound standard.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting cluster_results Purity Attributes Assessed start Synthetic this compound Standard prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC / LC-MS/MS (Chemical Purity & Impurities) prep->hplc Inject chiral_hplc Chiral HPLC (Enantiomeric Purity) prep->chiral_hplc Inject nmr ¹H NMR (Structural Confirmation & Purity) prep->nmr Analyze data_analysis Data Processing & Quantification hplc->data_analysis chiral_hplc->data_analysis nmr->data_analysis report Purity Report Generation data_analysis->report chem_purity Chemical Purity (%) report->chem_purity impurities Impurity Profile (e.g., Sulfoxide) report->impurities enant_purity Enantiomeric Purity (% ee) report->enant_purity struct_confirm Structural Identity report->struct_confirm

Caption: Workflow for the comprehensive purity assessment of this compound.

References

A Comparative Guide to the Neuroprotective Effects of Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of several cysteine derivatives, including N-acetylcysteine (NAC), N-acetylcysteine amide (NACA), Mecysteine Hydrochloride, Cysteamine (B1669678), and Cystamine. The information is compiled from preclinical and clinical studies to aid in research and development efforts in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and diminished antioxidant capacity, particularly the depletion of glutathione (B108866) (GSH), are key pathological features. Cysteine is the rate-limiting amino acid for the synthesis of GSH, a major endogenous antioxidant in the brain.[1] Consequently, cysteine derivatives that can cross the blood-brain barrier and augment intracellular cysteine levels are promising therapeutic agents for neuroprotection. This guide compares the efficacy and mechanisms of action of prominent cysteine derivatives based on available experimental data.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various experimental studies, providing a comparative overview of the neuroprotective efficacy of different cysteine derivatives.

DerivativeModel SystemKey FindingsReference
N-acetylcysteine (NAC) Rat model of traumatic brain injury30% reduction in dopaminergic lesion with subcutaneous administration.[2]
Military personnel with TBISignificant improvements in TBI symptoms (imbalance, headache) at day 7 (odds ratio 3.6, p=0.006).[3]
In vitro (human red blood cells)Restored 15% of endogenous GSH under oxidative stress.[3]
N-acetylcysteine amide (NACA) Rat model of focal penetrating brain injury35.0% decrease in neuronal degeneration (p<0.05) and 38.7% decrease in apoptosis (p<0.05).[4]
CD-1 mice with lead-induced neurotoxicitySignificantly greater restoration of intracellular GSH levels compared to NAC.[5]
In vitro (human red blood cells)Restored 91% of endogenous GSH under oxidative stress; five times more effective at reducing oxidative activity than NAC.[3]
Cysteamine Mouse model of Parkinson's disease (MPTP-induced)Low dose (20mg/kg/day) significantly ameliorated the loss of dopaminergic neurons and reduction in striatal dopamine.[6]
Significantly suppressed the increased production of reactive oxygen species (ROS) and malondialdehyde (MDA).[6]
Cystamine Mouse model of Huntington's disease (R6/2)Intraperitoneal administration (112 mg/kg and 225 mg/kg) significantly extended survival by 19.5% and 17.0%, respectively (p<0.001).[7]
Significantly delayed striatal neuron atrophy compared to untreated mice (p<0.02).[7]
Rat model of soman-induced status epilepticusDoses of 10 and 50 mg/kg were neuroprotective, preserving viable neurons and attenuating reactive microglia response.[8]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of cysteine derivatives are primarily attributed to their ability to replenish intracellular cysteine and subsequently glutathione, thereby combating oxidative stress. However, they also engage in other protective signaling pathways.

N-acetylcysteine (NAC): As a precursor to L-cysteine, NAC boosts the synthesis of the primary antioxidant glutathione (GSH).[9][10] Its neuroprotective actions also involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokine release.[10]

N-acetylcysteine amide (NACA): This amide form of NAC exhibits higher bioavailability and ability to cross the blood-brain barrier.[11] NACA has been shown to have superior antioxidant and chelating properties compared to NAC.[5][11]

Mecysteine Hydrochloride: This compound is primarily known for its mucolytic properties, which are attributed to the free thiol group that can break disulfide bonds in mucoproteins.[12][13] This same thiol group gives it antioxidant potential by neutralizing reactive oxygen species (ROS).[12] However, to date, there is a lack of specific experimental studies demonstrating its neuroprotective effects in the context of neurodegenerative diseases.

Cysteamine and Cystamine: Cysteamine is the reduced form of cystamine.[6] Their neuroprotective effects are linked to multiple mechanisms, including antioxidant actions through increasing cysteine and glutathione levels, and the upregulation of neuroprotective pathways involving brain-derived neurotrophic factor (BDNF).[14][15] Cystamine has been shown to exert its effects by increasing the phosphorylation of the BDNF receptor TrkB.[16] It can also inhibit transglutaminases, enzymes implicated in the formation of pathological protein aggregates in neurodegenerative diseases.[14][16]

Below is a diagram illustrating the primary neuroprotective signaling pathway of N-acetylcysteine.

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Neuroprotection Neuroprotection GSH->Neuroprotection Oxidative_Stress Oxidative Stress & Neuronal Damage ROS->Oxidative_Stress Experimental_Workflow start Start: Candidate Cysteine Derivatives in_vitro In Vitro Screening (e.g., SH-SY5Y cells + H2O2) start->in_vitro viability Assess Cell Viability (MTT Assay) in_vitro->viability ros Measure Oxidative Stress (ROS, MDA levels) in_vitro->ros in_vivo In Vivo Validation (e.g., MCAO Stroke Model) viability->in_vivo Promising Candidates ros->in_vivo Promising Candidates neuro_deficit Neurological Deficit Scoring in_vivo->neuro_deficit infarct_vol Infarct Volume Measurement (TTC Staining) in_vivo->infarct_vol gsh_levels Measure Brain GSH Levels in_vivo->gsh_levels end Conclusion: Neuroprotective Efficacy neuro_deficit->end infarct_vol->end gsh_levels->end

References

S-Methyl-L-cysteine: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of S-Methyl-L-cysteine (SMLC) in various preclinical disease models. SMLC, a sulfur-containing amino acid naturally found in vegetables like garlic and onion, has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] This document objectively evaluates SMLC's performance against alternative treatments, presenting supporting experimental data, detailed protocols, and visual representations of associated biological pathways to aid in research and development.

Metabolic Syndrome and Insulin (B600854) Resistance

In a preclinical model of metabolic syndrome induced by a high-fructose diet (HFD) in rats, SMLC demonstrated significant efficacy in improving key metabolic parameters. Its performance was comparable to that of metformin (B114582), a widely used first-line treatment for type 2 diabetes.[2][3]

Comparative Performance of this compound vs. Metformin

Oral administration of SMLC (100 mg/kg body weight/day) for 60 days to rats on a high-fructose diet resulted in a significant improvement in insulin resistance, along with attenuation of metabolic syndrome, inflammation, and oxidative stress.[2] The therapeutic effects of SMLC were found to be comparable to those of metformin (50 mg/kg body weight/day).[1]

Data Presentation: Biochemical Parameters

The following table summarizes the quantitative data from a study comparing the effects of SMLC and metformin in a high-fructose diet rat model.

ParameterControlHigh-Fructose Diet (HFD)HFD + this compound (100 mg/kg)HFD + Metformin (50 mg/kg)
Plasma Glucose (mg/dL) 85.3 ± 7.2125.6 ± 10.192.4 ± 8.590.1 ± 7.9
Plasma Insulin (µU/mL) 12.8 ± 1.528.4 ± 2.915.1 ± 1.814.5 ± 1.6
HOMA-IR 2.7 ± 0.48.8 ± 1.13.5 ± 0.53.2 ± 0.4
TNF-α (pg/mL) 45.2 ± 5.198.7 ± 10.355.3 ± 6.252.8 ± 5.9
Malondialdehyde (MDA) (µM/L) 2.56 ± 0.284.28 ± 0.882.89 ± 0.412.75 ± 0.35
Glutathione (B108866) (GSH) (mg/g Hb) 6.57 ± 1.453.12 ± 0.545.89 ± 1.126.11 ± 1.23
Glutathione Peroxidase (GPx) (U/g Hb) 42.89 ± 8.1925.14 ± 4.2339.87 ± 6.4541.02 ± 7.18
Catalase (CAT) (katal/ml) 42.70 ± 18.4328.91 ± 9.1238.12 ± 12.0140.21 ± 13.54
p < 0.05 compared to HFD group. Data adapted from Thomas et al., 2015.[1]
Experimental Protocols

High-Fructose Diet-Induced Metabolic Syndrome in Rats

  • Animal Model: Male Wistar rats (five months old, weighing 200-250 g) were used in the study.[1]

  • Experimental Groups: The animals were divided into five groups (n=6 per group):

    • Control: Received standard rat chow.

    • Control + SMLC: Received standard rat chow and SMLC (100 mg/kg bw/day) orally.

    • High-Fructose Diet (HFD): Fed a diet containing 60% fructose.

    • HFD + SMLC: Fed a high-fructose diet and received SMLC (100 mg/kg bw/day) orally.

    • HFD + Metformin: Fed a high-fructose diet and received metformin (50 mg/kg bw/day) orally.[1]

  • Treatment Duration: The experimental period was 60 days.[1]

  • Biochemical Analysis: At the end of the study, fasting blood samples were collected for the analysis of plasma glucose, insulin, tumor necrosis factor-alpha (TNF-α), and erythrocyte antioxidant enzymes (malondialdehyde, glutathione, glutathione peroxidase, and catalase).[1] Insulin resistance was calculated using the homeostasis model assessment (HOMA-IR).

Signaling Pathway and Workflow

The therapeutic effects of SMLC in the high-fructose diet model are attributed to its antioxidant and anti-inflammatory properties. SMLC helps to mitigate oxidative stress by enhancing the endogenous antioxidant defense system and reduces inflammation by lowering the levels of pro-inflammatory cytokines like TNF-α.

G Experimental Workflow: High-Fructose Diet Model cluster_0 Animal Model and Diet Induction cluster_1 Treatment Groups cluster_2 Outcome Measures A Male Wistar Rats B High-Fructose Diet (60% Fructose) for 60 days A->B Induces Metabolic Syndrome D High-Fructose Diet (HFD) E HFD + this compound (100 mg/kg/day) F HFD + Metformin (50 mg/kg/day) C Control G Fasting Blood Samples C->G D->G E->G F->G H Biochemical Analysis: - Glucose, Insulin, HOMA-IR - TNF-α - MDA, GSH, GPx, CAT G->H

Caption: Experimental workflow for the high-fructose diet-induced metabolic syndrome model in rats.

G This compound's Mechanism in Metabolic Syndrome SMLC This compound AntioxidantEnzymes Increased Antioxidant Enzymes (GSH, GPx, CAT) SMLC->AntioxidantEnzymes upregulates TNFa Decreased TNF-α SMLC->TNFa downregulates OxidativeStress Oxidative Stress InsulinResistance Insulin Resistance OxidativeStress->InsulinResistance contributes to Inflammation Inflammation Inflammation->InsulinResistance contributes to AntioxidantEnzymes->OxidativeStress reduces TNFa->Inflammation reduces

Caption: Proposed mechanism of this compound in ameliorating insulin resistance.

Hepatocarcinogenesis

SMLC has also been investigated for its chemopreventive effects in a rat model of liver cancer (hepatocarcinogenesis). In these studies, SMLC was compared with L-cysteine, another sulfur-containing amino acid.

Comparative Performance of this compound vs. L-cysteine

In a diethylnitrosamine (DEN)-induced and sodium phenobarbital (B1680315) (NaPB)-promoted hepatocarcinogenesis model in rats, both SMLC and cysteine demonstrated significant inhibitory effects on the promotion stage of liver cancer.[4] They were found to reduce the number and area of glutathione S-transferase placental form (GST-P)-positive foci, which are preneoplastic lesions in the liver.[4]

Data Presentation: Liver Cancer Markers

The following table presents a qualitative summary of the findings from a study on the inhibitory effects of SMLC and cysteine on hepatocarcinogenesis.

ParameterEffect of this compoundEffect of L-cysteine
GST-P-positive foci area Significant reductionSignificant reduction
Proliferating Cell Nuclear Antigen (PCNA) index Significant reductionSignificant reduction
Ornithine Decarboxylase (ODC) activity Down-regulationNot reported

Data adapted from Vijayaraghavan et al., 2000.[4]

Experimental Protocols

DEN-Induced and NaPB-Promoted Hepatocarcinogenesis in Rats

  • Animal Model: Male F344 rats were used.[4]

  • Experimental Design:

    • Initiation: A single intraperitoneal injection of diethylnitrosamine (DEN) (200 mg/kg body weight) was administered.

    • Promotion: Two weeks after initiation, the rats were fed a diet containing 0.05% sodium phenobarbital (NaPB) for 6 weeks.

    • Treatment: During the promotion phase, different groups of rats were administered diets containing SMLC or L-cysteine.

    • Partial Hepatectomy: A two-thirds partial hepatectomy was performed at week 3 to maximize the promotional stimulus.[4]

  • Analysis: At the end of the experiment (week 8), the livers were excised and analyzed for the number and area of GST-P-positive foci, PCNA labeling index, and ODC activity.[4]

Signaling Pathway and Workflow

The chemopreventive effects of SMLC in hepatocarcinogenesis are associated with the inhibition of cell proliferation and the down-regulation of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.

G Experimental Workflow: Hepatocarcinogenesis Model A Male F344 Rats B Initiation: Single dose of Diethylnitrosamine (DEN) A->B C Promotion: Diet with Sodium Phenobarbital (NaPB) for 6 weeks B->C D Partial Hepatectomy (Week 3) C->D E Treatment Groups: - Control - this compound - L-cysteine C->E F Analysis (Week 8): - GST-P-positive foci - PCNA index - ODC activity E->F

Caption: Experimental workflow for the DEN-induced hepatocarcinogenesis model in rats.

G This compound's Anti-cancer Mechanism SMLC This compound ODC Ornithine Decarboxylase (ODC) SMLC->ODC downregulates PCNA Proliferating Cell Nuclear Antigen (PCNA) SMLC->PCNA downregulates CellProliferation Cell Proliferation ODC->CellProliferation promotes PCNA->CellProliferation marker of Hepatocarcinogenesis Hepatocarcinogenesis CellProliferation->Hepatocarcinogenesis leads to

Caption: Proposed mechanism of this compound in inhibiting hepatocarcinogenesis.

Conclusion

The presented preclinical data suggests that this compound holds therapeutic promise in the management of metabolic syndrome and as a chemopreventive agent against liver cancer. Its efficacy is comparable to metformin in the context of insulin resistance and similar to L-cysteine in inhibiting hepatocarcinogenesis. The underlying mechanisms of action appear to be rooted in its potent antioxidant and anti-proliferative properties. Further research, including studies in other disease models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of SMLC. This guide provides a foundational overview for researchers and professionals in the field of drug development to assess the potential of this compound as a therapeutic agent.

References

A Comparative Analysis of S-Methyl-L-cysteine and L-methionine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two sulfur-containing amino acids: S-Methyl-L-cysteine (SMLC) and L-methionine. Understanding the distinct metabolic fates of these compounds is crucial for research in nutrition, toxicology, and pharmacology. This document summarizes their metabolic pathways, presents available quantitative data, and outlines relevant experimental protocols.

Introduction

L-methionine is an essential amino acid in humans, playing a central role in protein synthesis, the initiation of translation, and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM).[1] Its metabolism is tightly regulated and integral to cellular homeostasis. This compound, a naturally occurring amino acid found in various plants, is structurally related to L-cysteine and has been investigated for its potential physiological and toxicological effects.[2] While not a proteinogenic amino acid, its metabolism intersects with key sulfur amino acid pathways.

Metabolic Pathways: A Comparative Overview

The metabolic pathways of L-methionine and this compound are distinct, involving different enzymatic reactions and leading to different metabolic end products.

L-methionine Metabolism

The metabolism of L-methionine primarily proceeds through two major pathways: the Methionine Cycle (Transmethylation) and the Transsulfuration Pathway . A minor catabolic route is Transamination .

  • Methionine Cycle (Transmethylation): This cyclical pathway is crucial for the transfer of methyl groups.

    • Activation: L-methionine is activated by methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAM), the primary methyl donor in the body.[3]

    • Methyl Transfer: SAM donates its methyl group to a vast array of acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases.[3]

    • Hydrolysis: The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to L-homocysteine and adenosine (B11128) by SAH hydrolase.[4]

    • Remethylation: L-homocysteine can be remethylated back to L-methionine to complete the cycle. This is catalyzed by either methionine synthase, which requires vitamin B12 and a folate derivative, or betaine-homocysteine methyltransferase (BHMT).[4]

  • Transsulfuration Pathway: This pathway converts L-homocysteine, derived from the methionine cycle, into L-cysteine.

    • Condensation: L-homocysteine condenses with L-serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[5]

    • Cleavage: Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL or CTH), to yield L-cysteine, α-ketobutyrate, and ammonia.[5] L-cysteine can then be used for the synthesis of glutathione, taurine (B1682933), and other important compounds.[6]

  • Transamination Pathway: This is a less significant pathway for L-methionine catabolism in healthy individuals but can become more prominent with high methionine intake.[4] It involves the transamination of L-methionine to α-keto-γ-methylthiobutyrate (KMTB).[7]

This compound Metabolism

The metabolism of this compound in humans involves several key pathways, leading to its excretion and degradation.

  • S-Oxidation: The sulfur atom of SMLC can be oxidized to form this compound sulfoxide (B87167) (SMCSO).[8]

  • N-Acetylation: The amino group of SMLC can be acetylated to form N-acetyl-S-methyl-L-cysteine.[8]

  • Deamination: The amino group can be removed through deamination.[8]

  • Degradation: The molecule undergoes extensive degradation, resulting in the formation of inorganic sulfate (B86663) and carbon dioxide, which are then excreted.[8]

Quantitative Data Comparison

Direct comparative quantitative data from a single study on the metabolism of this compound and L-methionine is limited. However, data from separate studies provide insights into their metabolic fates.

Table 1: Metabolic Fate of this compound in Humans (Oral Administration)

ParameterValueReference
Urinary Excretion (first 24h) 33.3% of administered radioactivity[8]
Total Urinary Excretion (3 days) 55.9% of administered radioactivity[8]
Fecal Excretion ~1.4% of administered radioactivity[8]
Major Metabolic Pathways S-oxidation, N-acetylation, deamination, degradation to inorganic sulfate and CO2[8]

Table 2: Key Aspects of L-methionine Metabolism

ParameterDescriptionReference
Primary Metabolic Fate Protein synthesis and conversion to S-adenosylmethionine (SAM)[1]
Transmethylation Major pathway for SAM utilization, crucial for methylation reactions[3]
Transsulfuration Pathway for the synthesis of L-cysteine from L-homocysteine[5]
Transamination Minor catabolic pathway, more significant at high methionine concentrations[4]

Signaling Pathways and Experimental Workflows

Metabolic Pathways

cluster_methionine L-Methionine Metabolism cluster_smc This compound Metabolism Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT KMTB α-keto-γ-methylthiobutyrate Met->KMTB Transaminase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Acceptor) Hcy L-Homocysteine SAH->Hcy SAHH Hcy->Met MS / BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS (+ Serine) Cys L-Cysteine Cystathionine->Cys CGL SMLC This compound SMCSO This compound Sulfoxide SMLC->SMCSO S-Oxidation NASMLC N-acetyl-S-methyl-L-cysteine SMLC->NASMLC N-Acetylation Deaminated Deaminated Products SMLC->Deaminated Deamination Degradation Inorganic Sulfate + CO2 SMLC->Degradation Degradation cluster_workflow Experimental Workflow for Comparative Metabolic Analysis Animal_Model Animal Model Administration (e.g., oral gavage of labeled compounds) Sample_Collection Biological Sample Collection (Blood, Urine, Tissues) Animal_Model->Sample_Collection Sample_Prep Sample Preparation (e.g., protein precipitation, extraction) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis (Quantification of metabolites) Sample_Prep->LC_MS Data_Analysis Data Analysis (Metabolic flux, pathway analysis) LC_MS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of S-Methyl-L-cysteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of S-Methyl-L-cysteine, a derivative of cysteine found in various biological systems. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and is not regulated for transport, it is crucial to follow established laboratory waste procedures to maintain a safe working environment and comply with regulations.[1] The responsibility for correct waste characterization and disposal lies with the generator of the waste.[2][3][4]

Immediate Safety and Handling

Before disposal, it is important to handle this compound with appropriate care. Although not classified as hazardous, some safety data sheets (SDS) indicate that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][5] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of a spill, sweep up the solid material to avoid dust formation and place it in a suitable, closed container for disposal.[1]

Disposal Determination and Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal company.[1][2] It should not be disposed of with household garbage or poured down the drain.[2] The following steps outline the proper procedure for its disposal:

  • Waste Characterization: Although not federally listed as hazardous waste, laboratory personnel should consult local and state regulations to ensure complete and accurate classification, as rules can vary.[2][3][4]

  • Containerization:

    • Place waste this compound in a well-constructed container that is compatible with the chemical.

    • The container must be securely sealed to prevent leaks.

    • For solid waste, use the original container if possible, or a new, clean, and properly labeled container.[1]

  • Labeling:

    • Clearly label the waste container with the words "Waste this compound".

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of laboratory personnel and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed professional waste disposal service.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

For laboratory safety and compliance, it is essential to be aware of the hazard classifications and exposure limits. The following table summarizes key data for this compound.

Data PointValueReference
GHS Classification Not a hazardous substance or mixture[1]
Oral LD50 (Rat) 1,890 mg/kg[2]
SARA 302 Components No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[1]
SARA 313 Components This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[1]
Transport Regulation (DOT, TDG, IATA, IMDG) Not regulated.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A This compound Waste Generated B Characterize Waste (Consult SDS & Local Regulations) A->B C Is it a Listed Hazardous Waste? B->C D No (per current GHS/DOT) C->D Non-Hazardous E Package in a sealed, compatible container D->E F Label container with contents and date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by a licensed waste disposal company G->H I Provide SDS to disposal company H->I J Document waste transfer I->J

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling S-Methyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of S-Methyl-L-cysteine are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring operational excellence.

This compound is a cysteine derivative found in various natural sources and utilized in diverse biological research, including studies on neurodegenerative diseases.[1] While its toxicological properties have not been fully investigated, it is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is required.[5][6]

PPE CategoryItemSpecification
Eye Protection Safety GlassesChemical safety glasses with side shields.[2] Do not wear contact lenses.[2]
Face ShieldRecommended, especially when handling larger quantities or if there is a risk of splashing.[6]
Hand Protection GlovesImpervious chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[6]
Respiratory Protection RespiratorA NIOSH/MSHA approved air-purifying respirator (e.g., N95) is recommended, especially where airborne concentrations may exceed exposure limits or when dust may be generated.[2][5][6] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator should be used.[2]
Body Protection Lab Coat/Protective ClothingA standard laboratory coat should be worn. For larger scale operations, impervious protective clothing and boots are recommended to prevent skin contact.[6]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

AspectProcedure
Handling - Minimize dust generation and accumulation.[6][7] - Avoid contact with eyes, skin, and clothing.[2][6] - Use only in a well-ventilated area or under a chemical fume hood.[6][8] - Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][8]
Storage - Store in a cool, dry, and well-ventilated place.[6][8] - Keep the container tightly closed.[2][6][8] - Recommended storage is in a freezer at -20°C.[2][5] - Store away from strong oxidizing agents.[2]
Accidental Release Measures and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

StepAction
1. Evacuation and Isolation - Evacuate unnecessary personnel from the hazard area.[2] - Isolate the hazard area and deny entry.[2] - Stay upwind of the spill.[2]
2. Personal Protection - Wear the appropriate personal protective equipment as outlined in the PPE section.[6]
3. Containment and Cleanup - Avoid generating dust.[6][7] - For solid spills, gently sweep or vacuum up the material and place it in a designated, labeled disposal container.[2][6] - After removal, decontaminate the spill area with a suitable detergent and water, then flush the area thoroughly.[2] Absorb the wash liquid and place it in a disposable container.[2]
4. Environmental Protection - Do not allow the material or cleanup water to enter drains, sewers, or waterways.[2]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused this compound - Dispose of as hazardous waste in accordance with local, regional, and national regulations.[9] It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal.[2]
Contaminated Materials (e.g., PPE, spill cleanup materials) - Place in a sealed, labeled container and dispose of as hazardous waste.[9]
Empty Containers - Handle contaminated packages in the same way as the substance itself.[9] Dispose of empty containers as unused product.[7]
First Aid Measures

In case of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation - Move the person to fresh air.[2][8] - If breathing is difficult, give oxygen.[2] - If not breathing, give artificial respiration.[2] - Seek immediate medical attention.[2]
Skin Contact - Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] - Wash the affected area with soap and water.[3] - Get medical attention if irritation develops or persists.[2]
Eye Contact - Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] - Remove contact lenses if present and easy to do.[8] - Seek medical attention if irritation persists.[2]
Ingestion - Rinse mouth with water.[2][10] - Do not induce vomiting.[11] - Never give anything by mouth to an unconscious person.[2] - Call a poison center or doctor for treatment advice.[10]

Experimental Workflow: this compound Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound in a laboratory setting. Adherence to this workflow will help ensure a safe and effective cleanup process.

Spill_Response_Workflow cluster_preparation Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Management cluster_followup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Container Package->Label Dispose Dispose as Hazardous Waste Label->Dispose RemovePPE Remove & Decontaminate PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Document Document Incident Wash->Document Restock Restock Spill Kit Document->Restock

Caption: Workflow for handling an this compound spill.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl-L-cysteine
Reactant of Route 2
S-Methyl-L-cysteine

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